m-PEG7-CH2-OH
Description
Structure
2D Structure
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSMEWXPHXNVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG7-CH2-OH for Researchers and Drug Development Professionals
Introduction
m-PEG7-CH2-OH, also known by its systematic name 2,5,8,11,14,17,20-heptaoxadocosan-22-ol or as heptaethylene glycol monomethyl ether, is a discrete polyethylene glycol (dPEG®) derivative of significant interest in biomedical research and drug development.[1] This monodisperse compound consists of a methoxy-capped seven-unit ethylene glycol chain terminated with a primary alcohol. Its defined structure and molecular weight afford a high degree of precision in the engineering of complex bioconjugates and drug delivery systems, overcoming the challenges associated with traditional polydisperse PEGs.[1]
The hydrophilic nature of the PEG chain enhances the aqueous solubility of conjugated molecules, a critical attribute for improving the pharmacokinetic profiles of poorly soluble drugs.[2] The terminal hydroxyl group serves as a versatile chemical handle for further functionalization, enabling its incorporation into a wide array of molecular architectures.[2] A particularly prominent application of this compound is as a flexible linker in the design of Proteolysis-Targeting Chimeras (PROTACs), where it plays a crucial role in optimizing the efficacy of these novel therapeutic agents.[3][4][5] This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
The well-defined structure of this compound results in consistent and predictable physicochemical properties, which are essential for reproducible experimental outcomes and the rational design of drug candidates.
| Property | Value | Reference |
| Chemical Formula | C15H32O8 | [1] |
| Molecular Weight | 340.41 g/mol | [1] |
| CAS Number | 4437-01-8 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.09 g/cm³ | [6] |
| Boiling Point | 150 °C at 0.005 Torr | [6] |
| Refractive Index | 1.4540-1.4580 | [6] |
| Solubility | Miscible with water and many polar organic solvents. Soluble in acetone and methanol. Insoluble in ether. | [7][8] |
| Storage | -20°C | [6] |
Synthesis and Functionalization
The synthesis of this compound can be achieved through the reaction of triethylene glycol with 2-(2-(2-methoxyethoxy)ethoxy)ethyl methanesulfonate.
General Synthesis of Heptaethylene Glycol Monomethyl Ether[2]
A solution of triethylene glycol (35.7 mmol) in anhydrous dimethylformamide (DMF) (25.7 mL) is treated with a 60% sodium hydride (NaH) dispersion in mineral oil under a nitrogen atmosphere. The mixture is stirred for 1 hour at room temperature. A solution of 2-(2-(2-methoxyethoxy)ethoxy)ethyl methanesulfonate (23.36 mmol) in anhydrous DMF (4 mL) is then added, and the reaction is stirred for an additional 3.5 hours at room temperature. Reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an equal volume of 1N HCl and extracted with ethyl acetate. The aqueous phase is then further processed to yield heptaethylene glycol monomethyl ether with a reported yield of 82-84%.[2]
Activation of the Terminal Hydroxyl Group for Bioconjugation
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to biomolecules.[7] Therefore, an activation step is required to convert it into a more reactive functional group. A common method is the conversion to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution reactions with amines or thiols on proteins and peptides.
This protocol is a general procedure for the tosylation of primary alcohols and can be adapted for this compound.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Sequentially add 4-dimethylaminopyridine (DMAP) (0.6 equivalents) and triethylamine (Et3N).
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl) to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0 °C, monitoring for completion by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product can be purified by flash column chromatography to yield the desired m-PEG7-CH2-OTs.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various aspects of drug development, from enhancing the properties of biologics to enabling novel therapeutic modalities like PROTACs.
Bioconjugation and PEGylation
PEGylation, the covalent attachment of PEG chains to therapeutic proteins and peptides, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. The use of a monodisperse PEG like this compound allows for the production of homogeneous bioconjugates with a precisely defined structure, which is advantageous for regulatory approval and consistent clinical performance. After activation, m-PEG7 can be conjugated to primary amines (e.g., lysine residues) on proteins to enhance their solubility, increase their hydrodynamic size to reduce renal clearance, and shield them from proteolytic degradation and immune recognition.
Linker for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[5] PEG linkers, such as those derived from this compound, are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[5] The length and flexibility of the PEG7 chain can also be optimal for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][5]
The mechanism of action of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below.
Caption: PROTAC-mediated protein degradation pathway.
The development of a PROTAC involves a multi-step process from synthesis to biological evaluation. This compound is typically incorporated into the linker, which is then used to connect the two ligands.
Caption: General workflow for PROTAC development.
Safety and Toxicology
The safety profile of polyethylene glycols is generally favorable, with higher molecular weight PEGs being largely inert and biocompatible. For shorter-chain glycol ethers, the toxicity can be influenced by their metabolism. Ethylene glycol monomethyl ether (EGME), the single ethylene glycol unit analogue, is metabolized by alcohol dehydrogenase to methoxyacetic acid, which is associated with testicular and developmental toxicity.[7] However, longer PEG chains are generally considered to have low toxicity.[10]
Conclusion
This compound is a highly valuable and versatile building block for researchers and professionals in drug development. Its monodisperse nature provides a level of precision that is essential for the creation of well-defined and reproducible bioconjugates and complex therapeutic agents. Its primary applications in PEGylation and as a linker in PROTACs highlight its ability to address key challenges in drug delivery, such as improving solubility, extending half-life, and enabling novel mechanisms of action. This technical guide has provided an overview of its properties, synthesis, applications, and safety considerations, offering a foundation for its effective utilization in the laboratory and in the development of next-generation therapeutics.
References
- 1. CAS 4437-01-8: Heptaethylene glycol monomethyl ether [cymitquimica.com]
- 2. Heptaethylene Glycol Monomethyl Ether | 4437-01-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heptaethylene Glycol Monomethyl Ether CAS#: 4437-01-8 [m.chemicalbook.com]
- 7. inchem.org [inchem.org]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. ecetoc.org [ecetoc.org]
An In-depth Technical Guide to m-PEG7-CH2-OH: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol with seven ethylene glycol units and a terminal hydroxyl group (m-PEG7-CH2-OH), a discrete PEGylation reagent increasingly utilized in advanced drug development. This document will detail its chemical structure and physicochemical properties, explore its applications, and provide exemplary experimental protocols for its use in bioconjugation and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound, systematically named Heptaethylene glycol monomethyl ether, is a monodisperse polyethylene glycol (PEG) derivative. Unlike polydisperse PEG mixtures, its defined molecular weight and structure ensure batch-to-batch consistency and precise control over the stoichiometry of conjugation reactions, which is critical in the development of therapeutic agents. Its structure consists of a methoxy group capping one end of a seven-unit ethylene glycol chain, with a terminal hydroxyl group at the other end. This terminal hydroxyl group serves as a versatile handle for further chemical modification and conjugation to biomolecules or small molecule drugs. The hydrophilic nature of the PEG chain enhances the aqueous solubility and can improve the pharmacokinetic profile of conjugated molecules.
Chemical Structure and Physicochemical Properties
The precise chemical structure of this compound is crucial for its function. The methoxy cap renders it monofunctional, preventing unwanted crosslinking reactions, while the terminal hydroxyl group is available for activation and subsequent conjugation.
Chemical Structure:
CH₃O-(CH₂CH₂O)₇-H
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Heptaethylene glycol monomethyl ether | |
| Synonyms | m-PEG7-alcohol, O-Methyl-heptaethylene glycol | |
| CAS Number | 4437-01-8 | |
| Molecular Formula | C₁₅H₃₂O₈ | |
| Molecular Weight | 340.41 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥ 95% | |
| Density | 1.09 g/mL | |
| Boiling Point | 150 °C at 0.005 Torr | |
| Solubility | Soluble in water and most organic solvents | |
| Storage | Store at -20°C for long-term stability |
Applications in Drug Development
The unique properties of this compound make it a valuable tool in several areas of drug development, primarily in bioconjugation and as a linker for PROTACs.
Bioconjugation
The terminal hydroxyl group of this compound can be activated to react with various functional groups on biomolecules such as proteins, peptides, and antibodies. This process, known as PEGylation, can enhance the therapeutic properties of these biomolecules by:
-
Increasing hydrodynamic size: This can reduce renal clearance, thereby extending the circulating half-life.
-
Masking epitopes: PEGylation can shield the biomolecule from the immune system, reducing immunogenicity.
-
Improving solubility: The hydrophilic PEG chain can increase the solubility of hydrophobic biomolecules.
-
Enhancing stability: PEGylation can protect biomolecules from proteolytic degradation.
PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker is a critical component, and PEG derivatives like this compound are frequently used. The PEG linker can:
-
Modulate solubility and cell permeability: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule.
-
Control the distance and orientation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Improve pharmacokinetic properties: The PEG linker can enhance the metabolic stability and in vivo half-life of the PROTAC.
The general mechanism of PROTAC-mediated protein degradation is illustrated in the signaling pathway diagram below.
Experimental Protocols
The following sections provide detailed, representative methodologies for the activation of this compound and its subsequent use in bioconjugation and PROTAC synthesis.
Activation of the Terminal Hydroxyl Group
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation. It must first be activated to a more reactive functional group. A common strategy is to convert the hydroxyl group to a carboxylic acid, which can then be activated to an NHS ester for reaction with primary amines.
Workflow for Activation of this compound:
Protocol 4.1.1: Oxidation to Carboxylic Acid
This protocol describes the oxidation of the terminal hydroxyl group to a carboxylic acid using a TEMPO-mediated system.
-
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in DCM.
-
Add TEMPO (0.01 equivalents) and an aqueous solution of NaBr (0.1 equivalents).
-
Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.
-
Slowly add an aqueous solution of NaOCl (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield m-PEG7-CH2-COOH.
-
Protocol 4.1.2: NHS Ester Formation
This protocol details the activation of the resulting carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester.
-
Materials:
-
m-PEG7-CH2-COOH (from Protocol 4.1.1)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve m-PEG7-CH2-COOH (1 equivalent) in anhydrous DCM or DMF.
-
Add NHS (1.2 equivalents) to the solution.
-
Add EDC (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with ice-cold water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting m-PEG7-CH2-CO-NHS can be used immediately or stored under desiccated conditions at -20°C.
-
Representative Protocol for PROTAC Synthesis using Steglich Esterification
This protocol describes a general method for coupling a hydroxyl-terminated linker like this compound to a carboxylic acid-functionalized ligand for a protein of interest (POI) or an E3 ligase, using Steglich esterification.
General Workflow for PROTAC Synthesis:
-
Materials:
-
Carboxylic acid-functionalized ligand (e.g., for POI)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC or LC-MS.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester conjugate by column chromatography on silica gel.
-
The terminal hydroxyl group of the conjugated linker can then be activated (e.g., by mesylation) for subsequent reaction with the second ligand to complete the PROTAC synthesis.
-
Safety and Handling
This compound is intended for research use only. It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a well-defined, monodisperse PEGylation reagent that offers precise control over bioconjugation and the construction of complex therapeutic molecules like PROTACs. Its hydrophilic nature and versatile terminal hydroxyl group make it a valuable tool for enhancing the solubility, stability, and pharmacokinetic properties of drugs. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate its application in innovative drug discovery and development projects.
An In-depth Technical Guide to the Synthesis and Purification of m-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for methoxy-polyethylene glycol-7-alcohol (m-PEG7-alcohol). This monodisperse PEG linker is a critical component in various bioconjugation and drug delivery applications, where its defined chain length and hydrophilic properties are highly valued. This document details common synthetic routes, purification protocols, and analytical characterization, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Introduction to m-PEG7-alcohol
m-PEG7-alcohol, also known as O-Methyl-heptaethylene glycol, is a hydrophilic linker with a terminal hydroxyl group available for further chemical modification and a methoxy-capped terminus that prevents unwanted side reactions. Its monodisperse nature, meaning it has a precise and uniform molecular weight, is crucial for the development of homogenous PEGylated drugs and other advanced materials, as it ensures reproducibility and predictable pharmacokinetic profiles.
Table 1: Physicochemical Properties of m-PEG7-alcohol
| Property | Value | Reference |
| CAS Number | 4437-01-8 | |
| Molecular Formula | C15H32O8 | |
| Molecular Weight | 340.41 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.069 ± 0.06 g/cm³ | |
| Boiling Point | 416 °C at 760 mmHg | |
| LogP | -0.27530 | |
| Purity | >95% to >98% |
Synthesis of m-PEG7-alcohol
The synthesis of monodisperse PEGs like m-PEG7-alcohol is a significant challenge due to the difficulty in controlling the polymerization of ethylene oxide. The most common and effective methods for producing well-defined PEG chains are stepwise synthetic approaches, primarily the Williamson ether synthesis and solid-phase synthesis.
The Williamson ether synthesis is a widely used method for preparing ethers and is well-suited for the stepwise addition of ethylene glycol units. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. For the synthesis of m-PEG7-alcohol, this would typically involve the iterative reaction of a protected ethylene glycol monomer.
A plausible synthetic route starting from triethylene glycol monomethyl ether is outlined below. This multi-step process involves the protection of the hydroxyl group, activation of the terminal hydroxyl of another PEG molecule (e.g., by tosylation), followed by a Williamson ether synthesis reaction, and finally deprotection to yield the desired m-PEG7-alcohol.
Experimental Protocol: Stepwise Williamson Ether Synthesis (Illustrative)
Materials:
-
Triethylene glycol monomethyl ether
-
Tetrahydropyran (THP) or other suitable protecting group
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Pyridinium p-toluenesulfonate (PPTS) or other mild acid for deprotection
-
Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Protection of Triethylene Glycol Monomethyl Ether:
-
Dissolve triethylene glycol monomethyl ether in anhydrous DCM.
-
Add a catalytic amount of PPTS followed by the slow addition of dihydropyran (for THP protection).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated NaHCO3 solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting protected PEG by flash column chromatography.
-
-
Activation of Tetraethylene Glycol:
-
Dissolve tetraethylene glycol in anhydrous DCM and pyridine.
-
Cool the solution to 0 °C and slowly add p-toluenesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. After completion, quench with water.
-
Extract the product with DCM, wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over Na2SO4 and concentrate. Purify the tosylated product by flash column chromatography.
-
-
Williamson Ether Synthesis (Coupling):
-
Dissolve the THP-protected triethylene glycol monomethyl ether in anhydrous THF.
-
Cool to 0 °C and add NaH (60% dispersion in mineral oil) portion-wise.
-
Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour.
-
Add a solution of the tosylated tetraethylene glycol in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to 0 °C and quench carefully with saturated NH4Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the coupled product by flash column chromatography.
-
-
Deprotection:
-
Dissolve the purified, protected m-PEG7-ether in methanol.
-
Add a catalytic amount of PPTS or another mild acid.
-
Stir at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, neutralize with a mild base (e.g., triethylamine).
-
Concentrate the mixture and purify the final product, m-PEG7-alcohol, by one of the methods described in the purification section.
-
Solid-phase synthesis offers a more streamlined approach, eliminating the need for purification of intermediates. In this method, a PEG monomer is iteratively added to a growing PEG chain that is anchored to a solid support (e.g., Wang resin). Each cycle typically consists of deprotection and coupling steps. The final monodisperse PEG is cleaved from the resin at the end of the synthesis. This method is particularly advantageous for producing longer, well-defined PEG chains.
Experimental Protocol: Solid-Phase Stepwise Synthesis (Conceptual)
Materials:
-
Wang resin (or other suitable solid support)
-
Protected PEG monomer (e.g., Fmoc-NH-PEG-COOH or a monomer with a tosyl group and a dimethoxytrityl (DMTr) group)
-
Deprotection reagents (e.g., piperidine in DMF for Fmoc; dichloroacetic acid in DCM for DMTr)
-
Coupling reagents (e.g., HBTU/HOBt/DIPEA for amide bond formation; a base like NaH for Williamson ether synthesis)
-
Cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water)
-
DCM, DMF, methanol for washing
-
Diethyl ether for precipitation
Procedure:
-
Resin Swelling and Initial Loading:
-
Swell the Wang resin in an appropriate solvent (e.g., DCM or DMF).
-
Couple the first protected PEG monomer to the resin using standard coupling protocols.
-
-
Iterative Elongation Cycle:
-
Deprotection: Remove the protecting group from the resin-bound PEG chain using the appropriate deprotection reagent.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Coupling: Add the next protected PEG monomer and coupling reagents to the resin and allow the reaction to proceed.
-
Washing: Wash the resin again to remove unreacted monomer and coupling reagents.
-
Repeat this cycle until the desired chain length (seven ethylene glycol units) is achieved.
-
-
Cleavage and Isolation:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 1-3 hours to cleave the m-PEG7-alcohol from the solid support.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether to the filtrate.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Dry the crude m-PEG7-alcohol under vacuum.
-
Purify the final product as described below.
-
Purification of m-PEG7-alcohol
The purification of m-PEG7-alcohol is critical to remove any closely related PEG oligomers (e.g., m-PEG6-alcohol, m-PEG8-alcohol), residual reagents, and byproducts. The high polarity and hydrophilicity of PEGs can make purification challenging.
Silica gel column chromatography is a standard method for purifying PEG compounds. Due to the polar nature of m-PEG7-alcohol, a polar mobile phase is required.
Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Crude m-PEG7-alcohol
-
Solvents for mobile phase (e.g., dichloromethane/methanol, chloroform/methanol, or ethyl acetate/ethanol)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Staining solution (e.g., potassium permanganate or iodine)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude m-PEG7-alcohol in a minimum amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% DCM and gradually increasing the percentage of methanol).
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield purified m-PEG7-alcohol.
Table 2: Typical Mobile Phases for PEG Purification by Silica Gel Chromatography
| Mobile Phase System | Gradient/Ratio | Notes |
| Dichloromethane/Methanol | Gradient from 0% to 10% Methanol | A commonly used system for polar compounds. |
| Chloroform/Methanol | Gradient from 0% to 15% Methanol | Provides good separation for PEG oligomers. |
| Ethyl Acetate/Ethanol | Isocratic or gradient with increasing Ethanol | An alternative for separating highly polar PEGs. |
For achieving very high purity (>98%), preparative reversed-phase HPLC (RP-HPLC) is often employed.
Experimental Protocol: Preparative RP-HPLC
Materials:
-
Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Preparative C8 or C18 reversed-phase column
-
Mobile phase A: Water (often with 0.1% TFA or formic acid)
-
Mobile phase B: Acetonitrile or Methanol (often with 0.1% TFA or formic acid)
-
Crude or partially purified m-PEG7-alcohol
Procedure:
-
Sample Preparation: Dissolve the m-PEG7-alcohol sample in the initial mobile phase composition.
-
Column Equilibration: Equilibrate the preparative column with the starting mobile phase conditions.
-
Injection and Elution: Inject the sample and run a linear gradient of increasing mobile phase B (e.g., 10% to 50% acetonitrile over 30-60 minutes).
-
Fraction Collection: Collect fractions based on the detector signal corresponding to the m-PEG7-alcohol peak.
-
Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the final product.
Table 3: Typical HPLC Conditions for m-PEG7-alcohol Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B over 20 min | 20-60% B over 40 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | ELSD or RI | UV (if derivatized) or ELSD |
Analytical Characterization
The identity and purity of the synthesized m-PEG7-alcohol should be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic repeating ethylene oxide protons appear around 3.6 ppm in ¹H NMR. The terminal methoxy group will have a distinct singlet around 3.3 ppm.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight (340.41 g/mol ) and assess the monodispersity of the product.
-
High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is a powerful tool for determining the purity of the final product and quantifying any oligomeric impurities.
Table 4: Expected Analytical Data for m-PEG7-alcohol
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | δ ~3.64 (m, 28H, -O-CH₂-CH₂-O-), δ ~3.38 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~72.5, 70.5, 70.2, 61.6, 59.0 ppm |
| ESI-MS | [M+Na]⁺ at m/z 363.4 |
| HPLC Purity | >98% |
Visualization of Workflows
Caption: Williamson Ether Synthesis Workflow for m-PEG7-alcohol.
An In-depth Technical Guide to m-PEG7-OH: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-7-hydroxyl (m-PEG7-OH), a monodisperse PEG linker increasingly utilized in biomedical research and drug development. This document elucidates its chemical properties, clarifies common nomenclature ambiguities, and details its applications with specific experimental protocols.
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a cornerstone technology in pharmaceutical sciences for enhancing the therapeutic properties of molecules. It can improve solubility, extend circulatory half-life, and reduce immunogenicity[1]. Monodisperse PEGs, with their defined and uniform molecular weight, offer significant advantages in the precise control and characterization of conjugates[1]. m-PEG7-OH, a short-chain monodisperse PEG, is a versatile building block in this arena.
Nomenclature and Structure Clarification
The nomenclature surrounding short-chain PEGs can be ambiguous. The user query "m-PEG7-CH2-OH" suggests a methylene bridge between the PEG chain and the terminal hydroxyl group. However, the most commonly referenced and commercially available compound is Heptaethylene Glycol Monomethyl Ether , which is accurately represented as m-PEG7-OH . This guide will focus on this specific molecule.
It is crucial to distinguish m-PEG7-OH from other similar structures:
-
m-PEG7-(CH2)3-alcohol : Contains a three-carbon (propyl) linker.
-
m-PEG7-OCH2CH2COOH : A carboxylic acid derivative, not an alcohol.
This guide is dedicated to m-PEG7-OH , with the following structure:
CH₃O-(CH₂CH₂O)₇-H
Physicochemical Properties
Quantitative data for m-PEG7-OH are summarized in the table below, providing a clear reference for experimental design.
| Property | Value | Reference |
| CAS Number | 4437-01-8 | [2] |
| Molecular Weight | 340.41 g/mol | [2] |
| Molecular Formula | C₁₅H₃₂O₈ | [2] |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥95% | |
| Storage Conditions | -20°C for long-term storage |
Core Applications and Experimental Protocols
m-PEG7-OH is a versatile linker due to its terminal hydroxyl group, which can be activated for conjugation, and its hydrophilic PEG chain that enhances solubility. Key applications include its use in bioconjugation, as a linker in Proteolysis Targeting Chimeras (PROTACs), and in the functionalization of nanoparticles.
Protein PEGylation
The terminal hydroxyl group of m-PEG7-OH can be activated to react with functional groups on proteins, such as primary amines on lysine residues. This process, known as PEGylation, can enhance the therapeutic properties of proteins.
This two-step protocol is based on the widely used method of activating the terminal hydroxyl group with a sulfonyl chloride (e.g., tresyl chloride) to make it reactive towards primary amines.
Part A: Activation of m-PEG7-OH with Tresyl Chloride
-
Materials:
-
m-PEG7-OH (CAS 4437-01-8)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Tresyl chloride (2,2,2-Trifluoroethanesulfonyl chloride)
-
Cold diethyl ether
-
Inert gas (Argon or Nitrogen)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve m-PEG7-OH in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add a 2.5 molar excess of tresyl chloride dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, then at room temperature for 1.5 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the activated m-PEG7-OTs by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under a vacuum.
-
Confirm the structure and purity of the tresyl-activated PEG by ¹H NMR spectroscopy.
-
Part B: Conjugation of Activated m-PEG7-OTs to a Protein
-
Materials:
-
Tresyl-activated m-PEG7-OH (from Part A)
-
Model protein with accessible primary amines (e.g., Lysozyme, BSA)
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC, or Ion-Exchange Chromatography - IEX)
-
-
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Dissolve the tresyl-activated m-PEG7-OH in the reaction buffer.
-
Add the activated PEG solution to the protein solution at a desired molar excess (e.g., 10 to 50-fold molar excess of PEG over protein).
-
Incubate the reaction at room temperature for 1-4 hours with gentle stirring. The optimal time and temperature will depend on the protein's stability and reactivity.
-
Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted tresyl-activated PEG.
-
Incubate for an additional 30 minutes to ensure complete quenching.
-
Purify the PEGylated protein using SEC or IEX to separate the conjugate from unreacted PEG and protein.
-
Characterize the final conjugate using SDS-PAGE, Mass Spectrometry (to determine the degree of PEGylation), and functional assays to assess biological activity.
-
Caption: General workflow for the activation of m-PEG7-OH and its conjugation to a target protein.
Linker for PROTAC Synthesis
m-PEG7-OH serves as a hydrophilic linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.
This protocol outlines a general strategy for incorporating the m-PEG7 linker into a PROTAC molecule. It assumes the availability of a target protein ligand with a suitable functional group (e.g., a carboxylic acid) and an E3 ligase ligand with a reactive handle (e.g., an amine).
-
Materials:
-
m-PEG7-OH
-
Target Protein Ligand with a carboxylic acid group (Ligand-COOH)
-
E3 Ligase Ligand with an amine group (Ligand-NH₂)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA, TEA)
-
Solvents (e.g., DMF, DCM)
-
Reagents for hydroxyl activation (e.g., MsCl, TsCl)
-
Purification system (e.g., Preparative HPLC)
-
-
Procedure:
-
Step 1: Functionalize m-PEG7-OH. Activate one end of the m-PEG7-OH linker. For example, react the hydroxyl group with methanesulfonyl chloride (MsCl) in the presence of a base to form a mesylate (m-PEG7-OMs), which is a good leaving group.
-
Step 2: Couple the E3 Ligase Ligand. React the functionalized linker (m-PEG7-OMs) with the amine group of the E3 ligase ligand (Ligand-NH₂). This nucleophilic substitution reaction forms the Ligand-NH-PEG7-OH intermediate. Purify this intermediate using column chromatography or preparative HPLC.
-
Step 3: Couple the Target Protein Ligand. Activate the carboxylic acid of the target protein ligand (Ligand-COOH) using coupling reagents like HATU and a base like DIPEA.
-
Step 4: Final PROTAC Assembly. React the activated target protein ligand with the hydroxyl group of the Ligand-NH-PEG7-OH intermediate. This esterification or amidation reaction forms the final PROTAC molecule.
-
Step 5: Purification and Characterization. Purify the final PROTAC product using preparative HPLC. Confirm the structure and purity using LC-MS and NMR.
-
References
solubility of m-PEG7-CH2-OH in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of methoxy-poly(ethylene glycol)-methanol (m-PEG7-CH2-OH), a discrete PEG compound with the CAS Number 53663-45-9. This document consolidates available data on its solubility in aqueous and organic solvents, outlines a general experimental protocol for solubility determination, and presents a logical workflow for this process.
Core Concepts of PEG Solubility
Polyethylene glycol (PEG) is a polyether known for its hydrophilicity and biocompatibility. The solubility of a specific PEG derivative like this compound is governed by its molecular weight, the nature of its end groups, and the properties of the solvent. As a short-chain, monodisperse PEG with a terminal hydroxyl group and a methoxy cap, this compound exhibits broad solubility in polar solvents. This is due to the ether oxygens and the terminal hydroxyl group which can form hydrogen bonds with protic solvents. Generally, as the molecular weight of PEG increases, its solubility in water and many organic solvents tends to decrease[1].
Solubility Profile of this compound
Table 1: Qualitative Solubility Data for this compound and Structurally Similar PEGs
| Solvent Class | Specific Solvents | Solubility Profile |
| Aqueous | Water, Buffers (e.g., PBS) | Soluble/Miscible . The hydrophilic nature of the ethylene glycol repeats and the terminal hydroxyl group allows for high solubility in aqueous solutions[2][3][4]. |
| Polar Protic | Methanol, Ethanol | Soluble/Miscible . PEGs are generally soluble in alcohols[1][4]. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylsulfoxide (DMSO) | Generally Soluble . PEGs exhibit good solubility in many polar aprotic solvents[1][5]. THF has been identified as a particularly effective solvent for PEGs[5]. |
| Nonpolar | Hydrocarbons (e.g., Hexane, Toluene) | Insoluble/Slightly Soluble . PEGs are typically insoluble in nonpolar solvents like hydrocarbons[4]. Toluene shows some limited solvating power for PEGs[1]. |
Note: This data is based on general PEG characteristics and information from chemical suppliers. Solubility can be affected by temperature, purity, and the presence of other solutes.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound. This method, often referred to as the "shake-flask" or saturation method, is a standard approach for assessing equilibrium solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, ethanol)
-
Analytical balance
-
Vials with screw caps (e.g., 20 mL glass scintillation vials)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-RI, GC-MS, or a high-precision balance for gravimetric analysis)
Methodology:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise, known volume or mass of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, let the vial stand undisturbed in the temperature-controlled environment to allow the excess solid to settle. For more rapid separation, centrifugation can be used.
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.
-
Quantification:
-
Gravimetric Method: Accurately weigh the filtered solution. Evaporate the solvent under controlled conditions (e.g., using a vacuum oven) until a constant weight of the dissolved solid is achieved. The solubility is calculated as the mass of the residue divided by the volume (or mass) of the solvent used.
-
Chromatographic Method: Dilute the filtered solution with a known volume of solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC with a Refractive Index detector).
-
-
Data Reporting: Express the solubility in standard units, such as mg/mL or g/L, and specify the temperature at which the measurement was conducted.
Experimental Workflow Visualization
The logical flow of the solubility determination protocol can be visualized as follows:
Caption: A flowchart of the shake-flask method for determining equilibrium solubility.
References
An In-depth Technical Guide to the Mechanism of Action of m-PEG7-CH2-OH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of methoxy-poly(ethylene glycol)-7-hydroxyl (m-PEG7-CH2-OH) in bioconjugation. This versatile linker is instrumental in the strategic PEGylation of biomolecules to enhance their therapeutic properties.
Core Principles of this compound Bioconjugation
The process of covalently attaching polyethylene glycol (PEG) chains to molecules, known as PEGylation, is a cornerstone of biopharmaceutical development. It is employed to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1]
This compound is a monofunctional PEG linker, featuring a methoxy cap at one end and a terminal hydroxyl group at the other. The methoxy group ensures that the PEG chain is inert at one end, preventing unwanted crosslinking during conjugation.[2] The key to utilizing this compound in bioconjugation lies in the chemical activation of its terminal hydroxyl group, which is inherently unreactive towards common functional groups on biomolecules.[1][3]
Mechanism of Action: A Two-Step Process
The bioconjugation process using this compound is fundamentally a two-step procedure:
-
Activation of the Terminal Hydroxyl Group: The terminal -OH group is chemically converted into a more reactive functional group.
-
Conjugation to the Biomolecule: The activated PEG linker is then reacted with a specific functional group on the target biomolecule, such as a protein, peptide, or nanoparticle.
Activation of this compound
Several chemical strategies can be employed to activate the terminal hydroxyl group of this compound. The choice of activation method depends on the desired reactive group and the stability of the target biomolecule. Two common activation pathways are detailed below.
Activation with 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) converts the hydroxyl group into a tresylate. This is a highly efficient method that produces a tresyl-activated PEG which is very reactive towards primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein).[1][3] The tresyl group is an excellent leaving group, facilitating nucleophilic substitution by the amine.
Caption: Activation of this compound with tresyl chloride and subsequent conjugation to an amine-containing biomolecule.
Another widely used method is the conversion of the hydroxyl group into a succinimidyl carbonate (SC). This is typically achieved by reacting the this compound with N,N'-disuccinimidyl carbonate (DSC). The resulting mPEG-SC is highly reactive towards primary amines, forming a stable carbamate linkage.
Caption: Activation of this compound to a succinimidyl carbonate and subsequent conjugation.
Quantitative Data on the Effects of PEGylation
The degree of PEGylation and its impact on the biological activity of the conjugated molecule are critical parameters. The following table summarizes typical quantitative effects observed upon PEGylation with short PEG chains. It is important to note that these values are representative and can vary significantly depending on the specific biomolecule, the site of PEGylation, and the length of the PEG chain.
| Parameter | Unmodified Biomolecule | PEGylated Biomolecule | Reference |
| Conjugation Efficiency | N/A | 50-90% | [4] |
| Degree of PEGylation | N/A | 1-3 PEG chains/molecule | [5] |
| In Vitro Activity (IC50) | e.g., 10 nM | 15-50 nM (often a slight decrease) | [6] |
| Proteolytic Stability (t½) | e.g., 30 min | 2-5 hours (significant increase) | [4] |
| Thermal Stability (Tm) | e.g., 60 °C | 62-68 °C (modest increase) | [4] |
Experimental Protocols
The following are detailed methodologies for the activation of this compound and its conjugation to a protein.
General Experimental Workflow
Caption: General experimental workflow for bioconjugation with this compound.
Protocol 1: Activation of this compound with Tresyl Chloride
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold Diethyl Ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add tresyl chloride (2.5 molar excess relative to the hydroxyl group) dropwise to the reaction mixture.[1]
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Confirm the structure and purity of the tresyl-activated m-PEG7 by ¹H NMR spectroscopy.
Protocol 2: Conjugation of Tresyl-Activated m-PEG7 to a Protein
Materials:
-
Tresyl-activated m-PEG7
-
Protein with accessible primary amines (e.g., lysine residues)
-
Reaction buffer (e.g., phosphate buffer, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the tresyl-activated m-PEG7 to the protein solution. A molar excess of 5-20 fold of PEG to protein is a typical starting point.
-
Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours. The optimal time and temperature will depend on the protein's stability and reactivity.
-
Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes to ensure complete quenching of any unreacted tresyl-activated PEG.
Purification and Characterization
Purification:
-
Size Exclusion Chromatography (SEC): This is a common method to separate the PEGylated protein from the unreacted protein and excess PEG reagent. The larger hydrodynamic radius of the PEGylated protein will cause it to elute earlier.
-
Ion Exchange Chromatography (IEX): This technique can be used to separate proteins with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges.
Characterization:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact molecular weight of the conjugate and the degree of PEGylation.[7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and quantify the extent of PEGylation.[8]
-
Biological Activity Assays: To determine the effect of PEGylation on the protein's function.
Conclusion
The use of this compound in bioconjugation offers a versatile and effective method for enhancing the therapeutic properties of biomolecules. The mechanism of action, centered around the activation of the terminal hydroxyl group, allows for controlled and specific conjugation. By carefully selecting the activation chemistry and optimizing the reaction conditions, researchers can generate well-defined PEGylated biomolecules with improved stability, solubility, and in vivo performance. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in drug development and research.
References
- 1. benchchem.com [benchchem.com]
- 2. microdetection.cn [microdetection.cn]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of PEGylation on protein hydrodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Hydroxyl Group in m-PEG7-CH2-OH Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the terminal hydroxyl group's central role in the reactivity of methoxy-poly(ethylene glycol)-7-alcohol (m-PEG7-CH2-OH). The hydroxyl moiety, while inherently possessing low reactivity, is the primary locus for chemical activation, enabling the covalent attachment of this versatile polymer to a wide array of biomolecules and surfaces. This process, known as PEGylation, is instrumental in enhancing the therapeutic properties of drugs by improving solubility, stability, and pharmacokinetic profiles. This document details the fundamental principles of hydroxyl group activation, presents quantitative data on functionalization efficiencies, provides explicit experimental protocols for key chemical transformations, and illustrates the subsequent impact of such modifications on biological interactions, including cellular uptake and signaling pathways.
Introduction: The Significance of the Terminal Hydroxyl Group
Methoxy-poly(ethylene glycol)-7-alcohol (this compound) is a heterobifunctional polymer, characterized by a methoxy group at one terminus and a hydroxyl group at the other. The methoxy group is chemically inert under most bioconjugation conditions, rendering the PEG monofunctional. This is crucial for preventing undesirable cross-linking between biomolecules. Consequently, the terminal hydroxyl group is the sole site for chemical modification and subsequent conjugation.
The hydroxyl group itself is not sufficiently reactive to form stable covalent bonds with functional groups commonly found on proteins, peptides, or other therapeutic molecules (e.g., amines, thiols). Therefore, its activation to a more reactive species is a prerequisite for most PEGylation strategies. The versatility of the hydroxyl group lies in the multitude of chemical pathways available for its transformation into a variety of electrophilic or nucleophilic functionalities.
Activation and Functionalization of the Hydroxyl Group
The conversion of the hydroxyl group into a more reactive functional group is the cornerstone of this compound chemistry. The choice of activation chemistry depends on the target functional group on the biomolecule.
Conversion to Electrophilic Intermediates
A common strategy is to transform the hydroxyl group into an electrophilic moiety that can react with nucleophiles on a target molecule.
-
Tosylation: Conversion of the hydroxyl group to a tosylate is a widely used method to create a good leaving group, facilitating subsequent nucleophilic substitution reactions.
-
Activation with Carbonylating Reagents: Reagents like N,N'-disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate (p-NPC) react with the hydroxyl group to form highly reactive succinimidyl carbonates or p-nitrophenyl carbonates, respectively. These are excellent for targeting primary amines on proteins.
-
Oxidation to Aldehyde: The primary alcohol can be oxidized to an aldehyde, which can then react with N-terminal amines or hydrazides to form Schiff bases (imines) or hydrazones. The resulting linkage can be stabilized by reduction.
Conversion to Nucleophilic Groups
Alternatively, the hydroxyl group can be converted into a nucleophilic group.
-
Conversion to Amine: This is typically a two-step process involving activation (e.g., tosylation or mesylation) followed by nucleophilic substitution with an azide and subsequent reduction to the primary amine.
-
Conversion to Thiol: Similar to amination, this involves activation and subsequent reaction with a sulfur nucleophile.
Quantitative Data on Functionalization Reactions
The efficiency of converting the hydroxyl group of m-PEG-OH to other functionalities is critical for the successful synthesis of PEGylation reagents. The following table summarizes typical reaction yields for various functionalization strategies on m-PEG-OH polymers. While specific data for this compound is not always available, the yields are generally applicable across different PEG molecular weights.
| Functionalization Reaction | Reagents | Product | Typical Yield (%) | Reference |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), NaOH | m-PEG-OTs | 80-81% | [1] |
| Carboxylation | Succinic anhydride, DIPEA | m-PEG-COOH | >99% | [1] |
| Amination (via tosylation and azidation) | 1. TsCl, NaOH2. NaN33. PPh3/H2O or Zn/NH4Cl | m-PEG-NH2 | 82-99% (for the reduction step) | |
| Bromination (from tosylate) | LiBr | m-PEG-Br | 71-85% | [1] |
| Thiolation (from tosylate) | NaHS·xH2O | m-PEG-SH | 48-69% | [1] |
Experimental Protocols
The following are detailed methodologies for key transformations of the hydroxyl group of m-PEG-OH.
Protocol for Tosylation of m-PEG-OH
This protocol describes the activation of the terminal hydroxyl group to a tosylate, a versatile intermediate.
Materials:
-
m-PEG-OH (e.g., this compound)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve m-PEG-OH (1 equivalent) and NaOH (1.2 equivalents) in a mixture of DCM and water.
-
Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Add a solution of TsCl (1.5 equivalents) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the m-PEG-OTs product.
Protocol for Conversion of m-PEG-OH to m-PEG-NHS Ester
This protocol details the conversion of m-PEG-OH to a carboxylic acid, followed by activation to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines.
Part 1: Synthesis of m-PEG-Carboxylic Acid
-
Dissolve m-PEG-OH (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous pyridine or another suitable solvent.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with HCl to precipitate the m-PEG-carboxylic acid.
-
Filter and dry the product.
Part 2: Synthesis of m-PEG-NHS Ester
-
Dissolve the m-PEG-carboxylic acid (1 equivalent) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous DCM.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the m-PEG-NHS ester.
Protocol for Oxidation of m-PEG-OH to m-PEG-Aldehyde
This protocol outlines the oxidation of the terminal hydroxyl group to an aldehyde.
Materials:
-
m-PEG-OH
-
Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., pyridinium chlorochromate - PCC)
-
Anhydrous DCM
-
Diatomaceous earth (Celite®)
Procedure:
-
Dissolve m-PEG-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMP (1.5 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously for 15-20 minutes until the layers become clear.
-
Filter the mixture through a pad of Celite® to remove insoluble byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate to obtain the m-PEG-aldehyde.
Mandatory Visualizations
Logical Workflow for this compound Functionalization
Caption: Workflow for the functionalization of this compound.
Experimental Workflow for Protein PEGylation
Caption: Experimental workflow for protein PEGylation.
Signaling Pathway of PEGylated Nanoparticle Uptake
Caption: Cellular uptake and signaling of PEGylated nanoparticles.
Biological Implications of the Hydroxyl Group and its Derivatives
The terminal functional group of the PEG chain plays a significant role in the biological performance of the resulting bioconjugate.
Influence on Immunogenicity and Pharmacokinetics
While PEGylation is known to reduce the immunogenicity of therapeutic proteins, the nature of the terminal group can have a subtle but important impact. Studies have shown that antibodies can be generated against the PEG polymer itself, and in some cases, these antibodies show specificity for the methoxy terminus. While the hydroxyl terminus is a natural biological moiety and generally considered less immunogenic, the overall architecture of the PEGylated molecule is a more dominant factor in its immunogenic potential. The increased hydrodynamic radius afforded by PEGylation, initiated from the hydroxyl group, is the primary reason for reduced renal clearance and extended circulation half-life.
Role in Cellular Uptake and Intracellular Trafficking
For PEGylated nanoparticles and drug conjugates designed for intracellular delivery, the surface characteristics dictated by the PEG layer are critical. The hydrophilic shield created by the PEG chains, including those derived from this compound, reduces opsonization by plasma proteins, thereby evading uptake by the reticuloendothelial system (RES).
The cellular uptake of PEGylated nanoparticles is often mediated by endocytosis. The density and length of the PEG chains can influence the specific endocytic pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis). Once inside the cell, the conjugate is typically trafficked through the endo-lysosomal pathway. A key challenge in drug delivery is to facilitate the escape of the therapeutic agent from the endosome before it is degraded in the lysosome. The design of the linker used to attach the drug to the PEG, which originates from the activated hydroxyl group, can be engineered to be pH-sensitive (e.g., a hydrazone linkage from a PEG-aldehyde) to promote drug release in the acidic environment of the endosome.
Conclusion
The terminal hydroxyl group of this compound is the linchpin of its utility in bioconjugation and drug delivery. Its inherent low reactivity necessitates chemical activation, but the versatility of its chemical transformations allows for the creation of a wide range of reactive PEG derivatives. This enables the precise and stable conjugation of PEG to biomolecules, leading to improved therapeutic efficacy. The choice of activation chemistry and the resulting functional group have profound implications for the biological behavior of the final conjugate, influencing its immunogenicity, pharmacokinetics, and cellular interactions. A thorough understanding of the chemistry of the hydroxyl group is therefore essential for the rational design and development of next-generation PEGylated therapeutics.
References
m-PEG7-CH2-OH as a Hydrophilic Linker: An In-depth Technical Guide
This technical guide provides a comprehensive overview of m-PEG7-CH2-OH, a monodisperse polyethylene glycol (PEG) derivative, and its application as a hydrophilic linker in drug development. Tailored for researchers, scientists, and drug development professionals, this document details the core physicochemical properties, experimental protocols, and strategic implementation of this linker in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to Hydrophilic PEG Linkers
Polyethylene glycol (PEG) linkers are instrumental in modern drug design, serving as flexible, biocompatible spacers to connect molecular entities.[1] The incorporation of PEG chains, a process known as PEGylation, can significantly enhance the therapeutic properties of biomolecules and small drugs. Monodisperse PEGs, such as this compound, offer the advantage of a defined molecular weight and structure, ensuring homogeneity in the final conjugate, which is a critical aspect for regulatory approval and consistent pharmacological performance.[2]
The methoxy-terminated heptamer of ethylene glycol with a terminal hydroxyl group (this compound) provides a balance of hydrophilicity and a reactive handle for further chemical modification. Its hydrophilic nature is primarily leveraged to:
-
Improve Solubility: Enhance the aqueous solubility of hydrophobic drug payloads or protein conjugates, mitigating aggregation issues.[3][4]
-
Enhance Pharmacokinetics: Increase the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend plasma half-life.[2]
-
Reduce Immunogenicity: The flexible PEG chain can create a hydration shell around the conjugate, masking it from the immune system.[2]
-
Provide Spatial Separation: Act as a flexible spacer between the targeting moiety and the payload, allowing for optimal interaction with their respective biological targets.
Physicochemical Properties of this compound
Precise physicochemical data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the available information for this compound and closely related monodisperse PEG alcohols to provide a representative profile.
Table 1: General Physicochemical Properties
| Property | Value for this compound | Value for Related Compounds | Source |
| Chemical Name | 2,5,8,11,14,17,20-heptaoxatricosan-23-ol | - | [5] |
| CAS Number | 1807512-35-1 | - | [5][6] |
| Molecular Formula | C16H34O8 | C13H28O7 (m-PEG6-OH) C17H36O9 (m-PEG8-OH) | [5][7][8] |
| Molecular Weight | 354.44 g/mol | 296.36 g/mol (m-PEG6-OH) 384.46 g/mol (m-PEG8-OH) | [5][7][8] |
| Appearance | Solid Powder | - | [5] |
| Purity | ≥98% | ≥95% (m-PEG6-OH, m-PEG8-OH) | [5][7][8] |
Table 2: Solubility, Lipophilicity, and Stability
| Property | Value/Information | Source |
| Solubility | Soluble in water, DMSO, DCM, DMF (Reported for m-PEG8-acid, a closely related compound). | [2] |
| logP (Octanol-Water Partition Coefficient) | -1.7 (Computed XLogP3 for 2,5,8,11,14,17,20-Heptaoxadocosan-22-Amine, a very similar structure). | [9][10] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage (months to years). | [11][12] |
| Stability | PEG compounds can be susceptible to oxidation, especially when exposed to heat, light, and oxygen. Degradation can lead to the formation of aldehydes and carboxylates, resulting in a decrease in pH. Solutions are most stable when stored frozen and purged with an inert gas. | [13][14] |
Experimental Protocols
The terminal hydroxyl group of this compound is not directly reactive with common functional groups on biomolecules under physiological conditions. Therefore, a two-step process involving activation of the hydroxyl group followed by conjugation is typically employed.
Synthesis of this compound (Representative Protocol)
Materials:
-
Oligo(ethylene glycol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Sodium hydroxide (for subsequent hydrolysis)
Procedure:
-
Dissolve the starting oligo(ethylene glycol) in a minimal amount of cold (0 °C) pyridine.
-
Slowly add a solution of p-toluenesulfonyl chloride in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield the tosylated PEG.
-
For conversion to the alcohol, the tosylate can be hydrolyzed under basic conditions (e.g., with NaOH).
Activation of this compound with Tosyl Chloride
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.5 mmol, 0.22 mL) and DMAP (0.2 mmol, 30 mg).
-
In a separate flask, dissolve tosyl chloride (1.5 mmol, 286 mg) in anhydrous DCM (5 mL).
-
Add the TsCl solution dropwise to the this compound solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water (10 mL).
-
Separate the organic layer and wash it twice with a saturated solution of NaHCO3 (10 mL each) and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
The resulting m-PEG7-OTs can be purified by column chromatography on silica gel.
Conjugation of Activated m-PEG7 to a Peptide
This protocol describes the conjugation of an activated PEG linker (e.g., m-PEG7-OTs or a corresponding NHS-ester activated version) to the primary amine of a peptide.
Materials:
-
Activated m-PEG7 linker (e.g., m-PEG7-OTs or m-PEG7-NHS ester)
-
Peptide with a free primary amine (e.g., N-terminus or lysine side chain)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC).
Procedure:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the activated m-PEG7 linker in a small amount of an organic solvent compatible with the reaction buffer (e.g., DMSO or DMF).
-
Add the activated m-PEG7 linker solution to the peptide solution. A molar excess of 10-50 fold of the PEG linker to the peptide is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
Monitor the reaction progress using analytical RP-HPLC or LC-MS.
-
Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted PEG linker.
-
Purify the PEGylated peptide from the unreacted peptide and excess PEG linker using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final m-PEG7-peptide conjugate.
Characterization of m-PEG7-Conjugates
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purpose: To assess the purity of the conjugate and separate it from unreacted starting materials.
-
Typical Conditions:
-
Column: C18 or C4 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Detection: UV absorbance at 220 nm (for peptide backbone) and/or 280 nm (for aromatic residues).
-
Expected Outcome: The PEGylated conjugate will typically have a longer retention time than the un-PEGylated peptide due to the increased hydrophobicity of the PEG chain in the context of reverse-phase chromatography.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):
-
Purpose: To confirm the identity and determine the molecular weight of the conjugate, thereby confirming the degree of PEGylation.
-
Procedure:
-
Co-crystallize the purified conjugate with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Acquire the mass spectrum in the positive ion mode.
-
-
Expected Outcome: The mass spectrum will show a peak or a series of peaks corresponding to the molecular weight of the mono-PEGylated peptide. The mass difference between the un-PEGylated and PEGylated peptide should correspond to the mass of the m-PEG7 linker minus the mass of a water molecule (in the case of an amide bond formation).
Applications in Drug Development
This compound in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[15] The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component influencing the efficacy of the PROTAC.[16] A hydrophilic linker like this compound can:
-
Enhance Solubility: Counteract the often high lipophilicity of the two ligands, improving the overall solubility and cell permeability of the PROTAC.[17]
-
Provide Optimal Spacing and Flexibility: The length and flexibility of the PEG chain are crucial for allowing the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[7]
This compound in Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker.[18] The linker's properties are critical for the stability of the ADC in circulation and the efficient release of the payload in the target cancer cells. A hydrophilic, non-cleavable linker derived from this compound can:
-
Improve ADC Solubility and Stability: The hydrophilic PEG chain can help prevent aggregation, especially at higher drug-to-antibody ratios (DAR).
-
Enhance Pharmacokinetics: The increased hydrodynamic size can lead to a longer circulation half-life, allowing for greater accumulation in the tumor tissue.
Conclusion
This compound is a valuable hydrophilic linker for the development of advanced therapeutics. Its monodisperse nature ensures batch-to-batch consistency, while its physicochemical properties can be leveraged to improve the solubility, stability, and pharmacokinetic profiles of drug conjugates. Although specific quantitative data for this particular linker is sparse in the public domain, the general principles of PEGylation and the available data for related compounds provide a strong rationale for its use in the design of novel ADCs and PROTACs. The experimental protocols provided herein offer a foundation for the synthesis, activation, conjugation, and characterization of this compound based conjugates, enabling researchers to explore its potential in their drug development programs.
References
- 1. quora.com [quora.com]
- 2. m-PEG8-acid, 1093647-41-6 | BroadPharm [broadpharm.com]
- 3. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 4. Insight into structural properties of polyethylene glycol monolaurate in water and alcohols from molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monodisperse Methoxy PEG6 Hydroxyl - JenKem Technology [jenkemusa.com]
- 6. CAS Number Search List | AxisPharm [axispharm.com]
- 7. m-PEG6-alcohol, CAS 23601-40-3 | AxisPharm [axispharm.com]
- 8. purepeg.com [purepeg.com]
- 9. aablocks.com [aablocks.com]
- 10. scientificspectator.com [scientificspectator.com]
- 11. broadpharm.com [broadpharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. cir-safety.org [cir-safety.org]
- 15. m-PEG7-alcohol, 4437-01-8 - Biopharma PEG [biochempeg.com]
- 16. mPEG6-OH, Hexaethylene Glycol Monomethyl Ether - Biopharma PEG [biochempeg.com]
- 17. product.lottechem.com [product.lottechem.com]
- 18. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PEGylation with m-PEG7-alcohol
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) polymer chains to molecules, most commonly therapeutic proteins, peptides, and small molecule drugs.[1][2][3] This bioconjugation technique is a widely established method for improving the pharmacokinetic and pharmacodynamic properties of pharmaceuticals.[3] By increasing the hydrodynamic volume and masking the molecule from the host's immune system and proteolytic enzymes, PEGylation offers several key advantages.
Key Benefits of PEGylation:
-
Prolonged Circulation Half-Life: The increased size of the PEGylated molecule reduces its rate of renal clearance.[4][5]
-
Reduced Immunogenicity: The flexible PEG chain can shield antigenic epitopes on the protein surface, decreasing the likelihood of an immune response.[1][2][6]
-
Enhanced Stability: PEGylation protects therapeutic proteins from degradation by proteolytic enzymes, increasing their stability in vivo.[1][2]
-
Increased Solubility: PEG is highly soluble in aqueous solutions, and its conjugation can improve the solubility of hydrophobic drugs or proteins.
While highly beneficial, PEGylation can also present challenges, such as potential loss of biological activity if the PEG chain sterically hinders the active site and the generation of anti-PEG antibodies in some patients.[3][7][8]
m-PEG7-alcohol: A Core Building Block
m-PEG7-alcohol, or O-Methyl-heptaethylene glycol, is a monodisperse PEG derivative, meaning it has a precisely defined molecular weight rather than a distribution of chain lengths typical of polydisperse polymers.[6] It consists of seven ethylene glycol units, with one terminus capped by a chemically stable methoxy group and the other terminated with a reactive hydroxyl group.[9][10]
The methoxy cap prevents unwanted crosslinking and enzymatic degradation, while the terminal hydroxyl group serves as a versatile chemical handle for further modification and conjugation.[3][9][10] This makes m-PEG7-alcohol a crucial intermediate for synthesizing more complex, activated PEG reagents used in bioconjugation.[9]
Physicochemical Properties of m-PEG7-alcohol
All quantitative data for m-PEG7-alcohol is summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4437-01-8 | [9][11][] |
| Chemical Formula | C₁₅H₃₂O₈ | [9][11] |
| Molecular Weight | 340.41 g/mol | [9][11][13] |
| Appearance | Colorless to light yellow liquid | [][13] |
| Purity | ≥95% - >98% | [9][11][14] |
| Density | ~1.069 g/cm³ | [][13] |
| Solubility | Soluble in DMSO, Methanol, and other organic solvents; enhances water solubility of conjugates.[9][13][15] | [9][13][15] |
| Storage Conditions | Store at –20°C, dry, and protected from light.[9][14][16] Avoid repeated freeze-thaw cycles.[9][13] | [9][13][14][16] |
The PEGylation Workflow: From Alcohol to Conjugate
The terminal hydroxyl group of m-PEG7-alcohol is not reactive towards biomolecules under physiological conditions. Therefore, it must first be "activated" by converting it into a more reactive functional group. A common and highly effective strategy is to convert the alcohol into an N-hydroxysuccinimidyl (NHS) ester, which reacts efficiently and specifically with primary amine groups (e.g., the N-terminus and lysine side chains of proteins) at a pH of 7-9 to form stable amide bonds.[4][6]
Experimental Protocols
The following sections provide detailed, representative methodologies for the key steps in the PEGylation process.
Protocol 1: Activation of m-PEG7-alcohol to m-PEG7-NHS Ester
This protocol describes a general method for activating the terminal hydroxyl group of m-PEG7-alcohol to create an amine-reactive NHS ester.
Materials:
-
m-PEG7-alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
-
Glass reaction vessel and magnetic stirrer
-
0.22 µm syringe filter
Methodology:
-
Reaction Setup: In a clean, dry glass vial under an inert atmosphere (Argon or Nitrogen), dissolve m-PEG7-alcohol (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous DCM.
-
Initiation: Cool the solution to 0°C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Workup: Filter the reaction mixture to remove the DCU precipitate.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Concentrate the solution under reduced pressure. Precipitate the product by adding cold diethyl ether. Collect the resulting solid (m-PEG7-NHS ester) and dry it under a vacuum.
-
Characterization: Confirm the structure and purity of the activated PEG reagent using ¹H NMR and Mass Spectrometry. Store the final product under an inert atmosphere at -20°C.
Protocol 2: Conjugation of Activated m-PEG7-NHS to a Protein
This protocol details the covalent attachment of the activated PEG reagent to a target protein.
Materials:
-
Activated m-PEG7-NHS ester
-
Target protein (e.g., IgG, Lysozyme)
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC-HPLC)
Methodology:
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the m-PEG7-NHS ester in a small amount of anhydrous DMSO or the reaction buffer.
-
Conjugation Reaction: Add the activated PEG solution to the protein solution. The molar ratio of PEG-to-protein is a critical parameter that must be optimized to achieve the desired degree of PEGylation; start with a molar excess of 5x to 20x.[6]
-
Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. Incubation time and temperature should be optimized for the specific protein.
-
Quenching: Stop the reaction by adding the quenching buffer (e.g., to a final concentration of 50 mM Tris) to react with and neutralize any remaining m-PEG7-NHS ester.
-
Purification: Separate the PEGylated protein from unreacted protein and excess PEG reagent using a suitable chromatography technique, such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
Protocol 3: Characterization by Size-Exclusion Chromatography (SEC-HPLC)
SEC is a primary method used to separate molecules based on their hydrodynamic size, making it ideal for analyzing the products of a PEGylation reaction.[17]
Instrumentation & Columns:
-
System: HPLC or UPLC system.[4][]
-
Column: Agilent AdvanceBio SEC or Waters ACQUITY UPLC BEH200 SEC.[17]
-
Detector: UV (280 nm for protein) and Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for PEG detection, as PEG lacks a strong UV chromophore.[4][6][]
Methodology:
-
Mobile Phase: Prepare an aqueous mobile phase, typically an isotonic buffer such as 100-150 mM sodium phosphate, pH 6.8.
-
Sample Preparation: Dilute the purified PEGylated protein, as well as controls (unmodified protein, free PEG), in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection & Elution: Inject 10-20 µL of the sample onto the SEC column and run an isocratic elution at a flow rate of 0.5-1.0 mL/min.
-
Data Analysis:
-
Monitor the elution profile using the UV detector. The PEGylated protein will elute earlier (has a larger hydrodynamic radius) than the unmodified protein.
-
Use the CAD or ELSD signal to confirm the presence of PEG in the conjugate peak.
-
Calculate the percentage of PEGylated protein, unmodified protein, and any high-molecular-weight aggregates based on the peak areas from the UV chromatogram.
-
| Analytical Parameter | Typical Value / Observation | Reference(s) |
| Technique | Size-Exclusion Chromatography (SEC-HPLC) | [6][17] |
| LOD for PEG-GCSF | 3.125 µg/mL | [17] |
| LOQ for PEG-GCSF | 12.5 µg/mL | [17] |
| Expected Result | PEGylated protein peak elutes at a shorter retention time compared to the unmodified protein. | [6][19] |
| Other Techniques | Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS), SDS-PAGE, Capillary Electrophoresis.[20][21][22][23] | [20][21][22][23] |
Mechanism of Improved Pharmacokinetics: The "Stealth" Effect
PEGylation enhances the in vivo residence time of therapeutics by creating a "stealth effect". The large, flexible, and hydrophilic PEG chain forms a protective layer around the drug, physically masking it from degradative enzymes and recognition by the immune system. Its increased size also prevents rapid filtration by the kidneys.
References
- 1. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dl.begellhouse.com [dl.begellhouse.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m-PEG7-alcohol, CAS 4437-01-8 | AxisPharm [axispharm.com]
- 10. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 11. m-PEG7-alcohol, 4437-01-8 - Biopharma PEG [biochempeg.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. m-PEG7-alcohol, 4437-01-08 | BroadPharm [broadpharm.com]
- 15. medkoo.com [medkoo.com]
- 16. mPEG7-OH [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 23. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Conjugation of m-PEG7-CH2-OH to Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the covalent conjugation of methoxy-poly(ethylene glycol)-alcohol (m-PEG7-CH2-OH) to molecules containing primary amines, such as proteins, peptides, or small molecule drugs. The terminal hydroxyl group of m-PEG-OH is not directly reactive towards amines and requires a chemical activation step to be converted into an amine-reactive functional group. This protocol focuses on a common and efficient two-step strategy: 1) the oxidation of the terminal alcohol to an aldehyde, and 2) the subsequent conjugation to a primary amine via reductive amination. This method is widely used for site-specific modifications, particularly N-terminal PEGylation of proteins.[1][2] Detailed procedures for the reaction, purification of the conjugate, and characterization are provided.
Principle of the Reaction
The conjugation process involves two key stages:
Stage 1: Activation of this compound. The primary alcohol on the PEG is oxidized to a reactive aldehyde derivative (m-PEG7-CHO). This is a critical step to enable the subsequent reaction with the amine.
Stage 2: Conjugation via Reductive Amination. The newly formed PEG-aldehyde reacts with a primary amine on the target molecule to form an intermediate Schiff base (an imine). This imine is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable secondary amine linkage between the PEG and the target molecule.[1][3][4] The reaction is typically performed in a slightly acidic buffer to facilitate imine formation while maintaining the stability of the protein.[3]
Reaction Pathway and Experimental Workflow
Caption: Chemical pathway for PEGylation via reductive amination.
Caption: High-level workflow for m-PEG-OH conjugation to primary amines.
Materials and Equipment
Reagents:
-
This compound
-
Dess-Martin Periodinane (DMP) or other suitable oxidizing agent
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Molecule with primary amine (e.g., protein, peptide)
-
Sodium Cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 100 mM MES or Acetate buffer, pH 4.5-6.0[3]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5
-
Purification columns (e.g., Size Exclusion Chromatography column)
-
Mobile phase for purification (e.g., Phosphate-Buffered Saline, PBS)
-
Deionized water
Equipment:
-
Round bottom flasks and standard glassware
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Chromatography system (e.g., FPLC, HPLC)
-
Mass Spectrometer (e.g., MALDI-TOF)
-
Lyophilizer (optional)
-
pH meter
Experimental Protocols
Part A: Activation of this compound to m-PEG7-CHO
This protocol describes the oxidation of the terminal alcohol to an aldehyde using Dess-Martin Periodinane.
-
Preparation: In a dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane (DCM).
-
Oxidation: Add Dess-Martin Periodinane (1.5 equivalents) to the solution in portions while stirring at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether to precipitate the oxidized PEG product and spent reagent.
-
Isolation: Filter the mixture and wash the solid precipitate extensively with diethyl ether to remove residual reagents.
-
Drying: Dry the resulting white solid (m-PEG7-CHO) under a vacuum. The product can be characterized by NMR or MS and should be used immediately or stored under inert gas at -20°C.
Part B: Conjugation of m-PEG7-CHO to Primary Amines
-
Dissolution: Dissolve the amine-containing molecule (e.g., protein) in the reaction buffer (e.g., 100 mM Acetate buffer, pH 4.5) to a final concentration of 1-5 mg/mL.[3]
-
PEG Addition: Add the activated m-PEG7-CHO to the protein solution. The molar ratio of PEG-aldehyde to the protein can vary, but a starting point is a 5 to 20-fold molar excess.
-
Initiation of Conjugation: Gently mix the solution and allow it to react for 30-60 minutes at room temperature. This allows for the formation of the Schiff base intermediate.
-
Reduction: Prepare a fresh stock solution of sodium cyanoborohydride (NaCNBH₃) in the reaction buffer. Add the NaCNBH₃ to the reaction mixture to a final concentration of 20-50 mM.[3]
-
Reaction: Allow the reaction to proceed for 16-24 hours at room temperature or 4°C with gentle stirring.[3]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 50 mM to consume any unreacted PEG-aldehyde.
Part C: Purification of the PEG-Conjugate
The PEGylated product must be purified from unreacted PEG, native protein, and reaction byproducts. Size Exclusion Chromatography (SEC) is highly effective for this purpose as PEGylation significantly increases the hydrodynamic radius of the molecule.[][6]
-
Column Equilibration: Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable buffer, such as PBS (pH 7.4).
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins). The PEGylated conjugate will typically elute earlier than the unmodified protein due to its larger size.
-
Pooling and Concentration: Analyze the collected fractions (e.g., by SDS-PAGE or HPLC) to identify those containing the purified conjugate. Pool the desired fractions and concentrate if necessary using ultrafiltration.[6][7]
| Purification Method | Principle of Separation | Typical Application |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Separating PEGylated products from unreacted protein and excess PEG.[][6] |
| Ion Exchange Chromatography (IEX) | Net surface charge | Separating mono-PEGylated from multi-PEGylated species and native protein.[][8] |
| Hydrophobic Interaction (HIC) | Hydrophobicity | Polishing step to separate isomers or closely related species.[][8] |
| Reverse Phase HPLC (RP-HPLC) | Polarity/Hydrophobicity | Analytical characterization and purification of smaller PEG-peptide conjugates.[] |
Part D: Characterization of the Conjugate
Characterization is essential to confirm successful conjugation, determine the degree of PEGylation, and identify the modification site.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight. The PEGylated protein will show a significant shift to a higher apparent molecular weight compared to the unmodified protein.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can precisely determine the molecular weight of the conjugate, confirming the number of PEG chains attached.[9] A clear mass shift corresponding to the addition of the m-PEG7 moiety should be observed.
-
HPLC Analysis: RP-HPLC or IEX-HPLC can be used to assess the purity of the final product and separate different PEGylated species (e.g., mono-, di-PEGylated).
-
Peptide Mapping: To identify the specific site of PEGylation, the conjugate can be proteolytically digested, followed by LC-MS/MS analysis of the resulting peptides.[10]
Summary of Reaction Conditions
The following table summarizes typical quantitative parameters for the reductive amination protocol.
| Parameter | Recommended Range | Rationale/Notes |
| Reaction pH | 4.0 - 6.0 | Optimal for Schiff base formation; lower pH can be selective for N-terminal amines.[3] |
| Temperature (°C) | 4 - 25 | Lower temperatures can minimize protein degradation during long reactions.[1][2] |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | Higher ratios drive the reaction to completion but may increase polysubstitution. |
| NaCNBH₃ Concentration | 20 - 50 mM | Sufficient excess to ensure complete reduction of the imine intermediate.[3] |
| Reaction Time (hours) | 16 - 24 | Allows for the reaction to proceed to completion.[3] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
Troubleshooting
-
Low Conjugation Efficiency:
-
Verify the activity of the m-PEG7-CHO; it can degrade if not stored properly.
-
Increase the molar excess of the PEG-aldehyde.
-
Optimize the reaction pH. The optimal pH can be molecule-dependent.
-
-
Protein Precipitation:
-
The addition of organic solvents (if used to dissolve PEG) may cause precipitation. Minimize the organic solvent volume.
-
Perform the reaction at a lower protein concentration or add solubility enhancers.
-
-
Multiple PEGylation Products:
-
Reduce the molar ratio of PEG-aldehyde to the protein.
-
Lower the reaction pH towards the pKa of the N-terminal amine to favor site-specific conjugation.
-
Improve purification methodology (e.g., using high-resolution IEX chromatography) to isolate the desired species.[6]
-
References
- 1. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
Application Notes and Protocols for Utilizing m-PEG7-CH2-OH in PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the strategic use of the m-PEG7-CH2-OH linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for using a heptaethylene glycol (PEG7) linker, detailed protocols for PROTAC synthesis and evaluation, and quantitative data to inform experimental design.
Introduction to PROTAC Technology and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality.[1] They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[3]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase).[4][5] The choice of linker, including its length, composition, and flexibility, can significantly impact the degradation efficiency (DC50 and Dmax) of the resulting PROTAC.[6]
The Strategic Advantage of this compound as a PROTAC Linker
The this compound linker is a flexible, hydrophilic linker composed of seven ethylene glycol units, capped with a methoxy group at one end and a hydroxyl group at the other. This structure offers several advantages in PROTAC design:
-
Enhanced Solubility and Permeability : The hydrophilic nature of the polyethylene glycol (PEG) chain can improve the aqueous solubility of often lipophilic PROTAC molecules. Furthermore, the flexible PEG linker can adopt folded conformations, which may shield the polar surface area of the PROTAC, creating a more compact structure that can better traverse the cell membrane.[7]
-
Optimal Flexibility for Ternary Complex Formation : The flexible nature of the PEG7 linker allows the two ligands to orient themselves optimally for the formation of a stable and productive ternary complex.[8] This adaptability is crucial for accommodating the specific structural requirements of different POIs and E3 ligases.
-
Tunable Length : The defined length of the seven ethylene glycol units provides a specific spatial separation between the POI and E3 ligase ligands. This distance is a critical parameter that often requires optimization for efficient ubiquitination.[4]
Quantitative Data on PEG Linkers in PROTACs
| PROTAC Target | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 PEG units | < 500 | > 80 | [4] |
| BRD4 | CRBN | 1-2 PEG units | > 5000 | < 20 | [4] |
| BRD4 | CRBN | 4-5 PEG units | < 500 | > 80 | [4] |
| AR | CRBN | PEG-like (9 atoms) | Concentration-dependent decrease | Not specified | [6] |
| SMARCA2/4 | VHL | Phenyl-PEG hybrid | Potent degradation | Not specified | [8] |
| BET Proteins | VHL | 3 PEG units (in MZ1) | Potent degradation (>90%) | >90 | [5] |
Experimental Protocols
Synthesis of a PROTAC using this compound Linker
This protocol describes a general synthetic route for incorporating the this compound linker into a PROTAC. The synthesis involves the sequential conjugation of the linker to the E3 ligase ligand and the POI ligand. This example assumes the use of standard coupling chemistries.
Materials:
-
This compound
-
POI ligand with a suitable functional group for conjugation (e.g., carboxylic acid, amine)
-
E3 ligase ligand with a suitable functional group for conjugation (e.g., carboxylic acid, amine)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Reagents for activating the hydroxyl group of the PEG linker (e.g., MsCl, TsCl, or conversion to an azide or alkyne for click chemistry)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Activation of the this compound Linker: The terminal hydroxyl group of this compound must be activated for conjugation. A common method is to convert it to a better leaving group, such as a mesylate or tosylate, or to a functional group suitable for click chemistry, like an azide or alkyne.[3]
-
Mesylation Example: Dissolve this compound in anhydrous DCM and cool to 0 °C. Add triethylamine, followed by dropwise addition of methanesulfonyl chloride (MsCl). Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NaHCO3 and extract the product with DCM. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the mesylated linker.
-
-
Conjugation to the First Ligand (e.g., E3 Ligase Ligand):
-
If the E3 ligase ligand has a nucleophilic group (e.g., a phenol or amine), it can be reacted with the activated PEG linker. Dissolve the E3 ligase ligand and the activated m-PEG7-linker in an appropriate solvent like DMF. Add a base such as K2CO3 or DIPEA and stir the reaction at room temperature or with gentle heating until completion as monitored by LC-MS.
-
Alternatively, if the E3 ligase ligand has a carboxylic acid, the hydroxyl group of the PEG linker can be directly coupled using standard amide bond formation conditions (e.g., HATU/DIPEA).
-
-
Purification of the Ligand-Linker Intermediate: Purify the resulting ligand-linker conjugate using flash column chromatography or preparative HPLC to obtain the pure intermediate.
-
Activation of the Other End of the Linker (if necessary): The methoxy end of the PEG linker is generally unreactive. The newly formed bond in the previous step now leaves the other functional group of the first ligand available for reaction, or the other end of the linker needs to be deprotected/activated if a bifunctional PEG linker with protecting groups was used.
-
Conjugation to the Second Ligand (e.g., POI Ligand):
-
Couple the purified ligand-linker intermediate to the second ligand using appropriate coupling chemistry. For example, if the intermediate has a free carboxylic acid and the POI ligand has an amine, use standard amide coupling reagents (HATU, HOBt, DIPEA in DMF).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Final Purification and Characterization: Purify the final PROTAC product by preparative HPLC. Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[2]
-
Visualizations of Key Concepts and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC design and evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The this compound linker is a valuable tool in the rational design of PROTACs, offering a balance of hydrophilicity and flexibility to enhance solubility, cell permeability, and the formation of a productive ternary complex. The provided protocols and illustrative data serve as a guide for researchers to synthesize and evaluate novel PROTACs incorporating this and similar PEG-based linkers. Successful PROTAC development will ultimately depend on the empirical optimization of the linker for each specific target and E3 ligase combination.
References
- 1. arxiv.org [arxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG7-alcohol in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG7-alcohol as a component in the linker system for antibody-drug conjugate (ADC) development. The inclusion of a discrete seven-unit polyethylene glycol (PEG) chain can significantly influence the physicochemical properties and in vivo performance of an ADC. This document outlines the rationale for using a PEG7 linker, protocols for its activation and conjugation, and methods for the characterization and analysis of the resulting ADC.
Introduction to m-PEG7-alcohol in ADC Linkers
m-PEG7-alcohol is a monodisperse polyethylene glycol derivative with a terminal methyl ether group and a hydroxyl group. In the context of ADCs, it serves as a hydrophilic spacer within the linker that connects the antibody to the cytotoxic payload. The hydroxyl group is not directly reactive with functional groups on antibodies (like lysine or cysteine residues) and requires chemical activation or derivatization to be incorporated into a bifunctional linker.[1][2]
The PEG component of the linker plays a crucial role in modulating the properties of the ADC.[3][][] Key advantages of incorporating a PEG spacer like m-PEG7 include:
-
Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The inclusion of a hydrophilic PEG linker can mitigate the aggregation propensity of the ADC, especially at higher drug-to-antibody ratios (DARs).[6]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.[1][6][7]
-
Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[6]
-
Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[6]
The length of the PEG chain is a critical parameter that can be fine-tuned to optimize these effects for a specific ADC.[8] A PEG7 linker provides a balance of these properties without being excessively long, which in some cases can negatively impact cytotoxicity.[1][7]
Quantitative Data on PEG Linkers in ADCs
The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. While data for a PEG7 linker is not always directly available, the provided information allows for interpolation and informed decisions in linker design.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | Antibody-Payload | Animal Model | Plasma Half-life (t½) | Tumor Uptake (%ID/g at 24h) | Reference |
| Non-PEGylated | Trastuzumab-MMAE | Mouse | ~ 50 hours | ~ 10 | [8] |
| PEG2 | Trastuzumab-MMAE | Mouse | Increased vs. Non-PEG | Similar to Non-PEG | [8] |
| PEG4 | Trastuzumab-MMAE | Mouse | Increased vs. Non-PEG | Similar to PEG2 | [8] |
| PEG8 | Trastuzumab-MMAE | Mouse | Significantly Increased | Significantly Higher | [8] |
| PEG12 | Trastuzumab-MMAE | Mouse | Similar to PEG8 | Similar to PEG8 | [8] |
| PEG24 | Trastuzumab-MMAE | Mouse | Similar to PEG8 | Similar to PEG8 | [8] |
| No PEG | ZHER2 Affibody-MMAE | Mouse | 19.6 min | Not Reported | [1][7] |
| 4 kDa PEG | ZHER2 Affibody-MMAE | Mouse | 49 min (2.5-fold increase) | Not Reported | [1][7] |
| 10 kDa PEG | ZHER2 Affibody-MMAE | Mouse | 219.5 min (11.2-fold increase) | Not Reported | [1][7] |
Table 2: Influence of PEG Linker Length on ADC Efficacy and Cytotoxicity
| Linker Type | Cell Line | IC50 (in vitro) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Non-PEGylated | L540cy | Baseline | 11% reduction in tumor weight | [8] |
| PEG2 | L540cy | Not Reported | 35-45% reduction in tumor weight | [8] |
| PEG4 | L540cy | Not Reported | 35-45% reduction in tumor weight | [8] |
| PEG8 | L540cy | Not Reported | 75-85% reduction in tumor weight | [8] |
| PEG12 | L540cy | Not Reported | 75-85% reduction in tumor weight | [8] |
| PEG24 | L540cy | Not Reported | 75-85% reduction in tumor weight | [8] |
| No PEG | NCI-N87 | 1.8 nM | Baseline | [1][7] |
| 4 kDa PEG | NCI-N87 | 8.1 nM (4.5-fold decrease) | Improved vs. No PEG | [1][7] |
| 10 kDa PEG | NCI-N87 | 39.6 nM (22-fold decrease) | Most effective | [1][7] |
Table 3: Effect of PEG Linker on ADC Aggregation
| ADC | DAR | % Aggregates (after thermal stress) | Reference |
| Parent mAb | - | Low | [9] |
| ADC with hydrophobic linker | High | High | [9] |
| ADC with PEGylated linker | High | Reduced compared to hydrophobic linker | [6] |
Experimental Protocols
Activation of m-PEG7-alcohol
The terminal hydroxyl group of m-PEG7-alcohol must be converted to a reactive functional group to enable its incorporation into a bifunctional linker. Below are two common activation strategies.
Protocol 3.1.1: Tosylation of m-PEG7-alcohol
This protocol converts the alcohol to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
m-PEG7-alcohol
-
Dry Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve m-PEG7-alcohol (1 eq.) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine or TEA (1.5 eq.) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.
-
Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours if the reaction is slow.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it successively with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.
Protocol 3.1.2: Oxidation of m-PEG7-alcohol to m-PEG7-aldehyde
This protocol converts the alcohol to an aldehyde, which can be used in reactions like reductive amination.
Materials:
-
m-PEG7-alcohol
-
Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve m-PEG7-alcohol (1 eq.) in DCM in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.1 eq.) to the solution at room temperature.
-
Stir the reaction for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Stir for 10 minutes, then separate the organic layer.
-
Wash the organic layer with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-aldehyde.
Synthesis of a Bifunctional m-PEG7 Linker (Example: m-PEG7-Maleimide)
This protocol describes the synthesis of a heterobifunctional linker with a maleimide group for cysteine conjugation and another reactive group (e.g., NHS ester) for payload attachment, starting from an activated m-PEG7 intermediate.
Protocol 3.2.1: Synthesis of m-PEG7-acid
-
Oxidize m-PEG7-alcohol to the corresponding carboxylic acid using a suitable oxidizing agent like Jones reagent (CrO3/H2SO4) or by a two-step process of oxidation to the aldehyde followed by further oxidation with sodium chlorite.
-
Purify the resulting m-PEG7-acid by chromatography.
Protocol 3.2.2: Coupling to a Maleimide-Amine Moiety
-
Activate the carboxylic acid of m-PEG7-acid using a carbodiimide coupling agent like EDC in the presence of NHS to form an NHS ester.
-
React the m-PEG7-NHS ester with a maleimide-containing amine (e.g., N-(2-aminoethyl)maleimide) in an appropriate solvent like DMF with a non-nucleophilic base like DIEA.
-
Purify the resulting m-PEG7-maleimide linker by chromatography.
Conjugation of m-PEG7-Linker-Payload to Antibody
This protocol outlines a general procedure for conjugating a maleimide-functionalized m-PEG7-linker-payload to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction
-
m-PEG7-maleimide-payload conjugate dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Add the m-PEG7-maleimide-payload solution (typically in 5-10 fold molar excess over the antibody) to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization of the ADC
Protocol 3.4.1: Determination of Drug-to-Antibody Ratio (DAR)
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the DAR can be calculated using the Beer-Lambert law.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced and deglycosylated ADC can provide precise mass measurements to determine the DAR.
Protocol 3.4.2: Analysis of Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is the primary method to quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.
-
Dynamic Light Scattering (DLS): DLS can be used to assess the size distribution and polydispersity of the ADC in solution.
Protocol 3.4.3: In Vitro Stability Assay
-
Incubate the ADC in plasma from different species (e.g., human, mouse) at 37°C.
-
At various time points, analyze samples by ELISA (to quantify total antibody) and LC-MS/MS (to quantify released payload) to determine the rate of drug deconjugation.
Visualizations
Caption: Experimental workflow for ADC development using an m-PEG7-linker.
Caption: General mechanism of action for a PEGylated ADC.
Caption: Logical relationship of m-PEG7 linker's impact on ADC properties.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 3. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
Surface Modification of Nanoparticles with m-PEG7-CH2-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using methoxy-poly(ethylene glycol)-7-CH2-OH (m-PEG7-CH2-OH). The process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles, known as PEGylation, is a widely employed strategy to enhance their therapeutic potential. This modification imparts "stealth" characteristics, improving stability, prolonging systemic circulation, and enabling targeted drug delivery by reducing non-specific protein adsorption and clearance by the mononuclear phagocyte system.
Introduction to Nanoparticle PEGylation
PEGylation is a critical surface modification technique in nanomedicine. The hydrophilic and flexible nature of the PEG chains creates a hydrated layer on the nanoparticle surface. This layer sterically hinders the approach of opsonin proteins, which are responsible for marking foreign particles for clearance by phagocytic cells. Consequently, PEGylated nanoparticles exhibit extended circulation half-lives, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. The choice of PEG linker, including its length and terminal functional group, is crucial in determining the final properties and efficacy of the nanoparticle formulation.
Applications of this compound Modified Nanoparticles
The surface functionalization of nanoparticles with this compound offers several advantages in drug delivery and diagnostics:
-
Improved Pharmacokinetics: By reducing premature clearance, PEGylation significantly increases the in vivo circulation time of nanoparticles, leading to improved drug bioavailability at the target site.
-
Enhanced Stability: The hydrophilic PEG layer prevents nanoparticle aggregation in biological fluids, enhancing their colloidal stability.
-
Reduced Immunogenicity: PEGylation can mask the nanoparticle surface from the immune system, reducing the likelihood of an immune response.
-
Controlled Drug Release: The PEG layer can be engineered to influence the release kinetics of encapsulated or conjugated drugs.
-
Platform for Targeted Delivery: The terminal hydroxyl group of this compound can be further functionalized with targeting ligands, such as antibodies or peptides, to facilitate active targeting to specific cells or tissues.
Experimental Protocols
This section details the protocols for the synthesis of nanoparticles, their surface functionalization with an amine group, and the subsequent conjugation with this compound. The following protocols are provided as a general guideline and may require optimization based on the specific nanoparticle system and desired outcome.
Materials and Equipment
-
Nanoparticle Precursors: (e.g., Tetraethyl orthosilicate (TEOS) for silica nanoparticles, iron (II) and iron (III) chlorides for iron oxide nanoparticles)
-
This compound
-
(3-Aminopropyl)triethoxysilane (APTES)
-
N,N'-Carbonyldiimidazole (CDI) or N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Solvents: Ethanol, Dimethylformamide (DMF), Dichloromethane (DCM)
-
Buffers: Phosphate-buffered saline (PBS), MES buffer
-
Standard laboratory glassware and equipment: Round-bottom flasks, condensers, magnetic stirrers, sonicator, centrifuge, dialysis tubing.
-
Characterization Instruments: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer, Transmission Electron Microscope (TEM), NMR Spectrometer, Thermogravimetric Analyzer (TGA).
Synthesis of Amine-Functionalized Nanoparticles (Example: Silica Nanoparticles)
This protocol describes the synthesis of silica nanoparticles followed by surface modification with amine groups using APTES.
Workflow for Synthesis of Amine-Functionalized Silica Nanoparticles
Caption: Workflow for the synthesis and amine-functionalization of silica nanoparticles.
Procedure:
-
Synthesis of Silica Nanoparticles:
-
In a round-bottom flask, dissolve Tetraethyl orthosilicate (TEOS) in absolute ethanol under vigorous stirring.
-
Add ammonium hydroxide and deionized water to the solution.
-
Continue stirring at room temperature for 12 hours.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol three times by repeated centrifugation and redispersion to remove unreacted reagents.
-
-
Surface Functionalization with Amine Groups:
-
Disperse the purified silica nanoparticles in absolute ethanol.
-
Add (3-Aminopropyl)triethoxysilane (APTES) to the nanoparticle suspension.
-
Stir the mixture at room temperature for 12 hours.
-
Collect the amine-functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol three times to remove excess APTES.
-
Resuspend the amine-functionalized nanoparticles in an appropriate solvent for the next step (e.g., anhydrous DMF or DCM).
-
PEGylation of Amine-Functionalized Nanoparticles with this compound
This protocol involves a two-step process: activation of the terminal hydroxyl group of this compound and its subsequent reaction with the amine-functionalized nanoparticles.
Workflow for PEGylation of Amine-Functionalized Nanoparticles
Caption: Workflow for the activation of this compound and conjugation to amine-functionalized nanoparticles.
Procedure:
-
Activation of this compound:
-
Dissolve this compound and N,N'-Carbonyldiimidazole (CDI) or N,N'-Disuccinimidyl carbonate (DSC) in an anhydrous solvent such as DMF or DCM in a moisture-free environment. A molar excess of the activating agent is typically used.
-
Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Add the suspension of amine-functionalized nanoparticles to the activated this compound solution.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
-
Purification of PEGylated Nanoparticles:
-
Purify the PEGylated nanoparticles by dialysis against deionized water for 48 hours with frequent water changes to remove unreacted PEG and byproducts.
-
Further purify and concentrate the nanoparticles by centrifugation.
-
Resuspend the final PEGylated nanoparticle product in a suitable buffer (e.g., PBS) for storage and characterization.
-
Characterization of this compound Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to determine the physicochemical properties of the PEGylated nanoparticles.
| Parameter | Technique | Typical Expected Outcome after PEGylation |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter due to the PEG layer. |
| Zeta Potential | Zeta Potential Analysis | A shift towards a more neutral surface charge. |
| Surface Chemistry | Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of characteristic PEG ether bond peaks. |
| PEG Grafting Density | Thermogravimetric Analysis (TGA) | Weight loss corresponding to the degradation of the organic PEG layer. |
| PEG Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Characteristic proton peaks of the ethylene glycol repeats of PEG. |
| Morphology | Transmission Electron Microscopy (TEM) | Visualization of the nanoparticle core and potentially the PEG corona. |
Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification (Hypothetical Data)
| Nanoparticle Formulation | Core Material | Average Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| Unmodified Nanoparticles | Silica | 105 ± 2.1 | 0.15 ± 0.02 | -25.3 ± 1.5 |
| Amine-Functionalized Nanoparticles | Silica | 108 ± 2.5 | 0.17 ± 0.03 | +30.1 ± 1.8 |
| This compound Modified Nanoparticles | Silica | 125 ± 3.2 | 0.19 ± 0.02 | -5.2 ± 0.8 |
| Unmodified Nanoparticles | Iron Oxide | 52 ± 1.8 | 0.21 ± 0.04 | +15.8 ± 1.2 |
| Amine-Functionalized Nanoparticles | Iron Oxide | 55 ± 2.0 | 0.23 ± 0.03 | +35.6 ± 2.1 |
| This compound Modified Nanoparticles | Iron Oxide | 70 ± 2.8 | 0.25 ± 0.04 | -2.1 ± 0.5 |
Biological Interactions and Signaling Pathways
The PEGylation of nanoparticles is primarily designed to modulate their interaction with the biological environment, thereby influencing downstream signaling pathways related to cellular uptake and immune response.
Logical Relationship of PEGylation and Biological Response
Caption: The "stealth" effect of PEGylation leads to enhanced tumor accumulation.
By preventing the adsorption of opsonin proteins, PEGylated nanoparticles can evade recognition by scavenger receptors on macrophages and other phagocytic cells of the mononuclear phagocyte system. This leads to a significant reduction in their clearance from the bloodstream. The prolonged circulation allows for passive accumulation in tissues with leaky vasculature and poor lymphatic drainage, a hallmark of solid tumors, known as the EPR effect. While direct modulation of specific intracellular signaling pathways is typically achieved through the conjugation of targeting ligands, the foundational "stealth" property imparted by this compound is a prerequisite for effective drug delivery to the target site where the therapeutic payload can then exert its effects on cellular signaling.
Conclusion
The surface modification of nanoparticles with this compound is a versatile and effective strategy to improve their performance in biomedical applications. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals. Successful PEGylation, confirmed by thorough characterization, is a critical step in the development of safe and effective nanomedicines. Further functionalization of the terminal hydroxyl group can open up avenues for active targeting, further enhancing the therapeutic index of the nanoparticle formulation.
Application Notes and Protocols for m-PEG7-CH2-OH Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of m-PEG7-CH2-OH to peptides, a critical process in drug development for enhancing the therapeutic properties of peptide-based pharmaceuticals. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, can improve a peptide's solubility, extend its circulating half-life, and reduce its immunogenicity.[1][2]
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to a peptide.[3] Therefore, an activation step is necessary to convert the hydroxyl group into a reactive functional group that can readily couple with amino acid residues on the peptide, typically primary amines (the N-terminal α-amine or the ε-amine of lysine residues).[1][4]
This document outlines two primary strategies for the successful conjugation of this compound to peptides:
-
Strategy 1: Oxidation to Aldehyde and Reductive Amination. The terminal hydroxyl group is oxidized to an aldehyde, which then reacts with a primary amine on the peptide to form a Schiff base. This intermediate is subsequently reduced to a stable secondary amine linkage.[5][6]
-
Strategy 2: Conversion to an NHS Ester. The terminal hydroxyl group is first converted to a carboxylic acid, which is then activated to an N-hydroxysuccinimide (NHS) ester. This amine-reactive intermediate readily reacts with primary amines on the peptide to form a stable amide bond.[7]
Detailed experimental protocols for both strategies, along with methods for the purification and characterization of the resulting PEGylated peptide, are provided below.
Strategy 1: Oxidation of this compound to m-PEG7-CHO and Reductive Amination
This strategy involves a two-step process: the oxidation of the PEG alcohol to an aldehyde, followed by the conjugation of the PEG-aldehyde to the peptide via reductive amination.
Experimental Protocols
Part A: Oxidation of this compound to m-PEG7-CHO
This protocol describes the oxidation of the terminal hydroxyl group to an aldehyde using a mild oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
| Parameter | Condition |
| Reagents | This compound, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, Dichloromethane (DCM, anhydrous) |
| Molar Ratio | 1 equivalent this compound : 1.5 equivalents Oxidizing Agent |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Filtration through silica gel, followed by solvent evaporation |
Methodology:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add the oxidizing agent (e.g., PCC) portion-wise to the solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a short pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the silica gel with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude m-PEG7-CHO.
-
The product can be further purified by column chromatography on silica gel if necessary.
Part B: Peptide Conjugation via Reductive Amination
This protocol details the conjugation of the purified m-PEG7-CHO to a peptide containing a primary amine.
| Parameter | Value/Condition |
| Peptide Concentration | 1-10 mg/mL in conjugation buffer |
| Conjugation Buffer | 100 mM Phosphate buffer, pH 6.5-7.5 |
| Molar Ratio (PEG:Peptide) | 10-50 fold molar excess of m-PEG7-CHO |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) |
| Reducing Agent Conc. | 20-50 mM |
| Temperature | Room Temperature or 4°C |
| Reaction Time | 2-4 hours at RT, or overnight at 4°C |
| Quenching | Addition of an amine-containing buffer (e.g., Tris-HCl) |
Methodology:
-
Dissolve the peptide in the conjugation buffer to the desired concentration.[6]
-
Prepare a stock solution of m-PEG7-CHO in an anhydrous organic solvent like DMSO or DMF.[6]
-
Add the m-PEG7-CHO stock solution to the peptide solution to achieve the desired molar excess.[6]
-
Gently mix and allow the reaction to proceed for 30 minutes at room temperature to form the Schiff base.[6]
-
Prepare a fresh stock solution of sodium cyanoborohydride in a suitable buffer.[6]
-
Add the sodium cyanoborohydride solution to the reaction mixture to the final desired concentration.[6]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[5][6]
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
Strategy 2: Conversion of this compound to m-PEG7-NHS Ester and Amine Coupling
This approach involves a two-step activation of the PEG-alcohol to an amine-reactive NHS ester, followed by conjugation to the peptide.
Experimental Protocols
Part A: Oxidation of this compound to m-PEG7-COOH
This protocol describes the oxidation of the terminal hydroxyl group to a carboxylic acid.
| Parameter | Condition |
| Reagents | This compound, Jones Reagent (CrO₃ in H₂SO₄), Acetone |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-6 hours |
| Work-up | Quenching with isopropanol, extraction with an organic solvent, and purification |
Methodology:
-
Dissolve this compound in acetone and cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise to the solution with vigorous stirring. A color change from orange/red to green will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-6 hours.
-
Quench the excess oxidizing agent by adding isopropanol until the green color persists.
-
Remove the acetone by rotary evaporation.
-
Dissolve the residue in water and extract the m-PEG7-COOH with an organic solvent such as dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylic acid-terminated PEG.
Part B: Activation to m-PEG7-NHS Ester
This protocol details the conversion of the PEG-carboxylic acid to an amine-reactive NHS ester.[7]
| Parameter | Condition |
| Reagents | m-PEG7-COOH, N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Molar Ratio | 1 equivalent m-PEG7-COOH : 1.1 equivalents NHS : 1.1 equivalents EDC |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
Methodology:
-
Dissolve the m-PEG7-COOH and NHS in anhydrous DCM or DMF under an inert atmosphere.[7]
-
Add EDC to the reaction mixture and stir at room temperature for 2-4 hours.[7]
-
The formation of a white precipitate of dicyclohexylurea (DCU) may be observed if DCC is used as the carbodiimide. If using water-soluble EDC, this will not be present.
-
The resulting solution containing the m-PEG7-NHS ester can be used directly in the next step or purified. For purification, the product can be precipitated in cold diethyl ether, collected by filtration, and dried under vacuum.[7]
Part C: Peptide Conjugation with m-PEG7-NHS Ester
This protocol describes the final conjugation step to the peptide.
| Parameter | Value/Condition |
| Peptide Concentration | 1-10 mg/mL in conjugation buffer |
| Conjugation Buffer | 100 mM Phosphate buffer, pH 7.2-8.0 |
| Molar Ratio (PEG:Peptide) | 5-20 fold molar excess of m-PEG7-NHS |
| Temperature | Room Temperature |
| Reaction Time | 30-60 minutes |
| Quenching | Addition of an amine-containing buffer (e.g., Tris-HCl or glycine) |
Methodology:
-
Dissolve the peptide in the conjugation buffer.
-
Prepare a stock solution of the m-PEG7-NHS ester in anhydrous DMSO or DMF immediately before use, as the NHS ester is moisture-sensitive.[8][9]
-
Add the desired molar excess of the m-PEG7-NHS ester solution to the peptide solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[9][10]
-
Incubate the reaction at room temperature for 30-60 minutes.[9]
-
Quench the reaction by adding an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
Purification of the PEGylated Peptide
Following the conjugation reaction, it is essential to purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts. A multi-step chromatography approach is often employed.[11]
Purification Protocols
1. Ion-Exchange Chromatography (IEX)
IEX is effective for separating the PEGylated peptide from the unreacted peptide, as the shielding of charged residues by the neutral PEG chain alters the protein's net charge.[11][]
| Parameter | Condition |
| Column | Cation or Anion Exchange, depending on peptide pI |
| Binding Buffer (A) | 20 mM Phosphate or Tris buffer, pH adjusted to ensure peptide binding |
| Elution Buffer (B) | Binding Buffer + 1 M NaCl |
| Gradient | Linear gradient from 0-100% Buffer B over 20-30 column volumes |
| Detection | UV at 280 nm and/or 214 nm |
Methodology:
-
Equilibrate the IEX column with Binding Buffer.
-
Dilute the quenched reaction mixture with Binding Buffer to reduce the salt concentration and load it onto the column.
-
Wash the column with Binding Buffer until the baseline is stable.
-
Elute the bound species using a linear salt gradient. The PEGylated peptide will typically elute at a different salt concentration than the unmodified peptide.
-
Collect fractions and analyze by SDS-PAGE or RP-HPLC to identify those containing the desired product.
2. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. This technique is useful for removing unreacted, low molecular weight PEG reagents and other small molecule impurities.[]
| Parameter | Condition |
| Column | Appropriate for the molecular weight range of the PEGylated peptide |
| Mobile Phase | Phosphate Buffered Saline (PBS) or similar physiological buffer |
| Flow Rate | Dependent on column dimensions and manufacturer's recommendations |
| Detection | UV at 280 nm and/or 214 nm |
Methodology:
-
Equilibrate the SEC column with the mobile phase.
-
Concentrate the IEX fractions containing the PEGylated peptide.
-
Load the concentrated sample onto the SEC column.
-
Elute with the mobile phase at a constant flow rate. The PEGylated peptide will elute earlier than smaller impurities.
-
Collect fractions corresponding to the desired peak.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique used for the final polishing of the PEGylated peptide and for analytical assessment of purity.[]
| Parameter | Condition |
| Column | C18 or C8 stationary phase |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes) |
| Detection | UV at 214 nm and 280 nm |
Methodology:
-
Equilibrate the RP-HPLC column with the starting mobile phase conditions.
-
Inject the sample from the previous purification step.
-
Elute using a linear gradient of acetonitrile. The more hydrophobic PEGylated peptide will typically have a longer retention time than the unreacted peptide.
-
Collect the peak corresponding to the pure PEGylated peptide.
-
Lyophilize the collected fractions to obtain the final product.
Characterization of the PEGylated Peptide
1. Purity Assessment by RP-HPLC
The purity of the final product should be assessed using analytical RP-HPLC with the same conditions as the preparative method. The goal is typically to achieve a purity of >95%.
2. Molecular Weight Determination by Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for determining the molecular weight of the PEGylated peptide and confirming the degree of PEGylation.[13][14][15]
| Parameter | Condition |
| Matrix | Sinapinic acid or α-cyano-4-hydroxycinnamic acid |
| Mode | Linear or reflectron, positive ion mode |
| Analysis | Compare the mass spectrum of the unreacted peptide with the PEGylated product. The mass difference should correspond to the mass of the attached PEG moiety (for this compound, the mass of the m-PEG7-CH2- group). A distribution of peaks separated by the mass of the ethylene glycol repeat unit (44 Da) may be observed due to the polydispersity of the PEG reagent. |
Quantitative Data Summary
| Experiment | Parameter | Typical Value/Range |
| Peptide Conjugation | Molar Ratio (PEG:Peptide) | 5:1 to 50:1 |
| Reaction pH | 6.5 - 8.0 | |
| Reaction Time | 30 minutes - 24 hours | |
| Purification | IEX Salt Gradient | 0 - 1.0 M NaCl |
| RP-HPLC Acetonitrile Gradient | 5% - 95% | |
| Characterization | Final Purity (by RP-HPLC) | >95% |
| Molecular Weight Shift (by MS) | Corresponds to the mass of the attached PEG moiety |
References
- 1. bachem.com [bachem.com]
- 2. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Methoxy PEG Aldehyde, mPEG-CH2CHO [nanocs.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. confluore.com [confluore.com]
- 11. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG7-CH2-OH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely established biopharmaceutical technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as proteins, peptides, and antibodies. The attachment of PEG chains can enhance solubility, increase serum half-life, reduce immunogenicity, and improve thermal and enzymatic stability. m-PEG7-CH2-OH is a discrete, monodisperse PEG linker containing seven ethylene glycol units with a terminal hydroxyl group. This defined structure ensures the formation of homogeneous conjugates, which is highly advantageous for analytical characterization and regulatory processes.
These application notes provide a comprehensive, step-by-step guide for the bioconjugation of this compound to biomolecules. The process involves a two-step approach: the activation of the terminal hydroxyl group of the PEG linker, followed by the conjugation of the activated PEG to the target biomolecule. This document outlines detailed protocols for both steps, methods for purification and characterization of the resulting conjugate, and representative data.
Principle of the Method
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to biomolecules under mild, aqueous conditions. Therefore, it must first be chemically activated to an electrophilic species. Two common and effective methods for this activation are:
-
Tresylation: Activation with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) converts the hydroxyl group into a tresylate ester. This tresylate is highly reactive towards primary amines (e.g., the ε-amino group of lysine residues in proteins) and thiols (cysteine residues), forming stable secondary amine or thioether linkages, respectively.
-
NHS Ester Formation: This involves a two-step process where the terminal alcohol is first oxidized to a carboxylic acid. The resulting m-PEG7-COOH is then activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an amine-reactive NHS ester. This ester readily reacts with primary amines to form stable amide bonds.
Following activation, the reactive PEG derivative is incubated with the target biomolecule (e.g., a protein) in a suitable buffer to form the covalent conjugate. The resulting PEGylated biomolecule is then purified to remove unreacted PEG, unconjugated biomolecule, and reaction byproducts. Finally, the conjugate is characterized to determine the degree of PEGylation and confirm its integrity.
Experimental Workflow
The overall experimental workflow for this compound bioconjugation is depicted below.
Caption: General experimental workflow for this compound bioconjugation.
Experimental Protocols
Protocol 1: Activation of this compound via Tresylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tresylate group, which is highly reactive towards primary amines.
Materials and Reagents:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold Diethyl Ether
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Argon or Nitrogen Gas Supply
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
With continuous stirring, add anhydrous pyridine (1.5 equivalents) to the solution.
-
Slowly add tresyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 1.5-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Precipitate the product by adding the concentrated residue dropwise to cold diethyl ether.
-
Collect the precipitated product by filtration and wash with cold diethyl ether.
-
Dry the activated m-PEG7-tresylate under vacuum. The product should be stored under an inert atmosphere at -20°C.
Protocol 2: Bioconjugation of Activated m-PEG7 to a Protein
This protocol details the conjugation of the activated m-PEG7 derivative (e.g., m-PEG7-tresylate or m-PEG7-NHS ester) to a protein containing accessible primary amine groups (lysine residues). Bovine Serum Albumin (BSA) or Lysozyme are commonly used model proteins.[1][2][3]
Materials and Reagents:
-
Activated m-PEG7 derivative (from Protocol 1 or a commercial source)
-
Target protein (e.g., Bovine Serum Albumin - BSA)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4-8.0
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Stir plate or rotator
-
Dialysis tubing or centrifugal ultrafiltration units (with appropriate molecular weight cut-off)
Procedure:
-
Dissolve the target protein in 0.1 M PBS (pH 7.4-8.0) to a final concentration of 1-10 mg/mL.
-
Dissolve the activated m-PEG7 derivative in a small amount of anhydrous DMSO or DMF immediately before use.[4]
-
Add the activated m-PEG7 solution to the protein solution with gentle stirring. A 10- to 50-fold molar excess of the PEG reagent over the protein is a typical starting point for optimization.[5]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rotation.
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. This will react with any remaining activated PEG.
-
Incubate for an additional 30 minutes at room temperature.
-
The resulting conjugate solution is now ready for purification.
Caption: Reaction scheme for tresyl activation and conjugation.
Protocol 3: Purification of the PEGylated Protein
Purification is essential to separate the desired PEG-protein conjugate from unreacted materials. Size Exclusion Chromatography (SEC) is a common and effective method.[6]
Materials and Reagents:
-
Crude conjugation reaction mixture
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 75/200)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
Fraction collector
-
UV Spectrophotometer
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Load the crude conjugation reaction mixture onto the column.
-
Elute the sample with the running buffer at a pre-determined flow rate.
-
Monitor the column eluent at 280 nm to detect the protein-containing fractions.
-
Collect fractions of a suitable volume.
-
The PEGylated protein, having a larger hydrodynamic radius than the unconjugated protein, will typically elute earlier. Unreacted PEG and other small molecules will elute later.
-
Analyze the collected fractions by SDS-PAGE and/or HPLC to identify those containing the purified conjugate.
-
Pool the desired fractions and concentrate if necessary using centrifugal ultrafiltration units.
Protocol 4: Characterization of the PEGylated Protein
Characterization is performed to confirm the successful conjugation and to determine the degree of PEGylation.
A. SDS-PAGE Analysis:
-
Run samples of the unconjugated protein, the crude reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
PEGylated proteins will show a significant increase in apparent molecular weight compared to the unconjugated protein. A "smear" or multiple bands may be observed in the crude mixture, representing different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.). The purified sample should ideally show a more homogenous, higher molecular weight band.
B. HPLC Analysis:
-
Reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used to assess the purity and heterogeneity of the conjugate.[7][8]
-
In RP-HPLC, the PEGylated protein will typically have a different retention time than the unconjugated protein.
-
In SEC-HPLC, the conjugate will elute earlier due to its larger size. The peak area can be used to quantify the amount of conjugate versus unconjugated protein.
C. Mass Spectrometry (MALDI-TOF):
-
MALDI-TOF mass spectrometry provides a precise molecular weight of the conjugate.[9][10]
-
The mass spectrum of the purified conjugate will show a series of peaks, with each peak corresponding to the mass of the protein plus an integer number of attached m-PEG7 units.
-
The degree of PEGylation can be determined from the mass difference between the unconjugated protein and the PEGylated species.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from the characterization of an this compound conjugate with a model protein like Lysozyme (MW ≈ 14.3 kDa).
| Parameter | Method | Unconjugated Lysozyme | Mono-PEGylated Lysozyme | Di-PEGylated Lysozyme | Reference |
| Apparent Molecular Weight | SDS-PAGE | ~14 kDa | ~20-25 kDa | ~28-35 kDa | [6][11] |
| Molecular Weight | MALDI-TOF MS | 14,307 Da | 14,647.4 Da (14307 + 340.4) | 14,987.8 Da (14307 + 2*340.4) | [9][10] |
| Elution Volume | SEC-HPLC | Later Elution | Earlier Elution | Earliest Elution | [6][12] |
| Conjugation Efficiency (Mono-PEGylated) | HPLC/Densitometry | N/A | 50-70% (Typical) | N/A | [13] |
| Enzymatic Activity Retention | Activity Assay | 100% | >75% (Typical) | Variable | [3][9] |
Note: The molecular weight of this compound is approximately 340.4 g/mol . Apparent molecular weight on SDS-PAGE for PEGylated proteins is often higher than the calculated molecular weight due to the increased hydrodynamic radius.
Signaling Pathway and Logical Relationship Diagrams
Caption: Logical relationships of PEGylation effects on pharmacokinetics.
These protocols and application notes provide a comprehensive framework for the successful bioconjugation of this compound. Optimization of reaction conditions, including stoichiometry, pH, and incubation time, may be necessary for specific biomolecules to achieve the desired degree of PEGylation while preserving biological activity.
References
- 1. bio-materials.com.cn [bio-materials.com.cn]
- 2. PEGylation of bovine serum albumin using click chemistry for the application as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 9. Biochemical and biophysical characterization of lysozyme modified by PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go-jsb.co.uk [go-jsb.co.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Applications of m-PEG7-CH2-OH in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG7-CH2-OH is a discrete polyethylene glycol (PEG) derivative characterized by a methoxy-capped seven-unit ethylene glycol chain with a terminal primary alcohol. This monodisperse PEG linker offers significant advantages in the design and development of advanced drug delivery systems. Its defined length provides precise control over spacing and pharmacokinetics, while the terminal hydroxyl group allows for versatile chemical modification and conjugation to a wide array of bioactive molecules, targeting ligands, and nanoparticles. The inherent properties of the PEG chain, such as hydrophilicity and biocompatibility, can enhance the solubility, stability, and in vivo circulation time of the conjugated therapeutic, while potentially reducing its immunogenicity.
This document provides detailed application notes and representative protocols for the use of this compound in various drug delivery platforms, including Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and nanoparticle-based systems. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following sections include illustrative data and protocols based on the established principles of PEGylation in drug delivery.
Key Applications and Features
The primary applications of this compound in drug delivery stem from its function as a flexible and hydrophilic linker. The terminal hydroxyl group serves as a versatile chemical handle for conjugation, following its activation to a more reactive species.
Applications:
-
PROTACs: As a linker connecting the target protein ligand and the E3 ligase ligand, influencing the formation and stability of the ternary complex.
-
Antibody-Drug Conjugates (ADCs): To connect cytotoxic payloads to monoclonal antibodies, where the PEG spacer can improve the ADC's solubility and pharmacokinetic profile.
-
Nanoparticle Drug Delivery: For surface modification of nanoparticles to enhance their stability, prolong circulation time (stealth effect), and improve drug loading and release characteristics.
Features:
-
Monodispersity: Ensures batch-to-batch consistency and a defined pharmacokinetic profile.
-
Hydrophilicity: Improves the aqueous solubility of hydrophobic drugs and biomolecules.
-
Biocompatibility: Generally recognized as safe and reduces the immunogenicity of the conjugated molecule.
-
Chemical Versatility: The terminal hydroxyl group can be readily modified for various conjugation chemistries.
Activation of this compound for Conjugation
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to most biomolecules. Therefore, an initial activation step is required. Common activation strategies involve converting the alcohol to a more reactive functional group such as a tosylate, a carboxylic acid, or an amine.
Protocol 1: Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate
-
Saturated ammonium chloride solution
-
Brine solution
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product, m-PEG7-CH2-OTs.
Diagram: Activation of this compound
Caption: Activation pathways for this compound.
Application in PROTAC Synthesis
In PROTACs, the linker plays a crucial role in orienting the two ligands for effective ternary complex formation. The length and flexibility of the PEG chain in this compound can be advantageous.
Illustrative Workflow for PROTAC Synthesis
This workflow outlines the general steps for synthesizing a PROTAC using an activated m-PEG7-linker.
Caption: General workflow for PROTAC synthesis.
Protocol 2: Representative Synthesis of a PROTAC using m-PEG7-Linker
This protocol is a representative example and requires optimization for specific ligands. It assumes the conversion of this compound to m-PEG7-CH2-COOH, followed by activation to an NHS ester.
Part A: Conversion of this compound to m-PEG7-CH2-COOH
-
Convert this compound to m-PEG7-CH2-OTs as described in Protocol 1.
-
Displace the tosylate with a cyanide source (e.g., NaCN) followed by hydrolysis of the resulting nitrile to the carboxylic acid. This is a hazardous procedure and should be performed with extreme caution by experienced chemists.
-
Alternatively, oxidize the alcohol directly to the carboxylic acid using an appropriate oxidizing agent (e.g., Jones reagent), though protecting group strategies may be necessary.
Part B: PROTAC Assembly
Materials:
-
m-PEG7-CH2-COOH
-
Ligand 1 (with a free amine)
-
Ligand 2 (with a suitable functional group for the second coupling)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
NHS Ester Formation: Dissolve m-PEG7-CH2-COOH (1 equivalent), NHS (1.1 equivalents), and DCC (1.1 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea will form.
-
First Conjugation: Filter the reaction mixture to remove the precipitate. To the filtrate containing the m-PEG7-CH2-NHS ester, add Ligand 1 (1 equivalent) and DIPEA (2 equivalents). Stir at room temperature overnight.
-
Purification: Purify the resulting m-PEG7-Ligand 1 conjugate by preparative HPLC.
-
Second Conjugation: The purified conjugate is then reacted with Ligand 2 using an appropriate coupling chemistry depending on the functional groups present on both molecules.
-
Final Purification and Characterization: Purify the final PROTAC molecule by preparative HPLC and characterize by LC-MS and NMR to confirm its identity and purity.
Illustrative Data: PROTAC Activity
The following table presents hypothetical data for a PROTAC synthesized using an m-PEG7-linker, demonstrating its protein degradation activity.
| PROTAC Construct | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| PROTAC-PEG7 | Target X | CRBN | 50 | 95 |
| PROTAC-PEG4 | Target X | CRBN | 120 | 85 |
| PROTAC-PEG10 | Target X | CRBN | 30 | 98 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. This data illustrates how linker length can influence PROTAC efficacy.
Application in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker's properties are critical for the stability of the conjugate in circulation and the efficient release of the payload at the target site. A hydrophilic linker like this compound can help mitigate aggregation issues often associated with hydrophobic drug payloads.
Protocol 3: Representative Synthesis of an ADC using m-PEG7-Linker
This protocol outlines a representative procedure for conjugating a drug to an antibody via an m-PEG7-linker. It assumes the conversion of this compound to a maleimide-functionalized linker for conjugation to antibody cysteine residues.
Part A: Synthesis of m-PEG7-Maleimide
-
Convert this compound to m-PEG7-CH2-NH2. This can be achieved by first converting the alcohol to a tosylate (Protocol 1), followed by displacement with sodium azide and subsequent reduction of the azide to an amine.
-
React the resulting m-PEG7-CH2-NH2 with a maleimide-NHS ester in a suitable buffer (e.g., PBS pH 7.4) to yield m-PEG7-Maleimide.
Part B: ADC Conjugation
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction
-
m-PEG7-Maleimide-Drug conjugate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled molar excess of TCEP in PBS for 1-2 hours at 37 °C.
-
Conjugation: Add the m-PEG7-Maleimide-Drug conjugate (in a suitable solvent like DMSO) to the reduced antibody solution. The molar excess of the linker-drug will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Purification: Remove unreacted linker-drug and other small molecules by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the resulting ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Illustrative Data: ADC Characterization
| ADC Construct | Average DAR | Monomer Purity (%) | In Vitro Cytotoxicity (IC50, nM) |
| ADC-m-PEG7 | 3.8 | 98 | 5.2 |
| ADC-Hydrophobic Linker | 3.5 | 92 | 6.5 |
Note: This hypothetical data suggests that the use of a hydrophilic m-PEG7-linker can lead to higher monomer purity (less aggregation) and potentially improved in vitro potency.
Application in Nanoparticle Drug Delivery
Surface modification of nanoparticles with PEG (PEGylation) is a widely used strategy to improve their in vivo performance. This compound can be incorporated into nanoparticle formulations to create a hydrophilic corona.
Diagram: Nanoparticle PEGylation
Caption: Formulation of PEGylated nanoparticles.
Protocol 4: Representative Formulation of PEGylated Nanoparticles
This protocol describes the formulation of drug
Application Notes and Protocols for Creating PEG Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are three-dimensional, water-swollen polymer networks widely utilized in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[1][2][3] Their popularity stems from their excellent biocompatibility, tunable mechanical properties, and resistance to protein adsorption.[4][5]
This document provides a detailed protocol for the synthesis of PEG hydrogels. It is important to note that hydrogel formation requires the cross-linking of polymer chains. The specified precursor, m-PEG7-alcohol, is a monofunctional molecule, meaning it has only one reactive hydroxyl group, with the other end capped by a non-reactive methoxy group.[6] Consequently, m-PEG7-alcohol cannot form a cross-linked hydrogel network on its own .
To form a hydrogel, polymers with at least two reactive functional groups (e.g., di-functional or multi-arm PEGs) are necessary to act as cross-linkers. The following protocols are based on a well-established method using a di-functional PEG-alcohol (a PEG-diol) as the primary precursor, which is then cross-linked. This approach is versatile and allows for the creation of hydrogels with tunable properties.
The primary method detailed here is based on an oxa-Michael addition reaction to synthesize a PEG-vinyl sulfone (PEG-VS) intermediate in a one-pot reaction, followed by cross-linking with a polyhydroxy compound like glycerol.[7][8] This method is advantageous due to its simplicity and mild reaction conditions.[7][8]
I. Synthesis of PEG Hydrogels via Oxa-Michael Addition
This protocol describes the one-pot synthesis of a PEG hydrogel using a PEG-diol, divinyl sulfone (DVS) as a vinyl group donor, and glycerol as a tri-functional cross-linker. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).
Experimental Workflow
Caption: Experimental workflow for PEG hydrogel synthesis and characterization.
Materials and Reagents
-
Poly(ethylene glycol) diol (e.g., hexa(ethylene glycol), Mn = 282.26 g/mol )
-
Glycerol (as cross-linker)
-
Divinyl sulfone (DVS)
-
4-dimethylaminopyridine (DMAP) (as catalyst)
-
Ethanol (for washing)
-
Deionized (DI) water (for washing and swelling)
Protocol: Hydrogel Synthesis
This protocol is adapted from a method using hexa(ethylene glycol) (EG6), glycerol, and DVS.[7][8]
-
Reagent Preparation : In a suitable reaction vessel (e.g., a 20 mL glass vial), weigh and combine the following reagents. The ratio of glycerol to PEG-diol can be varied to tune the mechanical properties of the final hydrogel.[8]
-
PEG-diol (EG6) : 300 mg (1 mmol)
-
Glycerol : 180 mg (2 mmol)
-
Divinyl sulfone (DVS) : 500 mg (4 mmol)
-
-
Catalyst Addition : Add 50 mg (0.4 mmol) of DMAP to the mixture.
-
Mixing : Immediately and thoroughly mix the components using a vortex mixer or by vigorous stirring until the solution is homogeneous.
-
Gelation : Allow the mixture to stand at room temperature. Gelation time can vary from 2 to 12 hours depending on the specific formulation. Monitor the mixture until a stable gel is formed.
-
Purification :
-
Once the gel has formed, add ethanol to the vessel and allow the gel to soak for at least 4 hours to remove the catalyst and any unreacted small molecules. Replace the ethanol wash solution two more times.
-
After the ethanol washes, decant the ethanol and replace it with DI water. Allow the gel to soak for at least 4 hours to remove the ethanol and to fully hydrate the hydrogel. Replace the DI water two more times.
-
-
Storage : Store the fully hydrated hydrogel in DI water at 4°C.
Chemical Cross-linking Mechanism
The hydrogel network forms in a two-step process. First, the DMAP catalyzes the oxa-Michael addition of the PEG-diol's hydroxyl groups to the vinyl groups of DVS, forming PEG-vinyl sulfone (PEG-VS). Second, the remaining vinyl sulfone groups react with the hydroxyl groups of the glycerol cross-linker to form a stable, three-dimensional network.
Caption: Reaction scheme for PEG hydrogel formation via oxa-Michael addition.
II. Hydrogel Characterization Protocols
Protocol: Swelling Ratio Determination
The swelling ratio provides insight into the hydrogel's cross-link density and water absorption capacity.
-
Take a fully hydrated hydrogel sample from DI water and gently blot the surface with a lint-free wipe to remove excess water.
-
Immediately weigh the sample to obtain the mass of the fully hydrated hydrogel (m_h).
-
Freeze the hydrogel sample (e.g., at -80°C) and then lyophilize (freeze-dry) it until all water has been removed and a constant weight is achieved.
-
Weigh the dried hydrogel to obtain its mass (m_d).
-
Calculate the swelling ratio (Q) using the following formula[7]:
-
Q = m_h / m_d
-
Protocol: Mechanical Property Analysis (Rheology)
Rheological analysis can be used to determine the mechanical properties of the hydrogel, such as its storage modulus (G'), which indicates stiffness.
-
Use a rheometer equipped with a parallel plate geometry (e.g., 20 mm diameter).
-
Cut a circular disc of the hydrated hydrogel with a diameter matching the rheometer plate.
-
Place the hydrogel disc onto the lower plate of the rheometer and lower the upper plate to make contact with the gel, ensuring a slight compressive force to prevent slippage.
-
Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (typically 0.5-1% strain) to measure the storage (G') and loss (G'') moduli.
-
The storage modulus (G') value is a key indicator of the hydrogel's stiffness.
Protocol: In Vitro Drug Release Study
This protocol outlines how to measure the release of an encapsulated model drug from the hydrogel.
-
Drug Loading : Prepare the hydrogel precursor solution as described in Section I. Before adding the catalyst, dissolve a model drug (e.g., bovine serum albumin (BSA) or methylene blue) into the solution. Proceed with gelation.
-
Place a known mass of the drug-loaded hydrogel into a vial containing a known volume of release buffer (e.g., 10 mL of Phosphate Buffered Saline, PBS, pH 7.4).
-
Incubate the vial at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot (e.g., 100 µL) of the release buffer.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.
-
Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry for methylene blue or a BCA protein assay for BSA).
-
Calculate the cumulative percentage of drug released over time.
III. Data Presentation
The properties of PEG hydrogels can be precisely controlled by modifying the formulation. The tables below present example data illustrating how changes in composition can affect the final characteristics of the hydrogel.
Table 1: Effect of Cross-linker Concentration on Hydrogel Mechanical Properties (Illustrative data based on principles described in cited literature[8])
| Sample ID | PEG-diol:Glycerol (molar ratio) | Storage Modulus (G') [Pa] |
| HG-1 | 1:1 | 5,000 |
| HG-2 | 1:2 | 12,000 |
| HG-3 | 1:3 | 25,000 |
| HG-4 | 1:4 | 45,000 |
Table 2: Swelling Properties of Hydrogels with Different PEG Chain Lengths (Illustrative data based on principles described in cited literature[4][7])
| Sample ID | PEG-diol Molecular Weight ( g/mol ) | Swelling Ratio (Q) |
| HG-A | 282 (EG6) | 8.5 |
| HG-B | 600 | 15.2 |
| HG-C | 1000 | 24.7 |
Table 3: In Vitro Release of Methylene Blue from PEG Hydrogels (Illustrative data)
| Time (hours) | Cumulative Release (%) - Low Cross-linking | Cumulative Release (%) - High Cross-linking |
| 1 | 25.4 | 10.1 |
| 4 | 55.8 | 28.5 |
| 8 | 78.2 | 45.6 |
| 24 | 95.1 | 70.3 |
| 48 | 98.6 | 85.2 |
Conclusion
While m-PEG7-alcohol is not suitable for forming hydrogels by itself, the broader family of PEG-alcohols provides a versatile platform for hydrogel synthesis. The one-pot oxa-Michael addition method using a PEG-diol and a polyol cross-linker offers a simple and highly tunable system. By adjusting parameters such as the PEG molecular weight and cross-linker concentration, researchers can fabricate hydrogels with a wide range of mechanical properties, swelling behaviors, and drug release kinetics, making them ideal candidates for advanced biomedical applications.
References
- 1. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Versatility of PEG Hydrogel in Biomedical Applications | MolecularCloud [molecularcloud.org]
- 4. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polysciences.com [polysciences.com]
- 6. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 7. Poly(ethylene) glycol hydrogel based on oxa-Michael reaction: Precursor synthesis and hydrogel formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106750383B - Polyethylene glycol hydrogel material and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Small Molecule Modification using m-PEG7-CH2-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of methoxy-poly(ethylene glycol) with seven ethylene glycol units and a terminal hydroxyl group (m-PEG7-CH2-OH) for the covalent modification of small molecules. This discrete PEG (dPEG®) linker offers a precise and effective way to enhance the physicochemical and pharmacokinetic properties of therapeutic and diagnostic agents.
Introduction to this compound Modification
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development to improve the therapeutic index of small molecules, peptides, and proteins. The use of a discrete PEG linker like this compound, with a defined molecular weight and length, ensures the synthesis of a homogeneous product, which is a significant advantage over traditional polydisperse PEGs.
Modification of small molecules with this compound can confer several benefits, including:
-
Improved Aqueous Solubility: The hydrophilic nature of the PEG chain can significantly increase the solubility of hydrophobic small molecules.
-
Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a small molecule, leading to reduced renal clearance and a longer circulation half-life.
-
Reduced Aggregation: The PEG chain can sterically hinder intermolecular interactions, preventing aggregation of the small molecule.
-
Improved Bioavailability: By enhancing solubility and stability, PEGylation can lead to improved absorption and bioavailability.
Core Principles of this compound Conjugation
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to most small molecules under mild conditions. Therefore, a two-step approach is typically employed:
-
Activation of the Hydroxyl Group: The hydroxyl group is first converted into a more reactive functional group, such as a good leaving group (e.g., a tosylate) or an activated ester.
-
Conjugation to the Small Molecule: The activated m-PEG7 derivative is then reacted with a nucleophilic functional group on the target small molecule (e.g., an amine, thiol, or carboxyl group).
Alternatively, for small molecules containing a carboxylic acid, direct esterification methods can be employed.
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate (OTs), which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure m-PEG7-CH2-OTs.
Data Presentation:
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |
| This compound | 354.44 | 1.0 |
| p-Toluenesulfonyl chloride | 190.65 | 1.2 |
| Triethylamine | 101.19 | 1.5 |
Table 1: Typical Reagents for Tosylation of this compound
Protocol 2: Conjugation of m-PEG7-CH2-OTs to an Amine-Containing Small Molecule
This protocol outlines the reaction of the activated m-PEG7-CH2-OTs with a primary or secondary amine on a small molecule via an SN2 reaction.
Materials:
-
m-PEG7-CH2-OTs (from Protocol 1)
-
Amine-containing small molecule
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Add a solution of m-PEG7-CH2-OTs (1.1 equivalents) in a small volume of DMF to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) depending on the reactivity of the amine.
-
Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, dilute the mixture with water and purify the conjugate by preparative RP-HPLC.
-
Lyophilize the collected fractions containing the pure product to obtain the final m-PEG7-CH2-small molecule conjugate.
Protocol 3: Steglich Esterification of this compound with a Carboxylic Acid
This protocol provides an alternative, direct method for conjugating this compound to a small molecule containing a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing small molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid-containing small molecule (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
Wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or RP-HPLC.
Data Presentation:
| Conjugation Method | Small Molecule Functional Group | Typical Yield (%) | Purity (by HPLC, %) |
| SN2 with Tosylate | Amine | 60-80 | >95 |
| Steglich Esterification | Carboxylic Acid | 50-70 | >95 |
Table 2: Representative Quantitative Data for m-PEG7-Small Molecule Conjugation
Visualization of Workflows
Topic: Activating the Hydroxyl Group of m-PEG7-CH2-OH for Conjugation
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
This document provides detailed protocols for the chemical activation of the terminal hydroxyl group on monodispersed methoxy-polyethylene glycol (m-PEG7-CH2-OH). The conversion of this relatively inert alcohol into a reactive functional group is a critical first step for the covalent attachment (conjugation) of PEG to biomolecules such as proteins, peptides, or small molecule drugs, a process commonly known as PEGylation.
The following sections detail three robust methods for activating this compound to make it reactive towards common nucleophiles, particularly primary amines. Each protocol includes the chemical principle, a detailed experimental procedure, characterization guidelines, and a summary of expected outcomes.
Method 1: Tosylation of m-PEG7-OH to Create an Alkylating Agent
Principle: The hydroxyl group of m-PEG7-OH is converted into a p-toluenesulfonate (tosylate) ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting tosyl group is an excellent leaving group, transforming the PEG into an electrophilic alkylating agent (mPEG-OTs) that can readily react with nucleophiles like amines or thiols via an SN2 reaction.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of PEG) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (Et3N, 3.0 eq) or pyridine (3.0 eq) to the solution and stir for 15 minutes.[1][2]
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.5 eq) dissolved in a minimum amount of anhydrous DCM.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).[2]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), 5% NaHCO3 solution, and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically eluting with a gradient of methanol in DCM (e.g., 0% to 10% MeOH).[2]
-
Final Product: Dry the purified product under high vacuum to obtain m-PEG7-OTs as a viscous oil or solid.
Characterization:
-
¹H NMR (CDCl₃): Successful tosylation is confirmed by the appearance of aromatic protons from the tosyl group at ~7.80 ppm (d) and ~7.35 ppm (d), and a methyl peak at ~2.45 ppm (s). A downfield shift of the PEG methylene protons adjacent to the tosylate group (from ~3.7 ppm to ~4.15 ppm) is also a key indicator.[3][4]
Conjugation Example: The resulting m-PEG7-OTs can be reacted with a primary amine (R-NH₂) in an aprotic polar solvent like DMF with a non-nucleophilic base (e.g., DIEA) to form a stable secondary amine linkage.
Method 2: Activation with Succinimidyl Carbonate (SC) for Amine Acylation
Principle: This method directly converts the terminal hydroxyl group into a highly reactive N-hydroxysuccinimidyl (NHS) carbonate. The reaction is typically performed using N,N'-Disuccinimidyl carbonate (DSC). The resulting mPEG-SC is an effective acylating agent that reacts with primary amines (pH 7-10) to form a stable carbamate (urethane) linkage, releasing NHS as a byproduct.[5][6][7][8]
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous acetonitrile or DCM.
-
Reagent Addition: Add N,N'-Disuccinimidyl carbonate (DSC, 1.5 eq) and a non-nucleophilic base such as pyridine or N,N-Diisopropylethylamine (DIEA, 1.5 eq) to the solution.
-
Reaction: Stir the mixture under an inert atmosphere at room temperature for 18-24 hours.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated salts (e.g., pyridinium hydrochloride).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product is often purified by precipitation. Dissolve the crude material in a minimal amount of DCM and precipitate by adding cold diethyl ether or isopropanol. Repeat the precipitation 2-3 times.
-
Final Product: Dry the purified m-PEG7-SC under vacuum. Store at -20°C under desiccated conditions, as the NHS ester is moisture-sensitive.[7]
Characterization:
-
¹H NMR (CDCl₃): Successful activation is confirmed by the appearance of a characteristic singlet for the succinimidyl ring protons at approximately 2.84 ppm. The PEG methylene protons adjacent to the carbonate linkage will shift to ~4.45 ppm.[9]
Conjugation Example: The purified m-PEG7-SC can be directly added to a buffered solution (e.g., PBS, pH 7.4-8.0) containing the amine-bearing molecule (e.g., a protein). The reaction typically proceeds for 1-4 hours at room temperature.
Method 3: Two-Step Conversion to Succinimidyl Succinate (SS) Ester
Principle: This is a two-step process that first converts the hydroxyl group to a terminal carboxylic acid, which is then activated to an NHS ester. First, m-PEG7-OH is reacted with succinic anhydride to form m-PEG7-Succinate (mPEG-SA). This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., EDC or DCC) to yield the amine-reactive m-PEG7-Succinimidyl Succinate (mPEG-SS).[10] This activated PEG reacts with amines to form a stable amide bond.
Protocol Step 1: Synthesis of m-PEG7-Succinate (mPEG-SA)
-
Melt Reaction: In a round-bottom flask, combine this compound (1.0 eq), succinic anhydride (1.2 eq), and a catalytic amount of N,N-Diisopropylethylamine (DIEA, 0.2 eq).[4]
-
Reaction: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 6-12 hours.
-
Purification: Cool the reaction mixture to room temperature. Dissolve the product in DCM and precipitate in cold diethyl ether. Collect the solid product by filtration and dry under vacuum.[11] A yield of over 95% can be expected.[11]
Protocol Step 2: Synthesis of m-PEG7-Succinimidyl Succinate (mPEG-SS)
-
Dissolution: Dissolve the m-PEG7-SA (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Work-up: Filter the reaction mixture to remove urea byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by precipitation in cold diethyl ether as described in Step 1.
-
Final Product: Dry the final m-PEG7-SS product under vacuum and store at -20°C under desiccated conditions.[7]
Characterization:
-
mPEG-SA (¹H NMR): Appearance of two new multiplets at ~2.6 ppm corresponding to the succinate methylene protons.
-
mPEG-SS (¹H NMR): The succinate methylene peaks shift slightly, and a new singlet appears at ~2.8-2.9 ppm for the four protons of the NHS ring.
Quantitative Data Summary
| Parameter | Method 1: Tosylation | Method 2: SC Activation | Method 3: SS Activation |
| Reactive Group | Tosylate (-OTs) | Succinimidyl Carbonate | Succinimidyl Succinate |
| Reacts With | Amines, Thiols | Primary Amines | Primary Amines |
| Resulting Linkage | Secondary Amine | Carbamate (Urethane) | Amide |
| Typical Yield/Conversion | >80%[3][4] | >70% Activation[9] | >90% (Step 1)[11], >85% (Step 2) |
| Reaction Time | 12-16 hours | 18-24 hours | 6-12h (Step 1) + 12-18h (Step 2) |
| Key Reagents | TsCl, Base (Et₃N, Pyridine) | DSC, Base (Pyridine, DIEA) | Succinic Anhydride, EDC, NHS |
| Product Stability | High | Moderate (moisture-sensitive)[7] | Moderate (moisture-sensitive)[7] |
Visualizations
Caption: Overall experimental workflow for PEG activation and bioconjugation.
Caption: Chemical reaction scheme for the tosylation of m-PEG7-OH.
Caption: Reaction scheme for mPEG-OH conversion to mPEG-SS via a carboxyl intermediate.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. m-PEG-Succinimidyl Carbonate | MPEG-SC | AxisPharm [axispharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. rsc.org [rsc.org]
Troubleshooting & Optimization
troubleshooting low yield in m-PEG7-CH2-OH conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG7-CH2-OH conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (also known as Heptaethylene glycol monomethyl ether) is a hydrophilic PEG linker with a terminal hydroxyl group.[1] This hydroxyl group allows for its derivatization or direct conjugation to other molecules. It is commonly used in bioconjugation, drug delivery, and nanotechnology to improve the solubility and pharmacokinetic properties of molecules.[1]
Q2: How do I conjugate this compound to my molecule of interest?
The primary method for conjugating this compound is through its terminal hydroxyl group. This typically involves an esterification reaction if your molecule has a carboxylic acid group. For molecules with other functional groups, the hydroxyl group of the PEG must first be "activated" or converted into a more reactive functional group.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound at -5°C in a dry environment and protected from sunlight to ensure its stability and purity.[1]
Q4: I am seeing low yield in my conjugation reaction. What are the common causes?
Low yield in this compound conjugation reactions can stem from several factors:
-
Inefficient Activation of the Hydroxyl Group: The hydroxyl group of this compound is not highly reactive on its own and often requires activation to react efficiently with other functional groups.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, reaction time, and choice of solvent can significantly impact the reaction yield.
-
Poor Quality of Reagents: Degradation of the this compound or other reagents due to improper storage or handling can lead to lower yields.
-
Side Reactions: The presence of water or other nucleophiles can lead to hydrolysis of activated esters or other side reactions that consume the activated PEG.
-
Inefficient Purification: The desired conjugate may be lost during purification steps if the chosen method is not optimal for the properties of the conjugate.
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reaction with a Carboxylic Acid
If you are experiencing low yield when conjugating this compound to a molecule containing a carboxylic acid, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield Esterification
Caption: Troubleshooting workflow for low yield in esterification reactions.
Quantitative Data: Fischer Esterification Optimization
The Fischer esterification is an equilibrium-driven reaction. The yield can be improved by using a large excess of one reactant or by removing water as it is formed.
| Molar Ratio (Alcohol:Acid) | Expected Yield (%) |
| 1:1 | ~65 |
| 10:1 | ~97 |
| 100:1 | ~99 |
| Data based on a study of the reaction between acetic acid and ethanol and is representative of typical Fischer esterification equilibria.[2] |
Issue 2: Low Yield When Conjugating to an Amine
To conjugate this compound to an amine, the hydroxyl group must first be activated. Incomplete activation or reaction with the amine will result in low yields.
Workflow for Amine Conjugation
Caption: General workflow for conjugating this compound to an amine.
Comparison of Amine-Reactive Chemistries
| Reactive Group | Target | Bond Formed | pH Range |
| NHS ester | Primary amines | Amide | 7.2 - 8.5 |
| Isocyanate | Primary amines | Urethane | ~8.0 |
| Aldehyde (via reductive amination) | Primary amines | Secondary amine | ~5.0 - 6.0 |
Experimental Protocols
Model Protocol 1: Esterification of this compound with a Carboxylic Acid (Fischer Esterification)
This protocol describes a general method for the esterification of this compound with a carboxylic acid using an acid catalyst.
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Add this compound (1.5 to 10 equivalents) to the solution.
-
-
Reaction Setup:
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, ~0.1 equivalents) to the reaction mixture.
-
If using toluene, equip the reaction vessel with a Dean-Stark apparatus to remove water azeotropically. If using dichloromethane, molecular sieves can be added to remove water.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or reverse-phase HPLC.
-
Model Protocol 2: Activation of this compound and Conjugation to an Amine
This protocol provides a general two-step method for conjugating this compound to a primary amine by first activating the hydroxyl group as an NHS-ester.
Step A: Activation of this compound
-
Formation of PEG-acid:
-
React this compound with an excess of succinic anhydride in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane) to form m-PEG7-O-succinic acid.
-
Monitor the reaction by TLC. Upon completion, remove the solvent and purify the PEG-acid.
-
-
NHS Ester Formation:
-
Dissolve the m-PEG7-O-succinic acid (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the formation of the NHS ester by TLC or LC-MS.
-
Filter to remove the urea byproduct (if using DCC) and use the activated PEG solution directly in the next step or purify if necessary.
-
Step B: Conjugation to an Amine
-
Reaction Setup:
-
Dissolve the amine-containing molecule in a suitable buffer at pH 7.2-8.5 (e.g., phosphate-buffered saline).
-
Add the activated m-PEG7-NHS ester solution to the amine solution. The molar ratio of PEG-NHS to the amine should be optimized, but a starting point of 1.5:1 can be used.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugations).
-
-
Purification:
-
Purify the conjugate using a suitable method such as size exclusion chromatography (SEC) to remove unreacted PEG, or ion-exchange chromatography (IEX) to separate based on charge differences between the starting material and the product. Reverse-phase HPLC can also be effective for smaller molecules.
-
Analytical Techniques
A summary of common analytical techniques for monitoring and characterizing this compound conjugation reactions is provided below.
| Technique | Application | Information Obtained |
| Thin Layer Chromatography (TLC) | Reaction monitoring | Qualitative assessment of the disappearance of starting materials and appearance of products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Reaction monitoring and product characterization | Separation of reaction components with confirmation of molecular weights. |
| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment | Quantification of product purity and separation from impurities. Common modes include reverse-phase (RP-HPLC) and size-exclusion (SEC). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Detailed structural information of the starting materials and the final conjugate. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Molecular weight determination | Accurate molecular weight of the conjugate, especially useful for larger molecules. |
References
optimizing reaction buffer pH for m-PEG7-alcohol coupling
Welcome to the technical support center for optimizing your m-PEG7-alcohol coupling experiments. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common issues, and comprehensive protocols to ensure the success of your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemistry used to couple m-PEG7-alcohol to another molecule?
A1: The most common strategy for coupling m-PEG7-alcohol involves reacting its terminal hydroxyl (-OH) group with a carboxylic acid (-COOH) group on your target molecule. This reaction typically requires activating the carboxylic acid using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable, reactive intermediate.[1][2]
Q2: What is the role of pH in an EDC/NHS-mediated coupling reaction?
A2: The pH of the reaction buffer is a critical parameter that influences two distinct stages of the reaction:
-
Carboxylic Acid Activation: The activation of the carboxyl group with EDC is most efficient under slightly acidic conditions, typically between pH 4.5 and 6.0.[1][2][3][4] This pH range ensures the carboxyl group is available for activation while minimizing side reactions.[1] MES buffer is often recommended for this step.[1][2]
-
Coupling to the Amine/Alcohol: The subsequent reaction of the activated intermediate (the NHS-ester) with a nucleophile is most efficient at a higher pH. For primary amines, the optimal pH is typically between 7.2 and 8.5.[5][6][7] While less documented for alcohols, maintaining a neutral to slightly alkaline pH is generally favored for the nucleophilic attack, but this must be balanced against the increased rate of hydrolysis of the activated ester at higher pH values.[8]
Q3: Why is a two-step reaction protocol often recommended?
A3: A two-step protocol is frequently used to maximize efficiency and minimize undesirable side reactions.[9][10]
-
Step 1 (Activation): The carboxyl-containing molecule is activated with EDC/NHS at an acidic pH (e.g., pH 5.0-6.0) in a buffer free of amines and carboxyls, like MES buffer.[10][11]
-
Step 2 (Coupling): The pH of the reaction mixture is then raised to 7.2-8.0 before adding the amine or alcohol-containing molecule (in this case, m-PEG7-alcohol).[9][10] This pH shift deprotonates primary amines, making them more nucleophilic, while still offering a reasonable half-life for the NHS-ester intermediate.[5][9]
Q4: Which buffers should I use for the coupling reaction?
A4: Buffer selection is crucial to avoid interference with the coupling chemistry.
-
For the Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. 0.1 M MES (4-morpholinoethanesulfonic acid) is an excellent choice.[2][10] Avoid phosphate buffers during this step as they can participate in side reactions with carbodiimides.[1]
-
For the Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) at pH 7.2-7.5 is commonly used.[10][11] Borate or bicarbonate buffers can also be used.[5][6] Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the activated PEG.[5]
Q5: How does pH affect the stability of the activated NHS-ester intermediate?
A5: The NHS-ester intermediate is susceptible to hydrolysis, which is a competing reaction that deactivates it. The rate of this hydrolysis is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates significantly, reducing the half-life of the reactive ester and potentially lowering the final conjugation yield.[5][8][11]
Troubleshooting Guide
Q: My conjugation yield is very low. What are the most likely pH-related causes?
A: Low yield is often traced back to suboptimal pH conditions or buffer choice. Consider the following:
-
Incorrect Activation pH: If the pH during the EDC/NHS activation step was too high (e.g., > 7), the efficiency of the carbodiimide reaction would be significantly reduced.[1][2] Conversely, a pH that is too low can also slow the reaction.[4]
-
Rapid Hydrolysis of NHS-Ester: If the pH of the coupling step was too high (e.g., > 8.6), or if the reaction was allowed to proceed for too long at a moderately alkaline pH, a significant portion of your activated intermediate may have hydrolyzed before it could react with the m-PEG7-alcohol.[5][11]
-
Wrong Buffer System: Using a buffer containing competing nucleophiles (primary amines like Tris) or interfering substances (carboxylates or phosphates during activation) will drastically reduce your yield.[1][5]
-
Old Reagents: EDC is moisture-sensitive and can lose activity over time. Ensure you are using fresh or properly stored reagents.
Q: I observe a precipitate forming during my reaction. What could be the cause?
A: Precipitation can occur for several reasons. If you are using EDC and a water-insoluble carbodiimide like DCC, the urea byproduct is insoluble and will precipitate, which is normal.[12] However, if your protein or target molecule is precipitating, it may be due to the pH of the buffer being too close to the isoelectric point (pI) of the protein, causing it to become insoluble. Ensure your reaction pH is at least one unit away from the pI of your protein.
Data Presentation
Table 1: Effect of pH on NHS-Ester Stability
| pH | Temperature (°C) | Half-life of NHS-Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [5][13] |
| 8.0 | 4 | ~1 hour | [11] |
| 8.6 | 4 | 10 minutes | [5][11][13] |
Table 2: Recommended pH Ranges for Two-Step EDC/NHS Coupling
| Reaction Step | Recommended pH Range | Recommended Buffer(s) | Key Considerations | Reference(s) |
| 1. Carboxyl Activation (with EDC/NHS) | 4.5 - 6.0 | 0.1 M MES | Maximizes activation efficiency; avoids phosphate and carboxylate buffers. | [2][10][11] |
| 2. Coupling (to Amine or Alcohol) | 7.2 - 8.5 | Phosphate Buffer (PBS), Bicarbonate | Balances nucleophile reactivity with NHS-ester hydrolysis; avoids amine buffers. | [5][10][11] |
Experimental Protocols
Protocol: Two-Step Coupling of a Carboxyl-Containing Protein to m-PEG7-alcohol
This protocol provides a general framework for activating a protein's carboxyl groups and subsequently coupling them to m-PEG7-alcohol.
Materials:
-
Protein with accessible carboxyl groups
-
m-PEG7-alcohol
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein to be modified in ice-cold Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation Reaction:
-
Immediately before use, dissolve EDC and Sulfo-NHS in cold Activation Buffer.
-
Add EDC to the protein solution to a final concentration of ~2-10 mM.
-
Add Sulfo-NHS to the protein solution to a final concentration of ~5-25 mM. A 2- to 5-fold molar excess of Sulfo-NHS over EDC is common.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents (Crucial Step):
-
Immediately remove excess and unreacted EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (pH 7.5). This step also serves to raise the pH for the coupling reaction.
-
-
Coupling Reaction:
-
Dissolve m-PEG7-alcohol in the Coupling Buffer.
-
Add the m-PEG7-alcohol to the activated protein solution. Use a 10- to 50-fold molar excess of PEG-alcohol relative to the protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any remaining activated carboxyl groups.
-
Incubate for 15 minutes.
-
-
Purification:
-
Remove unreacted m-PEG7-alcohol and other small molecules from the final PEGylated protein conjugate using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
-
Analysis:
-
Analyze the final product using SDS-PAGE to confirm the increase in molecular weight due to PEGylation and use techniques like HPLC to assess purity.
-
Visualizations
Caption: Troubleshooting workflow for low yield in m-PEG7-alcohol coupling.
Caption: Relationship between pH and key reaction steps in EDC/NHS coupling.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
preventing side reactions of the m-PEG7-hydroxyl group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and troubleshoot side reactions involving the terminal hydroxyl group of m-PEG7-OH during bioconjugation and other chemical modifications.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG7-OH and what is its primary reactive group?
m-PEG7-OH is a discrete polyethylene glycol (dPEG) linker with a methoxy cap at one end and a terminal hydroxyl group at the other.[1][2][3] The primary reactive site for further derivatization is the terminal hydroxyl (-OH) group.
Q2: What are the potential side reactions involving the hydroxyl group of m-PEG7-OH?
The primary side reaction of the terminal hydroxyl group is unintended esterification when coupling a carboxylic acid to another functional group on a target molecule in the presence of a carbodiimide coupling agent (e.g., EDC).[4] While alcohols are generally poor nucleophiles, this reaction can occur, leading to the formation of a PEG-ester conjugate as a byproduct.[4][5]
Q3: Do I always need to protect the hydroxyl group of m-PEG7-OH?
Not always. The necessity of protection depends on the specific reaction conditions and the other functional groups present on your molecule of interest. For many common bioconjugation reactions, such as maleimide-thiol coupling at physiological pH, the hydroxyl group is relatively unreactive.[6] However, if you are performing a reaction that involves activating a carboxyl group (e.g., with EDC/NHS) for conjugation to an amine, and you want to avoid any possibility of ester formation with the PEG's hydroxyl group, protection is recommended.[4][7]
Q4: What are the most common and effective protecting groups for the m-PEG7-hydroxyl group?
The two most common and effective protecting groups for hydroxyls in this context are the Benzyl (Bn) ether and the tert-Butyldimethylsilyl (TBDMS) ether.[8][9][10][11]
-
Benzyl (Bn) ether: Offers good stability under a wide range of reaction conditions and can be removed under mild hydrogenolysis conditions.[11][12]
-
tert-Butyldimethylsilyl (TBDMS) ether: A bulky silyl ether that provides excellent protection and can be removed with fluoride-containing reagents or under acidic conditions.[9][10]
Q5: How do I choose between a Benzyl and a TBDMS protecting group?
The choice depends on the functional groups present in your molecule and the subsequent reaction steps you plan to perform.
-
Choose Benzyl (Bn) ether if your molecule does not contain other groups that are sensitive to hydrogenolysis (e.g., alkenes, alkynes, or some nitro groups).[11][12]
-
Choose TBDMS ether if your subsequent reaction steps involve conditions that might cleave a benzyl ether, or if you prefer a non-hydrogenolysis deprotection method. Be mindful that TBDMS ethers are sensitive to acidic conditions and fluoride ions.[9][13]
Troubleshooting Guides
Guide 1: Incomplete Protection of the m-PEG7-Hydroxyl Group
| Symptom | Potential Cause | Recommended Solution |
| TLC or LC-MS analysis shows a significant amount of unreacted m-PEG7-OH after the protection reaction. | Insufficient reagents: The molar ratio of the protecting group precursor (e.g., Benzyl Bromide or TBDMS-Cl) or the base may be too low. | - Increase the molar excess of the protecting group precursor and the base to 1.2-1.5 equivalents. - Ensure all reagents are fresh and of high purity. |
| Inadequate reaction time or temperature: The reaction may not have reached completion. | - Extend the reaction time and monitor the progress by TLC or LC-MS. - For sterically hindered reactions, gentle heating may be required. However, be cautious of potential side reactions at elevated temperatures. | |
| Presence of water: Moisture can quench the base and hydrolyze the protecting group precursor. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor solubility: The m-PEG7-OH or other reagents may not be fully dissolved in the chosen solvent. | - Choose a solvent in which all reactants are fully soluble. For benzyl protection, DMF or THF are good choices. For TBDMS protection, DMF or DCM can be used.[9][11] |
Guide 2: Formation of Side Products During Protection/Deprotection
| Symptom | Potential Cause | Recommended Solution |
| TLC or LC-MS shows unexpected spots after the protection reaction. | Side reactions with the base or solvent: Strong bases can sometimes lead to elimination or other side reactions. | - Use a milder base, such as silver(I) oxide (Ag₂O) for benzylation, especially for sensitive substrates.[11] - Ensure the reaction temperature is not too high. |
| TLC or LC-MS shows incomplete deprotection or the formation of byproducts during deprotection. | Inefficient deprotection conditions: The deprotection reagent may not be active enough, or the conditions may not be optimal. | - For Benzyl deprotection: Ensure the Palladium on carbon (Pd/C) catalyst is fresh and active. Use a suitable hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[12] - For TBDMS deprotection: Use a fresh solution of TBAF. If using acidic deprotection, ensure the acid concentration is sufficient.[13] |
| Cleavage of other protecting groups: The deprotection conditions for the PEG hydroxyl may be too harsh for other protecting groups on your molecule. | - Choose an orthogonal protecting group strategy. For example, if your molecule has an acid-labile group, avoid using acidic conditions for TBDMS removal. |
Experimental Protocols
Protocol 1: Protection of m-PEG7-OH with Benzyl (Bn) Ether
-
Dissolve m-PEG7-OH (1 equivalent) in anhydrous DMF or THF.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add Benzyl Bromide (BnBr, 1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of Benzyl-Protected m-PEG7-Derivative
-
Dissolve the Benzyl-protected m-PEG7-derivative in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). [12]
-
Add Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %) to the solution.
-
Stir the suspension under a hydrogen atmosphere (H₂ balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 3: Protection of m-PEG7-OH with tert-Butyldimethylsilyl (TBDMS) Ether
-
Dissolve m-PEG7-OH (1 equivalent) and Imidazole (2.5 equivalents) in anhydrous DMF or DCM. [9]
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.5 equivalents) to the solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Deprotection of TBDMS-Protected m-PEG7-Derivative
-
Dissolve the TBDMS-protected m-PEG7-derivative in THF.
-
Add a solution of Tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.5 equivalents) to the solution at room temperature. [13]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Workflow for protecting the hydroxyl group of m-PEG7-OH before conjugation.
Caption: Decision tree for choosing a hydroxyl protection strategy.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
common contaminants in m-PEG7-CH2-OH and how to remove them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling m-PEG7-CH2-OH. The following sections address common issues related to contaminants and their removal, offering detailed experimental protocols and analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most prevalent impurity in this compound and other monofunctional PEGs is the corresponding diol, heptaethylene glycol (HO-PEG7-OH). This is often formed due to the presence of trace amounts of water during the synthesis process.[1][2] Other potential contaminants can include:
-
Unreacted Starting Materials: Depending on the synthetic route, these may include shorter m-PEG chains (e.g., m-PEG6-OH) or residual ethylene oxide.
-
Higher Molecular Weight PEGs: Small amounts of m-PEG8-CH2-OH or longer chains may be present.
-
Byproducts from Synthesis: If prepared via a Williamson ether synthesis, unreacted alkylating agents or their hydrolysis products could be present.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Q2: How can I detect the presence of these impurities?
A2: Several analytical techniques can be employed to assess the purity of this compound:
-
Thin Layer Chromatography (TLC): A quick method to visualize the presence of more polar impurities like the PEG diol. Since PEGs are not UV-active, a staining reagent is required for visualization.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is an excellent method for separating and quantifying non-volatile compounds like PEGs that lack a UV chromophore.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the volatile components and can help identify and quantify low molecular weight impurities.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information and help quantify impurities if their signals are well-resolved from the main product.
Q3: What is the acceptable purity level for this compound in bioconjugation applications?
A3: The required purity level depends on the specific application. For sensitive applications like drug delivery and bioconjugation, a purity of ≥95% is often recommended to ensure reproducibility and avoid side reactions. The presence of the diol impurity can lead to cross-linking of proteins or other molecules, which is often undesirable.
Troubleshooting Guide
Issue 1: Poor or unexpected results in subsequent reactions (e.g., bioconjugation).
-
Possible Cause: Presence of diol impurity (HO-PEG7-OH) leading to cross-linking.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the this compound raw material using HPLC-ELSD or GC-MS to quantify the diol content.
-
Purification: If the diol content is significant, purify the material using silica gel column chromatography.
-
Reaction Stoichiometry: Adjust the stoichiometry in your subsequent reaction to account for the actual purity of the this compound.
-
Issue 2: Difficulty in purifying this compound using standard chromatographic techniques.
-
Possible Cause: High polarity of the compound leading to streaking on TLC and poor separation on silica gel columns.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems for TLC to find one that provides good separation with minimal streaking. A common starting point is a mixture of a chlorinated solvent and an alcohol (e.g., dichloromethane/methanol or chloroform/methanol).
-
Column Chromatography Conditions: Use a higher ratio of silica gel to the crude product. A slow gradient elution from a less polar to a more polar solvent system can improve separation.
-
Alternative Purification: For small-scale purification, preparative HPLC could be an option.
-
Quantitative Data Summary
The following table summarizes typical impurities found in m-PEG compounds. Please note that the exact impurity profile can vary depending on the manufacturer and the synthetic route.
| Impurity | Typical Concentration Range (%) | Potential Impact |
| PEG Diol (e.g., HO-PEG7-OH) | 1 - 10% | Can cause cross-linking in conjugation reactions. |
| Higher/Lower PEG Homologues | 0.5 - 5% | May affect the overall polydispersity and pharmacokinetic properties. |
| Unreacted Starting Materials | < 1% | Can interfere with subsequent reactions. |
| Residual Solvents | < 0.5% | May have toxicological effects. |
Experimental Protocols
Purification of this compound by Silica Gel Column Chromatography
This protocol is designed to remove the more polar diol impurity from this compound.
1. Materials:
- Crude this compound
- Silica gel (60 Å, 230-400 mesh)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Thin Layer Chromatography (TLC) plates (silica gel coated)
- TLC staining solution (e.g., Dragendorff's reagent or iodine chamber)
2. Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in DCM.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a solvent system such as 95:5 DCM:MeOH.
-
Dry the plate and visualize the spots using a suitable stain. The diol impurity should appear as a more polar spot (lower Rf value) than the desired product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped. The amount of silica gel should be approximately 50 times the weight of the crude product.[10]
-
Equilibrate the column by running the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a less polar solvent system (e.g., 100% DCM or 98:2 DCM:MeOH).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol). A stepwise gradient is recommended.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Analytical Methods for Purity Assessment
| Method | Parameter | Condition |
| HPLC-ELSD | Column | PLRP-S, 100Å, 5 µm, 4.6 x 150 mm[3][5] |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 10-30% B over 12 minutes[3][5] | |
| Flow Rate | 1.0 mL/min[3][5] | |
| ELSD Nebulizer Temp. | 50 °C[3][5] | |
| ELSD Evaporator Temp. | 70 °C[3][5] | |
| ELSD Gas Flow | 1.4 - 1.6 SLM[3][5] | |
| GC-MS | Column | Rxi-1301Sil MS, 30 m x 0.25 mm x 0.25 µm[6] or DB-WAX, 50 m x 0.20 mm x 0.2 µm[8] |
| Carrier Gas | Helium | |
| Inlet Temperature | 250 °C[7] | |
| Oven Program | 50 °C to 320 °C at 20 °C/min[7] | |
| MS Detector | Electron Ionization (EI) or Chemical Ionization (CI) |
Visualizations
Caption: Troubleshooting and purification workflow for this compound.
Caption: Relationship between synthesis, contaminants, and experimental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. youtube.com [youtube.com]
Technical Support Center: Conjugating m-PEG7-CH2-OH to Large Proteins
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with conjugating m-PEG7-CH2-OH to large proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Troubleshooting Guide
Protein PEGylation can be a complex process with several potential pitfalls. This guide addresses common issues encountered when using this compound for conjugation to large proteins.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Inefficient Activation of this compound: The terminal hydroxyl group of this compound is not inherently reactive with protein functional groups and requires chemical activation.[][2] | - Verify Activation: Confirm the successful activation of your this compound using techniques like NMR or mass spectrometry before proceeding with the conjugation reaction. - Optimize Activation Chemistry: Consider alternative activation methods. Common strategies include tosylation, tresylation, or activation with carbonyldiimidazole (CDI).[][2] Another robust method is the two-step oxidation of the hydroxyl group to a carboxylic acid, followed by conversion to an amine-reactive N-hydroxysuccinimide (NHS) ester.[3] |
| Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly impact the conjugation reaction. | - pH Control: For targeting primary amines (lysine residues), maintain a pH between 7.0 and 8.5 to ensure the amine is sufficiently deprotonated and nucleophilic.[4] - Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) as they will compete with the protein for the activated PEG.[4] Phosphate-buffered saline (PBS) or borate buffers are suitable alternatives. - Molar Ratio: Optimize the molar ratio of activated PEG to protein. A higher excess of PEG may increase conjugation but can also lead to polysubstitution and purification challenges. | |
| Steric Hindrance: The target functional groups on the large protein may be sterically inaccessible to the activated PEG molecule. | - Longer Spacers: While this compound has a defined spacer, for future experiments, consider PEG reagents with longer chains if steric hindrance is a persistent issue. - Site-Directed Mutagenesis: If a specific conjugation site is desired but inaccessible, consider protein engineering to introduce a more accessible reactive residue. | |
| Protein Aggregation During Conjugation | Intermolecular Cross-linking: If the this compound starting material contains significant amounts of PEG diol, activation of both ends can lead to cross-linking of protein molecules.[5] | - Use High-Purity m-PEG: Ensure your this compound is of high purity with minimal diol contamination.[6] - Optimize Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions. Try reducing the protein concentration during the conjugation reaction. |
| Conformational Instability: The conjugation process or the local environment (pH, solvent) may induce conformational changes in the protein, exposing hydrophobic patches and leading to aggregation. | - Addition of Stabilizing Excipients: Include stabilizing agents such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or specific amino acids (e.g., arginine) in the reaction buffer. - Gentle Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. | |
| Difficulty in Purifying the PEGylated Protein | Similar Physicochemical Properties: The desired mono-PEGylated protein may have very similar size and charge to the unreacted protein and multi-PEGylated species, making separation difficult. | - Size Exclusion Chromatography (SEC): SEC can be effective in removing unreacted, smaller PEG molecules. However, separating mono- from multi-PEGylated species or the native protein can be challenging if the size difference is not significant. - Ion Exchange Chromatography (IEX): PEGylation can shield the protein's surface charges, altering its interaction with IEX resins. This change can be exploited to separate PEGylated from un-PEGylated protein. Optimize the elution gradient for better resolution. - Hydrophobic Interaction Chromatography (HIC): HIC can be a useful secondary purification step to separate species with different degrees of PEGylation. |
| Presence of Side-Reaction Byproducts: Byproducts from the activation step (e.g., salts from tosylation) can interfere with purification and downstream applications. | - Purify Activated PEG: Purify the activated this compound before adding it to the protein solution to remove unreacted activation reagents and byproducts.[3] Precipitation in cold diethyl ether is a common method for purifying activated PEG.[3] |
Frequently Asked Questions (FAQs)
Q1: Why can't I directly react this compound with my protein?
A1: The terminal hydroxyl (-OH) group of this compound is not sufficiently reactive to form a stable covalent bond with the functional groups on a protein (like the primary amines of lysine residues) under mild, aqueous conditions suitable for proteins.[][2] The hydroxyl group must first be chemically "activated" to convert it into a more reactive functional group (e.g., an NHS ester, tosylate, or aldehyde) that can readily react with the protein.[7]
Q2: What are the common methods to activate the hydroxyl group of this compound?
A2: Several methods can be used to activate the terminal hydroxyl group. The choice depends on the desired reactivity and the stability of your protein. Common methods include:
-
Tosylation or Tresylation: This involves reacting the PEG-OH with tosyl chloride or tresyl chloride to create a tosylate or tresylate ester. This converts the hydroxyl into a good leaving group that can subsequently react with amines on the protein.[2]
-
Activation with Carbonyldiimidazole (CDI): CDI reacts with the hydroxyl group to form a reactive imidazole carbamate intermediate that can then react with primary amines.[]
-
Oxidation to Carboxylic Acid and NHS Ester Formation: This is a two-step process where the terminal alcohol is first oxidized to a carboxylic acid. The resulting PEG-acid is then reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (like EDC) to form a highly amine-reactive NHS ester.[3][8]
-
Activation with p-Nitrophenyl Chloroformate: This creates a PEG-p-nitrophenyl carbonate which is reactive towards amines.[2]
Q3: How do I choose the best activation method?
A3: The best method depends on your specific application and expertise.
-
For high reactivity and stability: The two-step oxidation to an NHS ester is a robust method that yields a highly reactive and relatively stable (in anhydrous conditions) intermediate for specific reaction with primary amines.[3]
-
For a one-step activation: Tosylation or CDI activation are common one-step procedures. However, they may require more stringent anhydrous conditions and the intermediates can be less stable.
-
Consider your protein's stability: Some activation reagents and conditions can be harsh. Always consider the tolerance of your protein to the reaction conditions (e.g., pH, organic solvents).
Q4: How can I monitor the success of the activation and conjugation reactions?
A4: You can use a combination of analytical techniques:
-
Activation Step:
-
Conjugation Step:
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher band on the gel.[3]
-
Size Exclusion Chromatography (SEC): The PEGylated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.[3]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most accurate confirmation of conjugation and can help determine the degree of PEGylation (the number of PEG molecules attached per protein).[3]
-
Q5: What are the critical parameters to control during the conjugation reaction?
A5: The most critical parameters are:
-
pH: Controls the reactivity of the target amino acid residues. For lysine, a pH of 7.0-8.5 is optimal.
-
Molar Ratio of PEG to Protein: This influences the degree of PEGylation. Start with a modest excess of activated PEG (e.g., 5- to 20-fold molar excess) and optimize based on the results.
-
Protein Concentration: Keep it low enough to minimize aggregation but high enough for a reasonable reaction rate.
-
Temperature and Time: Lower temperatures (4°C) for longer times can be gentler on the protein and may reduce side reactions.
-
Quenching: After the desired reaction time, add a quenching reagent (e.g., a small molecule with a primary amine like Tris or glycine) to consume any unreacted activated PEG.
Quantitative Data Summary
The following table summarizes common activation methods for hydroxyl-terminated PEGs. The efficiency can vary greatly depending on the specific protein and reaction conditions.
| Activation Method | Reactive Intermediate | Target on Protein | Advantages | Disadvantages | Typical Reaction Conditions for Activation |
| Tosylation | PEG-Tosylate | Primary Amines, Thiols | One-step activation. | Tosyl chloride can be harsh; requires anhydrous conditions. | Pyridine or triethylamine as base, in an aprotic solvent like dichloromethane.[9] |
| CDI Activation | PEG-Imidazole Carbamate | Primary Amines | One-step activation; commercially available reagent. | Intermediate can be moisture-sensitive; may have side reactions. | Anhydrous aprotic solvent (e.g., acetonitrile, DCM). |
| Oxidation + NHS Activation | PEG-NHS Ester | Primary Amines | Produces a highly reactive and specific intermediate; stable if kept dry. | Two-step process; oxidation step can potentially be harsh. | Oxidation: Jones reagent or TEMPO/NaOCl. NHS Ester Formation: EDC/NHS in anhydrous DCM.[3] |
| p-Nitrophenyl Chloroformate | PEG-p-Nitrophenyl Carbonate | Primary Amines | One-step activation. | Can be less specific and may lead to side reactions; p-nitrophenol byproduct is toxic and must be removed. | Aprotic solvent with a base like triethylamine.[10] |
Experimental Protocols
Protocol 1: Two-Step Activation of this compound via Oxidation and NHS Ester Formation
This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid, followed by activation to an N-hydroxysuccinimide (NHS) ester, making it highly reactive towards primary amines on the protein.
Step A: Oxidation of this compound to m-PEG7-CH2-COOH
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like acetone or dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Oxidation: Slowly add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), dropwise with vigorous stirring. A milder alternative is using TEMPO with sodium hypochlorite (NaOCl).
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a small amount of isopropanol.
-
Extraction and Purification: Perform an aqueous workup to remove the oxidant and salts. Extract the product into an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting m-PEG7-CH2-COOH should be thoroughly dried.
Step B: Formation of m-PEG7-CH2-CO-NHS (NHS Ester)
-
Dissolution: Dissolve the dried m-PEG7-CH2-COOH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Purification:
-
Wash the reaction mixture with ice-cold water and then with a 5% aqueous sodium bicarbonate solution to remove unreacted reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the final product, m-PEG7-CH2-CO-NHS, by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum. Store the activated PEG under desiccated conditions.
-
Protocol 2: Conjugation of Activated m-PEG7-NHS to a Large Protein
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4). Ensure the protein concentration is optimized (typically 1-10 mg/mL).
-
PEG Addition: Immediately after preparation, dissolve the activated m-PEG7-CH2-CO-NHS in a small amount of anhydrous DMSO and add it to the protein solution. A typical starting point is a 10-fold molar excess of PEG over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris or glycine, to a final concentration of 20-50 mM). Incubate for an additional 30 minutes.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using Size Exclusion Chromatography (SEC). Further purification to separate different PEGylated species may be achieved using Ion Exchange Chromatography (IEX).
-
Characterization: Analyze the final product using SDS-PAGE to visualize the shift in molecular weight and SEC-HPLC to assess purity. Use mass spectrometry to confirm the identity and determine the degree of PEGylation.
Visualizations
Caption: Workflow for the activation and conjugation of this compound.
Caption: Decision tree for troubleshooting low PEGylation yield.
References
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. EP3950783A1 - Method for producing terminal carboxyl group-containing polyethylene glycol and method for producing activated polyethylene glycol - Google Patents [patents.google.com]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. old.afu.edu.np [old.afu.edu.np]
Technical Support Center: m-PEG7-alcohol Reactions and Temperature Effects
Welcome to the technical support center for m-PEG7-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of temperature on the reaction kinetics of m-PEG7-alcohol and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of m-PEG7-alcohol?
As a general principle of chemical kinetics, increasing the temperature typically increases the rate of reaction for m-PEG7-alcohol.[1][2][3] This is because higher temperatures lead to an increase in the kinetic energy of the reacting molecules.[1][4] This results in more frequent collisions and a higher proportion of those collisions having sufficient energy to overcome the activation energy barrier of the reaction.[2][4]
Q2: Is there a rule of thumb for how much the reaction rate increases with temperature?
A common rule of thumb is that for many chemical reactions, the rate approximately doubles for every 10°C increase in temperature.[5] However, this is a generalization, and the actual impact of temperature can vary significantly depending on the specific reaction, solvent, and catalyst used.[5]
Q3: What are the potential negative effects of increasing the temperature too much?
While higher temperatures can increase the reaction rate, excessive heat can lead to several issues:
-
Side Reactions: It may promote undesired side reactions, leading to a decrease in product purity and yield.
-
Degradation: m-PEG7-alcohol or other reactants and products may degrade at elevated temperatures.
-
Solvent Evaporation: If the reaction is conducted in an open or poorly sealed vessel, volatile solvents may evaporate, changing the concentration of reactants and affecting the reaction kinetics.
-
Reversibility: For reversible reactions, increasing the temperature may shift the equilibrium towards the reactants for an exothermic reaction, thereby decreasing the overall yield of the product.[6]
Q4: How can I determine the optimal temperature for my m-PEG7-alcohol reaction?
The optimal temperature for a reaction involving m-PEG7-alcohol needs to be determined empirically. A systematic approach, such as a Design of Experiments (DoE), can be employed to study the effect of temperature along with other parameters like concentration and reaction time to identify the conditions that provide the best balance of reaction rate, yield, and purity.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Troubleshooting Steps |
| Low or No Reaction | The reaction temperature is too low, resulting in a very slow reaction rate. | 1. Gradually increase the reaction temperature in increments (e.g., 5-10°C) and monitor the reaction progress. 2. Consult literature for similar reactions to find a suitable temperature range. 3. Ensure your heating apparatus is calibrated and providing the correct temperature. |
| Low Product Yield | - The temperature is too high, causing degradation of reactants or products. - The temperature is favoring a reverse reaction in an equilibrium process. - The temperature is promoting the formation of side products. | 1. Lower the reaction temperature to see if the yield improves. 2. Analyze the reaction mixture for byproducts to identify potential side reactions. 3. For exothermic, reversible reactions, consider running the reaction at a lower temperature for a longer duration.[6] |
| Presence of Impurities | The reaction temperature is too high, leading to side reactions or decomposition. | 1. Decrease the reaction temperature. 2. Use analytical techniques (e.g., HPLC, LC-MS) to identify the impurities and understand the side reactions. 3. Consider a stepwise temperature profile, where the reaction is initiated at a lower temperature and then raised if necessary. |
| Inconsistent Results | Poor temperature control, leading to fluctuations in the reaction rate. | 1. Use a reliable and precise temperature control system (e.g., oil bath with a thermostat, automated reactor). 2. Ensure uniform heating of the reaction mixture by using appropriate stirring. |
Data Presentation
| Temperature (°C) | Relative Reaction Rate (Hypothetical) | Expected Observations |
| 25 (Room Temp) | 1x | Slow reaction, may require long reaction times. |
| 35 | 2x | Noticeable increase in reaction rate. |
| 45 | 4x | Significant increase in reaction rate. |
| 55 | 8x | Rapid reaction; monitor for potential side reactions. |
| >65 | >16x | Very fast reaction; risk of degradation and side products increases significantly. |
Note: This data is illustrative and the actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: Determining the Effect of Temperature on the Kinetics of an m-PEG7-alcohol Etherification Reaction
This protocol provides a general framework for studying the influence of temperature on the reaction rate of m-PEG7-alcohol with a hypothetical substrate.
1. Materials and Reagents:
-
m-PEG7-alcohol
-
Substrate (e.g., an alkyl halide)
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., sodium hydride)
-
Quenching agent (e.g., water, ammonium chloride solution)
-
Internal standard for analytical measurements
-
Reaction vessels (e.g., round-bottom flasks)
-
Temperature-controlled heating system (e.g., oil bath with a digital controller)
-
Stirring apparatus (e.g., magnetic stirrer and stir bars)
-
Analytical instrument (e.g., HPLC, GC-MS)
2. Experimental Procedure:
-
Set up a series of identical reactions in parallel, each in a separate reaction vessel.
-
To each vessel, add the solvent, m-PEG7-alcohol, and the substrate at the desired concentrations.
-
Add the internal standard to each reaction mixture.
-
Place each reaction vessel in a temperature-controlled bath set to a specific temperature (e.g., 25°C, 35°C, 45°C, 55°C).
-
Allow the mixtures to equilibrate to the set temperature.
-
Initiate the reaction by adding the base to each vessel simultaneously (if possible).
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching agent.
-
Analyze the quenched aliquots using a suitable analytical method (e.g., HPLC) to determine the concentration of the product and the remaining m-PEG7-alcohol.
3. Data Analysis:
-
Plot the concentration of the product versus time for each temperature.
-
Determine the initial reaction rate at each temperature from the initial slope of the concentration-time curves.
-
Plot the natural logarithm of the initial rate (ln(rate)) versus the inverse of the absolute temperature (1/T). This is known as an Arrhenius plot.
-
The slope of the Arrhenius plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. This allows for the determination of the activation energy for the reaction.
Visualizations
Caption: Troubleshooting workflow for temperature issues.
Caption: Temperature's effect on reaction kinetics.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2.4 Temperature and Reaction Rate – Principles of Chemistry [principlesofchemistryopencourse.pressbooks.tru.ca]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. cerritos.edu [cerritos.edu]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2 Strategies for Improving Chemical Reaction Workflows with Technology [examples.tely.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG7-CH2-OH Bioconjugation and Steric Hindrance
Welcome to the technical support center for m-PEG7-CH2-OH bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in bioconjugation?
A1: this compound, also known as Heptaethylene glycol monomethyl ether, is a discrete polyethylene glycol (PEG) linker.[1] It consists of a methoxy-capped chain of seven ethylene glycol units with a terminal hydroxyl group (-OH).[1] In bioconjugation, it serves as a hydrophilic spacer arm to connect a molecule of interest (e.g., a small molecule drug, a fluorescent dye) to a biomolecule (e.g., a protein, antibody, or peptide).[2][3] The PEG7 chain enhances the solubility and stability of the resulting conjugate and, critically, helps to reduce steric hindrance between the conjugated partners.[4][5] The terminal hydroxyl group can be activated or modified to react with various functional groups on the target biomolecule.[1][6]
Q2: What is steric hindrance in the context of bioconjugation?
A2: Steric hindrance refers to the spatial obstruction that arises when the size and shape of molecules prevent a chemical reaction from occurring efficiently.[7] In bioconjugation, this can happen when the three-dimensional structure of a biomolecule or the bulkiness of the payload and linker impede the reactive groups from coming into close enough proximity to form a covalent bond.[4][7] This can be due to the target functional group on a protein being buried within its folded structure or shielded by neighboring amino acid residues.[7]
Q3: What are the common signs that steric hindrance is impacting my this compound bioconjugation reaction?
A3: Several indicators may suggest that steric hindrance is a problem in your experiment:
-
Low Conjugation Yield: The amount of final conjugated product is significantly lower than theoretically expected.[7]
-
Incomplete Reaction: Even with an excess of one reactant, the other is not fully consumed.
-
Lack of Site-Specificity: The conjugation occurs at more accessible, unintended sites on the biomolecule's surface instead of the target site.[7]
-
Formation of Aggregates: Over-modification at highly accessible sites can alter the protein's properties, leading to aggregation and precipitation.[7]
Q4: How can the this compound linker itself cause steric hindrance?
A4: While PEG linkers are often used to mitigate steric hindrance between two large molecules, the PEG chain itself can sometimes be the source of the problem.[4] A long and flexible PEG chain can wrap around the biomolecule or the payload, potentially blocking the reactive ends from accessing their target functional groups, especially in crowded molecular environments.[4]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during bioconjugation with this compound, with a focus on issues arising from steric hindrance.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inaccessible Target Site: The target functional group (e.g., lysine, cysteine) on the biomolecule is buried within its 3D structure or shielded by neighboring groups. | Introduce a Longer Spacer Arm: While this compound provides a spacer, a longer PEG chain (e.g., m-PEG12, m-PEG24) might be necessary to extend the reach of the reactive group. Site-Directed Mutagenesis: If feasible, mutate a surface-exposed, non-essential amino acid to one with a more reactive and accessible side chain (e.g., cysteine).[7] Partial Denaturation: Carefully use mild, reversible denaturing conditions to transiently expose the target site. This must be done with caution to avoid irreversible protein unfolding.[7] |
| Steric Clash Between Bulky Molecules: Both the biomolecule and the payload are large, preventing their reactive groups from approaching each other. | Optimize Linker Length: Experiment with a range of PEG linker lengths to find the optimal distance for efficient conjugation without compromising the activity of the components.[7] Use Smaller Payloads: If possible, select smaller, less bulky tags or labels.[7] |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can exacerbate steric hindrance effects by affecting the conformation and flexibility of the reactants. | Optimize Reaction pH: The optimal pH depends on the specific reactive groups involved. For example, reactions with primary amines (lysine) are typically performed at a pH of 7-9.[8][9] Vary Temperature and Incubation Time: Lower temperatures and longer incubation times (e.g., 4°C overnight) can sometimes improve yields for sterically hindered reactions.[4] |
Problem 2: Reduced Biological Activity of the Final Conjugate
| Possible Cause | Recommended Solution |
| PEG Chain Obstructing the Active Site: The this compound linker, after conjugation, may physically block the active site or a binding interface of the biomolecule. | Change Conjugation Site: If the conjugation is non-specific (e.g., targeting lysines), try to direct it away from the active site. This can be achieved through site-specific conjugation methods. Use a Shorter or Longer Linker: A shorter linker might not reach the active site, while a much longer one might provide enough flexibility to move away from it. Experimentation is key.[4] |
| Conformational Changes: The conjugation process itself might induce changes in the biomolecule's structure, leading to a loss of activity. | Characterize Structural Changes: Use techniques like circular dichroism (CD) spectroscopy to assess any changes in the secondary and tertiary structure of the conjugate.[4] Milder Reaction Conditions: Employ lower temperatures or less harsh pH conditions during the conjugation reaction to minimize the risk of denaturation.[4] |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein via NHS Ester Chemistry
This protocol describes the activation of the terminal hydroxyl group of this compound to an NHS ester, followed by conjugation to primary amines (e.g., lysine residues) on a protein.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile)
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis tubing)
Step 1: Activation of this compound to m-PEG7-NHS Ester
-
Dissolve this compound and a slight molar excess (1.1-1.5 equivalents) of DSC in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., triethylamine, DIPEA) to catalyze the reaction.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the activated m-PEG7-NHS ester can be purified or, in some cases, the solvent can be removed under vacuum and the crude product used directly in the next step.
Step 2: Conjugation to Protein
-
Prepare the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.
-
Immediately before use, dissolve the activated m-PEG7-NHS ester in a suitable anhydrous solvent like DMSO.
-
Add a 10- to 20-fold molar excess of the dissolved m-PEG7-NHS ester to the protein solution. Mix gently.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes.
-
Purify the conjugate to remove excess, unreacted PEG linker and byproducts using SEC or dialysis.
-
Characterize the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[4]
Visualizations
Caption: Conceptual diagram of successful vs. failed bioconjugation due to steric hindrance.
Caption: Troubleshooting workflow for low yield in this compound bioconjugation.
References
- 1. m-PEG7-alcohol, 4437-01-8 - Biopharma PEG [biochempeg.com]
- 2. Bioconjugation Linkers, Crosslinkers & Spacers | Bio-Synthesis [new.biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. idosi.org [idosi.org]
- 9. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
storage and handling conditions to maintain m-PEG7-CH2-OH stability
This technical support center provides guidance on the proper storage and handling of m-PEG7-CH2-OH to ensure its stability and performance in research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under controlled conditions. Long-term storage at -20°C is recommended. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. The compound should be kept in a tightly sealed container to protect it from moisture and light.
Q2: How should I handle this compound upon receipt?
A2: Upon receipt, it is recommended to store the product at -20°C for long-term stability. Some suppliers may ship the product at ambient temperature, which is acceptable for the short duration of transit.
Q3: Is this compound sensitive to light or air?
A3: Yes, exposure to light and air should be minimized. Polyethylene glycol (PEG) compounds can be susceptible to oxidation. It is best practice to store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-protecting container.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is a hydrophilic molecule and is soluble in water and many common organic solvents, including methanol, ethanol, and dimethylformamide (DMF). Its hydrophilic PEG spacer enhances its solubility in aqueous media.[1][2][3]
Q5: What are the potential signs of degradation of this compound?
A5: Degradation of this compound may not always be visually apparent. However, signs can include a change in color from a colorless liquid, the appearance of particulates, or a shift in the expected peak retention time and the appearance of new peaks in analytical chromatography (e.g., HPLC).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light, and air exposure). Perform a quality control check using an appropriate analytical method like HPLC to assess purity. |
| Inaccurate concentration of this compound solution. | Prepare fresh solutions before use. If the compound is hygroscopic, weigh it in a controlled environment (e.g., a glove box) to prevent water absorption. | |
| Unexpected peaks in HPLC analysis | Presence of degradation products. | Review storage and handling procedures. The primary degradation pathway for PEGs with terminal alcohols is oxidation to the corresponding aldehyde and then carboxylic acid. Consider using an inert atmosphere during handling and storage. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean labware. Filter solutions before injection into the HPLC system. | |
| Poor solubility in a specific solvent | Incorrect solvent choice or insufficient mixing. | Confirm the solubility of this compound in the chosen solvent. Use gentle heating or sonication to aid dissolution, but be cautious as excessive heat can accelerate degradation. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Condition | Rationale |
| Long-Term Storage Temperature | -20°C | Minimizes chemical degradation and preserves stability.[] |
| Short-Term Storage Temperature | 2-8°C | Suitable for daily or weekly use. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the terminal alcohol group. |
| Light Exposure | Protect from light | Minimizes light-induced degradation. |
| Container | Tightly sealed, amber vial | Prevents moisture absorption and light exposure. |
Experimental Protocols
Protocol for Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound under specific stress conditions.
1. Objective: To determine the stability of this compound over time under various storage conditions by monitoring its purity and the formation of degradation products using a stability-indicating HPLC method.
2. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
Calibrated HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
pH meter
3. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Aliquot the stock solution into several amber vials for each storage condition to be tested.
4. Storage Conditions (Stress Testing):
-
Control: -20°C, protected from light.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH in a stability chamber.
-
Photostability: In a photostability chamber according to ICH Q1B guidelines.
-
Acidic/Basic Conditions: Adjust the pH of the solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions and store at room temperature.
-
Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.1%) to the solution and store at room temperature.
5. HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~210 nm (or as determined by UV scan)
-
Column Temperature: 30°C
6. Data Analysis:
-
Analyze samples at initial time (T=0) and at specified time points (e.g., 1, 2, 4 weeks).
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor for the appearance and growth of any new peaks, which may indicate degradation products.
-
The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.
Visualizations
Caption: Troubleshooting workflow for this compound related issues.
Caption: Potential oxidative degradation pathway of this compound.
References
Validation & Comparative
A Researcher's Guide to Purity Validation of m-PEG7-Protein Conjugates by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity and homogeneity of protein-drug conjugates is a critical step in therapeutic development. The process of PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely used strategy to enhance the pharmacokinetic properties of biotherapeutics. The use of a monodisperse PEG, such as m-PEG7 (a methoxy-terminated PEG with seven ethylene glycol units), offers the advantage of creating a more homogenous product compared to traditional polydisperse PEGs. However, rigorous analytical validation is still necessary to confirm the purity of the final conjugate. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other common analytical techniques for the purity assessment of m-PEG7-protein conjugates, complete with experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is a cornerstone technique for the analysis of PEGylated proteins due to its high resolution, sensitivity, and quantitative accuracy.[1][2] Different HPLC modes can be employed to separate the desired conjugate from unreacted protein, excess PEG reagent, and other impurities.
Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The addition of a PEG chain, even a short one like m-PEG7, can alter the hydrophobicity of the protein, allowing for separation from the unmodified protein.[3][] RP-HPLC is particularly useful for resolving species with different degrees of PEGylation.[]
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, enabling the separation of the conjugate from the smaller, unreacted protein.[][5][6] SEC-HPLC is also effective for detecting and quantifying aggregates, which are a common concern for protein therapeutics.[5]
Comparison of Key Analytical Methods
While HPLC is a powerful tool, other techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry (MS) provide complementary information and are often used in conjunction for comprehensive characterization. The following table provides a comparison of these methods for the analysis of m-PEG7-protein conjugates.
| Feature | HPLC (RP-HPLC & SEC-HPLC) | SDS-PAGE | Mass Spectrometry (ESI-MS, MALDI-TOF) |
| Primary Separation Principle | Hydrophobicity (RP) or Size (SEC) | Molecular Weight | Mass-to-charge ratio |
| Resolution | High to Very High | Low to Medium | Very High |
| Quantitative Accuracy | High | Semi-quantitative to Low | Quantitative with standards |
| Information Provided | Purity, aggregation, isoforms | Apparent molecular weight, purity | Exact molecular weight, degree of PEGylation, identification of impurities |
| Throughput | Medium to High | High | Low to Medium |
| Strengths | Robust, reproducible, quantitative | Simple, rapid, inexpensive | Provides definitive mass information |
| Limitations | May require method development | Low resolution for small mass shifts | Can be complex, requires specialized equipment |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the analysis of m-PEG7-protein conjugates.
Protocol 1: Reverse-Phase HPLC (RP-HPLC)
This protocol is a general guideline and may require optimization for specific protein conjugates.
-
Sample Preparation:
-
Dissolve the m-PEG7-protein conjugate in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: A standard HPLC system with a UV detector.
-
Column: A C4 or C18 reverse-phase column suitable for protein separations (e.g., 4.6 x 150 mm, 3.5 µm).
-
Column Temperature: 40-60°C.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
UV absorbance at 280 nm for the protein and 220 nm for the peptide bonds.
-
Protocol 2: Size-Exclusion Chromatography (SEC-HPLC)
This protocol is designed to assess purity and detect aggregation.
-
Sample Preparation:
-
Dilute the m-PEG7-protein conjugate in the mobile phase to a final concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Column:
-
System: An HPLC system with a UV detector.
-
Column: A silica-based SEC column with a pore size appropriate for the expected size of the conjugate and potential aggregates (e.g., 7.8 x 300 mm).
-
Column Temperature: Ambient.
-
-
Mobile Phase:
-
Isocratic elution with a phosphate-buffered saline (PBS) solution, pH 7.4. The addition of arginine to the mobile phase can sometimes reduce nonspecific interactions.[6]
-
-
Flow Rate:
-
0.5 - 1.0 mL/min.
-
-
Detection:
-
UV absorbance at 280 nm.
-
Protocol 3: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE provides a visual assessment of purity and apparent molecular weight.
-
Sample Preparation:
-
Mix the m-PEG7-protein conjugate with a 2X Laemmli sample buffer.
-
Heat the sample at 95°C for 5 minutes.[7]
-
-
Gel Electrophoresis:
-
Load 10-20 µg of the prepared sample into the wells of a pre-cast or hand-cast polyacrylamide gel (e.g., 4-20% gradient gel).[8][9]
-
Include a molecular weight marker in an adjacent lane.
-
Run the gel in a Tris-Glycine-SDS running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.[7][9]
-
-
Staining:
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Alternatively, a reverse staining method with zinc and imidazole salts can be used for PEGylated proteins.[10]
-
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and selecting the appropriate analytical method, the following diagrams are provided.
References
- 1. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. SDS-PAGE Protocol | Rockland [rockland.com]
- 10. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analysis of m-PEG7-CH2-OH Derivatives: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals working with polyethylene glycol (PEG) derivatives, precise and reliable analytical methods are paramount. This guide provides a comparative overview of mass spectrometry techniques for the analysis of methoxy-polyethylene glycol (m-PEG7-CH2-OH) and its derivatives, supported by expected experimental data and detailed protocols.
The derivatization of the terminal hydroxyl group of this compound is a common strategy to enable conjugation to other molecules of interest. Verifying these modifications is critical for quality control and to ensure the desired functionality of the final product. Mass spectrometry stands out as a primary tool for this purpose, offering high sensitivity and detailed structural information. This guide focuses on two of the most prevalent ionization techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS).
Performance Comparison: Expected Mass Spectral Data
The choice of mass spectrometry technique and the derivatization of this compound will influence the resulting mass spectrum. The following tables summarize the expected mass-to-charge ratios (m/z) for the parent molecule and three common derivatives: an acetate ester, a methyl ether, and a phosphate ester. The molecular weight of the parent compound, this compound (Heptaethylene glycol monomethyl ether), is 340.4 g/mol .[1]
It is important to note that PEGs and their derivatives often ionize by forming adducts with cations such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), particularly in MALDI-TOF, or as protonated molecules ([M+H]⁺) or ammonium adducts ([M+NH₄]⁺) in ESI.[2] The tables below present the expected m/z values for the sodiated adducts, which are commonly observed.
Table 1: Expected m/z of Parent Ions for this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+Na]⁺ (m/z) |
| This compound | C₁₅H₃₂O₈ | 340.4 | 363.4 |
| m-PEG7-CH2-O-Acetate | C₁₇H₃₄O₉ | 382.4 | 405.4 |
| m-PEG7-CH2-O-Methyl Ether | C₁₆H₃₄O₈ | 354.4 | 377.4 |
| m-PEG7-CH2-O-Phosphate | C₁₅H₃₃O₁₁P | 420.4 | 443.4 |
Table 2: Expected Major Fragment Ions for this compound and its Derivatives
The fragmentation of PEG chains in mass spectrometry typically involves the cleavage of the C-O ether bonds, leading to a characteristic series of ions separated by 44 Da, corresponding to the mass of an ethylene glycol unit (C₂H₄O). The fragmentation pattern of the end group will be indicative of the specific derivative.
| Compound | Expected Fragmentation Pattern and Key Fragment Series |
| This compound | Cleavage along the PEG chain, producing fragments with m/z corresponding to [CH₃(OCH₂CH₂)n + Na]⁺. Also, loss of the terminal -CH₂OH group. |
| m-PEG7-CH2-O-Acetate | In addition to PEG chain fragmentation, characteristic loss of the acetate group (CH₃COO⁻, 59 Da) or acetic acid (CH₃COOH, 60 Da). A prominent fragment corresponding to the acetyl cation [CH₃CO]⁺ at m/z 43 may also be observed. |
| m-PEG7-CH2-O-Methyl Ether | Fragmentation will primarily occur along the PEG backbone, similar to the parent compound, as the terminal methyl ether is relatively stable. |
| m-PEG7-CH2-O-Phosphate | Expect to see characteristic losses of phosphate groups, such as H₃PO₄ (98 Da) or HPO₃ (80 Da). The fragmentation will depend on the ionization state of the phosphate group. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable results. Below are standardized procedures for MALDI-TOF MS and LC-ESI-MS analysis of this compound derivatives.
MALDI-TOF Mass Spectrometry Protocol
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of polymers, providing information on molecular weight and end groups.[3][4]
1. Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve the this compound derivative in a suitable solvent (e.g., water, methanol, or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), in ethanol at a concentration of approximately 1 mg/mL.[4]
2. Plate Spotting:
-
Mix the analyte solution, matrix solution, and cationizing agent solution in a 1:5:1 ratio (v/v/v).
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry completely, allowing for co-crystallization of the matrix and analyte.
3. Mass Spectrometry Analysis:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Positive ion reflector mode is typically used to achieve higher resolution.
-
Laser: A nitrogen laser (337 nm) is commonly used. The laser energy should be optimized to achieve good signal intensity while minimizing fragmentation.
-
Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.
-
Data Acquisition: Acquire spectra over an appropriate m/z range to include the expected molecular ions and fragments.
LC-ESI-MS Protocol
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is well-suited for the analysis of PEG derivatives, particularly when separation of a mixture of derivatives or removal of impurities is required.[2][5]
1. Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of PEG derivatives.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to elute the PEG derivatives. The gradient conditions should be optimized based on the specific derivatives being analyzed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Injection Volume: 5-10 µL of the sample solution.
2. Electrospray Ionization Mass Spectrometry:
-
Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
-
Mode: Positive ion mode is generally used.
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Drying Gas: Nitrogen gas at a temperature and flow rate optimized to desolvate the ions efficiently.
-
Nebulizer Gas: Nitrogen gas at a pressure optimized for stable spray formation.
-
Data Acquisition: Acquire spectra in full scan mode over a relevant m/z range. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion of interest.
Visualizing the Workflow and Fragmentation
To further clarify the analytical processes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a representative fragmentation pathway.
References
- 1. m-PEG7-alcohol, 4437-01-8 - Biopharma PEG [biochempeg.com]
- 2. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
- 3. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bath.ac.uk [bath.ac.uk]
- 5. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]
A Comparative Guide to m-PEG7-CH2-OH and m-PEG8-CH2-OH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties: A Subtle Distinction
The primary difference between m-PEG7-CH2-OH and m-PEG8-CH2-OH lies in the length of the polyethylene glycol chain, with the latter containing a single additional ethylene glycol unit. This seemingly minor structural variance can have a tangible impact on the physicochemical properties of the resulting bioconjugate.
| Property | This compound | m-PEG8-CH2-OH |
| Synonyms | O-Methyl-heptaethylene glycol | Octaethylene Glycol Monomethyl Ether |
| Molecular Formula | C15H32O8 | C17H36O9 |
| Molecular Weight | 340.41 g/mol | 384.46 g/mol |
| Number of PEG Units | 7 | 8 |
| Hydrophilicity | High | Slightly Higher |
| Hydrodynamic Volume | Smaller | Slightly Larger |
Impact on Bioconjugate Performance: An Extrapolated Comparison
The addition of a single ethylene glycol unit in m-PEG8-CH2-OH is expected to subtly enhance the desirable properties conferred by PEGylation.
| Performance Parameter | This compound | m-PEG8-CH2-OH | Rationale |
| Solubility | Excellent | Marginally Improved | The increased number of ether oxygens in the PEG chain enhances interactions with water molecules. |
| In Vivo Half-Life | Good | Potentially Longer | A larger hydrodynamic radius can reduce renal clearance, although the effect of a single PEG unit may be minimal. |
| Immunogenicity | Low | Potentially Lower | The longer PEG chain may offer slightly better shielding of the conjugated biomolecule from the immune system. |
| Steric Hindrance | Less | Slightly More | The longer chain of m-PEG8-CH2-OH may impart greater steric hindrance, which could be beneficial or detrimental depending on the application. |
| Reaction Efficiency | High | High | Both are expected to have similar reactivity when their terminal hydroxyl groups are activated. |
Experimental Protocols: A Guide to Application
The terminal hydroxyl group of both this compound and m-PEG8-CH2-OH is not inherently reactive towards common functional groups on biomolecules like amines or thiols. Therefore, activation of the hydroxyl group is a prerequisite for bioconjugation. Common activation strategies include conversion to an aldehyde for reductive amination or to a carboxylic acid for subsequent activation as an N-hydroxysuccinimide (NHS) ester.
Protocol 1: Activation of m-PEG-CH2-OH and Reductive Amination
This protocol outlines the conversion of the terminal hydroxyl group to an aldehyde, followed by conjugation to a protein via reductive amination.
Materials:
-
This compound or m-PEG8-CH2-OH
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Protein solution (in amine-free buffer, e.g., PBS, pH 7.4)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation (Oxidation to Aldehyde):
-
Dissolve m-PEG-CH2-OH in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG-aldehyde.
-
-
Conjugation (Reductive Amination):
-
Dissolve the protein to be conjugated in the reaction buffer to a concentration of 1-10 mg/mL.
-
Add the m-PEG-aldehyde to the protein solution at a 10- to 50-fold molar excess.
-
Gently mix and incubate for 30 minutes at room temperature.
-
Add sodium cyanoborohydride to a final concentration of 20-50 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate using size-exclusion chromatography.
-
-
Characterization:
-
Confirm the increase in molecular weight via SDS-PAGE.
-
Determine the degree of PEGylation by MALDI-TOF mass spectrometry.
-
Protocol 2: Conversion to m-PEG-CH2-COOH and NHS Ester Activation
This protocol describes the conversion of the terminal hydroxyl to a carboxylic acid, followed by activation to an NHS ester for reaction with primary amines.
Materials:
-
This compound or m-PEG8-CH2-OH
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
-
Acetone
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Protein solution (in amine-free buffer, e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Conversion to Carboxylic Acid:
-
Dissolve the m-PEG-CH2-OH in acetone.
-
Slowly add Jones reagent to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with isopropanol.
-
Filter the mixture and concentrate the filtrate.
-
Purify the resulting m-PEG-CH2-COOH by chromatography.
-
-
NHS Ester Activation:
-
Dissolve the m-PEG-CH2-COOH in anhydrous DCM or DMF.
-
Add NHS (1.2 equivalents) and DCC (1.2 equivalents).
-
Stir the reaction at room temperature for 12-16 hours.
-
Filter to remove the dicyclohexylurea byproduct.
-
Use the resulting solution of m-PEG-CH2-O-NHS directly in the next step.
-
-
Conjugation:
-
Add the activated m-PEG-CH2-O-NHS solution to the protein solution (1-10 mg/mL in PBS, pH 7.4) at a 10- to 50-fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction with the quenching solution.
-
Purify the conjugate using size-exclusion chromatography.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to observe the molecular weight shift.
-
Determine the degree of PEGylation by a suitable method such as MALDI-TOF mass spectrometry.
-
Visualizing the Process
Caption: Workflow for the activation and bioconjugation of m-PEG-CH2-OH linkers.
Caption: The impact of increased PEG chain length on bioconjugate properties.
Conclusion
The choice between this compound and m-PEG8-CH2-OH for bioconjugation is a nuanced one, with the optimal selection depending on the specific requirements of the application. While m-PEG8-CH2-OH is expected to offer marginal improvements in hydrophilicity and in vivo half-life due to its single additional ethylene glycol unit, these differences may not be significant in all contexts. For applications where maximizing the "stealth" properties and circulation time of a bioconjugate is critical, the slightly longer m-PEG8-CH2-OH may be the preferred choice. Conversely, in scenarios where minimizing steric hindrance is paramount, the more compact this compound could be advantageous. Ultimately, empirical testing is recommended to determine the optimal linker for a given biomolecule and therapeutic or diagnostic goal.
References
The Advantage of Seven: A Comparative Guide to m-PEG7-Linkers Over Shorter Chain Alternatives in Drug Development
For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision that can significantly impact the efficacy, safety, and overall success of a therapeutic conjugate. Among the various options, polyethylene glycol (PEG) linkers have become a cornerstone in the design of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. Their inherent hydrophilicity, biocompatibility, and tunable nature make them ideal for optimizing the physicochemical and pharmacokinetic properties of bioconjugates.[1][2][3] This guide provides an objective comparison of m-PEG7-acid linkers against their shorter-chain counterparts, supported by experimental data, to elucidate the distinct advantages a mid-length PEG chain offers.
The length of the PEG linker is not merely a spacer but an active contributor to the conjugate's performance. While shorter PEG chains (e.g., PEG2-PEG4) offer simplicity and compactness, extending the chain to seven ethylene glycol units can provide a crucial balance of properties that enhance therapeutic potential. A key advantage of a longer PEG chain is the improved hydrophilicity it imparts to the conjugate, which is particularly beneficial when working with hydrophobic drug payloads. This increased water solubility can mitigate the propensity for aggregation, a common challenge in ADC development, especially at higher drug-to-antibody ratios (DARs).[2][4]
Furthermore, the hydrodynamic radius of the conjugate is influenced by the PEG linker length. A larger hydrodynamic radius, as provided by a PEG7 linker compared to shorter chains, can lead to reduced renal clearance and a consequently longer plasma half-life.[4] This extended circulation time allows for greater accumulation of the therapeutic agent in the target tissue, potentially leading to enhanced in vivo efficacy.[4] However, it is a delicate balance, as excessively long PEG chains can sometimes lead to decreased in vitro cytotoxicity.[4]
Comparative Performance Data: m-PEG7-Linker vs. Shorter Chains
The following tables summarize quantitative data from preclinical studies, highlighting the impact of PEG linker length on key performance parameters of drug conjugates. While direct head-to-head comparisons involving a PEG7 linker are not always available, the data provides a clear trend demonstrating the benefits of moving beyond very short PEG chains.
| Linker Length | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (hours) | In Vivo Efficacy (Tumor Growth Inhibition, %) | Reference |
| Short Chain (e.g., PEG2-PEG4) | 5.2 | 120 | 60 | [4] |
| m-PEG7/8 | 7.8 | 180 | 85 | [5] |
| Longer Chain (e.g., PEG12) | 10.5 | 200 | 80 | [4] |
Table 1: Impact of PEG Linker Length on ADC Performance. Data is synthesized from various preclinical studies and is intended to show general trends. Actual values are highly dependent on the specific antibody, payload, and tumor model.
| Linker Length | Aqueous Solubility | Propensity for Aggregation |
| Short Chain (e.g., PEG2-PEG4) | Moderate | Higher |
| m-PEG7 | High | Lower |
| Longer Chain (e.g., PEG12) | Very High | Lowest |
Table 2: Physicochemical Properties as a Function of PEG Linker Length.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of comparative studies.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
ADC Treatment: A series of dilutions of the ADCs with varying PEG linker lengths are prepared in the cell culture medium. The cells are then treated with these dilutions.
-
Incubation: The treated cells are incubated for a period of 72-96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the ADC concentration.
Pharmacokinetic Study in Rodents
-
Animal Model: Healthy male rodents (e.g., Sprague-Dawley rats or BALB/c mice) of a specific age and weight are used.
-
ADC Administration: A single intravenous (IV) dose of the ADCs with different PEG linker lengths is administered to the animals.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours) post-injection.[4]
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.
-
Quantification of ADC: The concentration of the ADC in plasma samples is determined using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Synthesis and Characterization of PEGylated Drug Conjugates
-
Activation of m-PEG-acid: The carboxylic acid terminus of the m-PEG-acid linker is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester.
-
Conjugation to the Drug: The activated PEG linker is then reacted with an amine-containing drug molecule to form a stable amide bond.
-
Purification: The PEGylated drug is purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).
-
Characterization: The structure and purity of the PEGylated drug are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[6]
-
Conjugation to Antibody/Protein: The other end of the PEG-drug construct, which typically contains a reactive group like a maleimide or an NHS ester, is then conjugated to the antibody or protein of interest.
-
Final Purification and Characterization: The final conjugate is purified using SEC and characterized for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC) and SEC.
Visualizing the Impact of m-PEG7-Linker
The following diagrams illustrate the conceptual advantages of a m-PEG7-linker in the context of an Antibody-Drug Conjugate (ADC) and the general workflow for evaluating linker performance.
Caption: Comparison of short vs. m-PEG7-linker in an ADC.
Caption: Experimental workflow for comparing PEG linker performance.
References
A Head-to-Head Comparison of m-PEG7-CH2-OH and Functionalized PEG Linkers like NHS Esters for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a suitable linker is a critical determinant for the success of bioconjugation. This guide provides an in-depth, objective comparison between m-PEG7-CH2-OH, a foundational PEG linker, and functionalized PEG linkers, with a focus on N-hydroxysuccinimide (NHS) esters. By examining their fundamental chemical differences, reactivity, and practical applications, this document aims to equip researchers with the necessary knowledge to make informed decisions for their specific bioconjugation needs.
Polyethylene glycol (PEG) linkers are widely utilized to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules, including proteins, peptides, and small molecule drugs. The choice between a precursor PEG linker, such as this compound, and an activated, functionalized linker like a PEG-NHS ester, depends on several factors including the desired reaction chemistry, the target functional groups on the biomolecule, and the level of control required over the conjugation process.
At a Glance: Key Differences
| Feature | This compound | Functionalized PEG Linker (NHS Ester) |
| Reactivity | The terminal hydroxyl group is not directly reactive with common functional groups on biomolecules and requires chemical activation. | The NHS ester is a highly reactive functional group that specifically targets primary amines to form stable amide bonds.[1][2] |
| Reaction Type | Two-step conjugation: 1. Activation of the hydroxyl group. 2. Reaction of the activated PEG with the target biomolecule. | One-step conjugation: Direct reaction with the target biomolecule. |
| Target Functional Group | The activated form can be tailored to react with various functional groups (e.g., amines, thiols) depending on the activation chemistry used. | Primarily targets primary amines (-NH2) on lysine residues and the N-terminus of proteins.[3] |
| Versatility | Offers higher versatility in designing custom linkers with different reactive groups. | Less versatile in terms of target functional groups, but highly efficient for amine coupling. |
| Ease of Use | Requires additional synthetic steps and purification, making the process more complex. | Ready-to-use, simplifying the conjugation workflow. |
| Bond Stability | The stability of the resulting linkage (e.g., ether, ester, amide) depends on the activation chemistry. Ether linkages are generally stable. | Forms a highly stable and irreversible amide bond.[4][5] |
Understanding the Chemistry: A Tale of Two Linkers
This compound: The Versatile Precursor
This compound is a discrete polyethylene glycol (dPEG®) linker with a terminal hydroxyl group.[6] This hydroxyl group is not inherently reactive towards functional groups on proteins, such as amines or thiols, under typical bioconjugation conditions. To be used as a linker, it must first be "activated" through a chemical reaction that converts the hydroxyl group into a more reactive functional group.
Common activation strategies include:
-
Tosylation or Mesylation: Conversion of the hydroxyl group to a tosylate or mesylate, which are good leaving groups. The resulting activated PEG can then react with nucleophiles like amines or thiols.[7]
-
Conversion to a Carboxylic Acid: The hydroxyl group can be oxidized to a carboxylic acid, which can then be activated to an NHS ester for reaction with amines.
This two-step approach offers flexibility, allowing for the synthesis of custom PEG linkers with a variety of reactive end groups. However, it also adds complexity to the workflow, requiring additional synthetic expertise, reaction steps, and purification of the activated PEG linker before it can be used for bioconjugation.
Functionalized PEG Linkers (NHS Esters): The Ready-to-Go Reagent
PEG-NHS esters are a class of widely used, amine-reactive PEGylation reagents.[8][9] The N-hydroxysuccinimide ester is a highly efficient functional group for reacting with primary amines on biomolecules, such as the ε-amino group of lysine residues and the N-terminus of proteins.[3] This reaction proceeds readily under mild pH conditions (typically pH 7-9) to form a stable, covalent amide bond.[5]
The direct, one-step nature of the conjugation reaction with PEG-NHS esters simplifies the experimental workflow, making them a popular choice for routine PEGylation of proteins and other amine-containing molecules.[10] However, this convenience comes with less flexibility in terms of targetable functional groups compared to starting with a precursor like this compound.
Performance Comparison: A Data-Driven Perspective
Table 1: Quantitative Performance Comparison of PEGylation Strategies
| Parameter | Two-Step PEGylation (via activated PEG-OH) | One-Step PEGylation (with PEG-NHS Ester) |
| Typical Reaction Yield (Conjugation Step) | Variable, dependent on the efficiency of the activation step and the reactivity of the activated group. Generally can achieve high yields (>80%) with optimized conditions. | High, often in the range of 80-95% for the final conjugated product.[11] |
| Purity of Final Conjugate | Can be high, but may be compromised by side products from the activation step if not properly purified. | Generally high, with the main impurities being unreacted protein and hydrolyzed PEG-NHS. |
| Degree of PEGylation (DoP) | Can be controlled by the stoichiometry of the reactants, but may be less predictable due to the multi-step nature of the process. | More readily controlled by adjusting the molar excess of the PEG-NHS ester.[4][12] |
| Reaction Time (Conjugation Step) | Varies depending on the reactivity of the activated group. | Typically 30 minutes to 2 hours at room temperature.[12] |
Experimental Protocols
Activation of this compound and Subsequent Conjugation (Two-Step Protocol)
This protocol describes a general method for activating the hydroxyl group of this compound by converting it to a tosylate, followed by reaction with a primary amine on a model protein.
Step 1: Activation of this compound to m-PEG7-CH2-OTs (Tosylation)
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the m-PEG7-CH2-OTs product.
-
Confirm the structure and purity of the product using NMR and mass spectrometry.
Step 2: Conjugation of m-PEG7-CH2-OTs to a Protein
Materials:
-
m-PEG7-CH2-OTs (from Step 1)
-
Protein solution (e.g., BSA or IgG) in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Dissolve the protein to a concentration of 5-10 mg/mL in the reaction buffer.
-
Dissolve m-PEG7-CH2-OTs in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF).
-
Add the desired molar excess of the m-PEG7-CH2-OTs solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The optimal reaction time should be determined empirically.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 1 hour.
-
Purify the PEGylated protein from unreacted PEG and small molecule byproducts using dialysis or SEC.
-
Characterize the conjugate to determine the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Conjugation with PEG-NHS Ester (One-Step Protocol)
This protocol provides a general procedure for the direct conjugation of a PEG-NHS ester to primary amines on a protein.[4][12]
Materials:
-
PEG-NHS ester
-
Protein solution (e.g., BSA or IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or glycine solution)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.[12]
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and hydrolyzes rapidly.[12]
-
Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4][12]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[12]
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes.
-
Remove the unreacted PEG-NHS ester and byproducts by purifying the conjugate using dialysis or SEC.
-
Analyze the degree of PEGylation and purity of the final conjugate using SDS-PAGE, mass spectrometry, or HPLC.
Visualizing the Workflows
Caption: Comparison of bioconjugation workflows.
Reaction Mechanisms
Caption: Simplified reaction mechanisms.
Conclusion: Making the Right Choice
The decision between using this compound and a functionalized PEG linker like an NHS ester is a strategic one that should be guided by the specific requirements of the research or drug development project.
Choose this compound when:
-
Customization is key: You need to create a PEG linker with a specific reactive group that is not commercially available.
-
Cost is a major consideration for large-scale synthesis: Starting from a basic PEG building block can be more economical for large-scale production, provided the synthetic expertise is available.
-
A multi-step synthesis is already part of the workflow: If other modifications to the biomolecule or linker are being performed, incorporating the activation of the PEG-OH may not add significant complexity.
Choose a functionalized PEG linker (NHS Ester) when:
-
Speed and convenience are paramount: The ready-to-use nature of PEG-NHS esters significantly shortens the development timeline.
-
Targeting primary amines is the goal: NHS esters provide a highly efficient and specific method for labeling lysine residues and N-termini.
-
Reproducibility and a simplified workflow are critical: The one-step conjugation process is generally more straightforward and can lead to more consistent results, especially for those less experienced in chemical synthesis.
-
High-throughput screening is required: The simplicity of the reaction makes it amenable to screening multiple conditions or proteins.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. xcessbio.com [xcessbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. m-PEG7-alcohol, 4437-01-8 - Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. interchim.fr [interchim.fr]
- 9. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 10. PRINT: A Protein Bioconjugation Method with Exquisite N-terminal Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
A Researcher's Guide to NMR Characterization of m-PEG₇-Conjugates
For researchers and professionals in drug development, the precise characterization of polyethylene glycol (PEG) conjugates is critical for ensuring product quality, efficacy, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique for this purpose, offering detailed structural information and quantitative analysis. This guide provides a comparative overview of the NMR characterization of methoxy-terminated heptaethylene glycol (m-PEG₇) and its conjugates, supported by experimental data and protocols.
¹H NMR Spectral Comparison: Unconjugated m-PEG₇ vs. Conjugate
The primary evidence of successful conjugation is the change in the chemical shifts of the protons near the site of modification. The ethylene glycol backbone of PEG typically exhibits a strong, broad signal around 3.6 ppm in ¹H NMR spectra.[1][2] However, the terminal groups have distinct chemical shifts that are sensitive to their chemical environment.
Upon conjugation, such as the formation of an ester or amide linkage at the hydroxyl terminus of m-PEG₇, a significant downfield shift of the adjacent methylene protons is observed. For instance, the formation of an ester can shift the signal of the terminal CH₂ protons from ~3.7 ppm to ~4.2 ppm.[3][4]
Key Diagnostic Signals:
-
Disappearance of the terminal -OH proton signal: In anhydrous solvents, the hydroxyl proton signal of the starting m-PEG₇ will disappear upon successful conjugation.
-
Shift of the terminal methylene (-CH₂-OH) protons: These protons (labeled 'a' in Table 1) experience the most significant downfield shift.
-
Appearance of new signals from the conjugated moiety: The protons of the newly attached molecule will be visible in the spectrum.
Table 1: Comparative ¹H NMR Chemical Shifts for m-PEG₇ and its Ester Conjugate
| Assignment | Proton | Unconjugated m-PEG₇ (ppm) | m-PEG₇-Ester Conjugate (ppm) | Change upon Conjugation (ppm) |
| Methoxy Group | CH₃-O- | 3.38 | 3.38 | None |
| Methoxy-adjacent Methylene | -O-CH₂-CH₂-O- | ~3.56 | ~3.56 | Minimal |
| PEG Backbone | -O-CH₂-CH₂-O- | ~3.64 | ~3.64 | Minimal |
| Terminal Methylene | -CH₂-OH | ~3.72 | ~4.24 | +0.52 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from representative values for mPEG molecules.[3][4][5]
Quantitative Analysis: Determining Conjugation Efficiency
¹H NMR spectroscopy allows for the quantification of the conjugation yield by comparing the integration of a stable, unshifted peak (e.g., the methoxy protons at 3.38 ppm) to a peak that is characteristic of the conjugated product (e.g., the shifted terminal methylene protons at ~4.24 ppm).[3][6]
Calculation of Conjugation Yield:
Yield (%) = [ (Integration of Conjugate Peak / Number of Protons) / (Integration of Reference Peak / Number of Protons) ] * 100
For an m-PEG₇-ester conjugate, this would be:
Yield (%) = [ (Integration at 4.24 ppm / 2) / (Integration at 3.38 ppm / 3) ] * 100
The Importance of ¹³C-¹H Coupling Satellites
A crucial aspect often overlooked in the ¹H NMR spectra of PEGs is the presence of ¹³C satellite peaks.[3][5][6] Due to the natural 1.1% abundance of ¹³C, the protons attached to a ¹³C atom will be split into a doublet. For the repeating ethylene glycol units, these satellite peaks (often labeled c* and c**) appear at approximately ±70 Hz from the main PEG signal.[3][5] In larger PEG molecules, the integration of these satellites can be comparable to the end-group signals, leading to potential misinterpretation.[3][5][6] For a shorter chain like m-PEG₇, while less prominent, their recognition is still important for accurate spectral assignment.
¹³C NMR Spectral Comparison
¹³C NMR provides complementary information for structural confirmation. The carbon signals of the PEG backbone typically appear around 70 ppm.[7] Conjugation results in a downfield shift of the terminal carbon and the appearance of new signals, such as a carbonyl signal for an ester or amide linkage (typically >170 ppm).[7]
Table 2: Comparative ¹³C NMR Chemical Shifts for m-PEG₇ and its Amide Conjugate
| Assignment | Carbon | Unconjugated 8-arm NH₂ PEG₇ (ppm) | PEG₇-Amide Conjugate (ppm) |
| Terminal Methylene | -CH₂-NH₂ | ~38.6 | ~38.6 (next to amide) |
| PEG Backbone | -O-CH₂-CH₂-O- | ~69.6 | ~69.6 |
| Carbonyl | -C=O | N/A | ~174.4 |
Note: Data is based on an 8-arm amino-PEG, which provides representative shifts for the local environment of an amide conjugate.[7]
Experimental Protocols
A standardized protocol is essential for reproducible results.
Sample Preparation:
-
Accurately weigh 5-10 mg of the m-PEG₇-conjugate.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse (zg).
-
Number of scans: 16-64 (depending on concentration).
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
-
¹³C NMR:
-
Pulse sequence: Standard single-pulse with proton decoupling.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Workflow for NMR Characterization of m-PEG₇-Conjugates
The following diagram illustrates the logical workflow for characterizing m-PEG₇-conjugates using NMR spectroscopy.
Alternative Characterization Techniques
While NMR is highly informative, it is often used in conjunction with other techniques for comprehensive characterization.
Table 3: Comparison of Analytical Techniques for m-PEG₇-Conjugate Characterization
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, quantification of conjugation, purity assessment. | Non-destructive, provides absolute structural information. | Lower sensitivity compared to MS, can be complex for very large molecules. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities. | High sensitivity, accurate mass determination.[6] | Provides limited structural information on its own, can be challenging for polydisperse samples.[3] |
| Size Exclusion Chromatography (SEC) | Molecular weight distribution, detection of unreacted PEG. | Good for assessing polydispersity and aggregation. | Limited structural information, requires calibration standards. |
References
- 1. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of m-PEG Linker Length in PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how mono-dispersed polyethylene glycol (m-PEG) linker length impacts the efficacy of Proteolysis Targeting Chimeras (PROTACs). Supported by experimental data, this document delves into the critical role of the linker in facilitating the degradation of target proteins.
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is not a mere spacer but a crucial component that significantly influences the formation and stability of the POI-PROTAC-E3 ligase ternary complex, a prerequisite for subsequent ubiquitination and degradation.[2][] Among various linker types, m-PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[4][5]
The length of the m-PEG linker is a critical parameter that dictates the efficacy of a PROTAC.[4] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein.[4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[] Conversely, an excessively long linker might result in an unstable ternary complex and inefficient ubiquitination.[][4] Therefore, the optimization of linker length is a paramount step in the rational design of potent PROTACs.
Comparative Efficacy of PROTACs with Varying m-PEG Linker Lengths
To illustrate the impact of m-PEG linker length on PROTAC performance, the following table summarizes data from studies on PROTACs targeting different proteins. The degradation efficiency is often quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[2]
| Target Protein | E3 Ligase | Linker (Number of PEG units) | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 | - | < 500 | - | [6] |
| BRD4 | CRBN | 1-2 | - | > 5000 | - | [6] |
| BRD4 | CRBN | 4-5 | - | < 500 | - | [6] |
| TBK1 | VHL | - | < 12 | No degradation | - | [6][7] |
| TBK1 | VHL | - | 21 | 3 | 96 | [1][6] |
| TBK1 | VHL | - | 29 | 292 | 76 | [6] |
| ERα | VHL | - | 12 | - | - | [7] |
| ERα | VHL | - | 16 | More Potent | - | [7] |
| CRBN (homo-PROTAC) | CRBN | - | 8 (PEG) | Optimized | - | [7] |
Note: This table is a compilation of data from multiple sources and serves as an illustrative example. The optimal linker length is highly dependent on the specific POI, E3 ligase, and the overall PROTAC architecture.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following diagram illustrates the general mechanism of action of a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
The evaluation of PROTAC efficacy typically involves a series of in vitro experiments to quantify target protein degradation and assess the downstream cellular effects.
Caption: A generalized workflow for evaluating the efficacy of PROTACs.
Logical Relationship of Linker Length to Efficacy
The relationship between m-PEG linker length and PROTAC efficacy is often not linear and requires empirical optimization for each specific system. The following diagram illustrates the conceptual relationship.
Caption: Conceptual relationship between linker length and PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are generalized protocols for key experiments.
Western Blotting for Target Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[1]
-
Cell Seeding and Treatment: Plate cells (e.g., MCF7, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax.[1]
Cell Viability Assay (MTT/MTS)
This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability.[1]
-
Cell Seeding and Treatment: Seed cells in 96-well plates at an appropriate density. After overnight adherence, treat the cells with a serial dilution of the PROTACs.[1]
-
Incubation: Incubate the plates for a period relevant to the biological function of the target protein (e.g., 48-72 hours).[1]
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.[1]
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[1]
-
Analysis: Subtract the background absorbance from all readings. Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate the IC50 (half-maximal inhibitory concentration).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of m-PEG7-CH2-OH Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic molecules with polyethylene glycol (PEG) linkers is a widely adopted strategy to enhance their pharmacological properties. Among the various PEG linkers available, short, discrete PEG chains like m-PEG7-CH2-OH are gaining attention for their potential to provide the benefits of PEGylation while minimizing some of the drawbacks associated with longer, polydisperse PEG chains. This guide provides a comparative assessment of the biocompatibility of conjugates functionalized with this compound, drawing upon experimental data from studies on similar short-chain PEG linkers and comparing them with alternative linker strategies.
Executive Summary
Conjugation with short-chain PEG linkers, such as this compound, is generally considered to confer excellent biocompatibility. These linkers can improve the solubility and stability of the conjugated molecule without the significant increase in hydrodynamic radius seen with longer PEG chains, which can sometimes negatively impact efficacy. Experimental evidence suggests that short-chain PEG conjugates exhibit low cytotoxicity and minimal hemolytic activity. While direct head-to-head comparative studies for this compound are limited, the available data for similar short PEG linkers indicate a favorable biocompatibility profile compared to non-PEGylated counterparts and potentially a better balance of properties than very long PEG chains, which can sometimes lead to reduced cytotoxic potency of the conjugated drug.
Data Presentation: Comparative Biocompatibility Metrics
The following tables summarize quantitative data from various studies to provide a comparative overview of the biocompatibility of conjugates with short-chain PEG linkers versus other alternatives. It is important to note that direct comparisons are challenging due to variations in experimental setups, cell lines, and conjugated molecules. The data presented here is illustrative of general trends.
Table 1: In Vitro Cytotoxicity of Drug Conjugates with Different Linkers
| Linker Type | Conjugated Molecule | Cell Line | IC50 (nM) | Key Findings & Reference |
| Short-Chain PEG (e.g., PEG4, PEG8) | MMAE (a potent cytotoxin) | HER2-positive cancer cells | 10-100 | Short PEG linkers maintain high cytotoxic potency.[1][2] |
| Long-Chain PEG (e.g., 4kDa, 10kDa) | MMAE | HER2-positive cancer cells | >100 | Longer PEG chains can significantly reduce in vitro cytotoxicity.[2][3] |
| Non-PEG Linker (e.g., mc-VC-PABC) | MMAE | Various cancer cell lines | 1-20 | Often highly potent but may have lower solubility.[4] |
| No Linker (Free Drug) | MMAE | Various cancer cell lines | <10 | Highest potency but lacks targeting and has poor pharmacokinetics.[2] |
Note: IC50 values are highly dependent on the specific conjugate and experimental conditions. The values presented are representative ranges.
Table 2: Hemolytic Activity of Formulations with Different Linkers
| Formulation/Linker Type | Hemolysis (%) at Test Concentration | Key Findings & Reference |
| PEGylated Nanoparticles | <5% | PEGylation generally reduces hemolytic activity.[5] |
| Non-PEGylated Nanoparticles | Variable, can be >10% | Surface properties of the nanoparticle heavily influence hemolysis. |
| Free Drug in Solution | Dependent on drug properties | Some drugs can be inherently hemolytic. |
| Saline (Negative Control) | <2% | Baseline for non-hemolytic solutions.[5] |
| Triton X-100 (Positive Control) | ~100% | Induces complete hemolysis.[6] |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below to facilitate the design and interpretation of experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8][9]
a. Materials:
-
Target cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound conjugate and control articles
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of the this compound conjugate and control articles in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the conjugate concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Hemolysis Assay
This assay evaluates the potential of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.[6][10][11]
a. Materials:
-
Fresh whole blood from a healthy donor (with anticoagulant like EDTA or citrate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound conjugate and control articles
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Saline or PBS as a negative control
-
Centrifuge
-
96-well plates
-
Spectrophotometer
b. Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge the whole blood at a low speed (e.g., 1000 x g for 10 minutes) to pellet the RBCs. Discard the supernatant (plasma and buffy coat). Wash the RBCs three times by resuspending them in PBS and centrifuging again. After the final wash, resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare different concentrations of the this compound conjugate in PBS.
-
Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of the conjugate solutions, positive control, or negative control.
-
Incubation: Incubate the plate at 37°C for 1-4 hours with gentle shaking.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Signaling Pathways and Immunomodulatory Considerations
The biocompatibility of a conjugate is not solely defined by its cytotoxicity and hemocompatibility but also by its interaction with the immune system. PEGylation is known to reduce immunogenicity by creating a hydrophilic shield around the conjugated molecule, thereby decreasing recognition by immune cells. However, interactions can still occur, potentially leading to the activation of signaling pathways involved in inflammation.
Macrophage Activation and Cytokine Secretion
Macrophages are key players in the innate immune response and are often involved in the clearance of foreign materials. The interaction of PEGylated conjugates with macrophages can influence the secretion of cytokines, which are signaling molecules that mediate inflammation. Studies on PEGylated nanoparticles have shown a generally low inflammatory response from macrophages.[12][13] Short-chain PEGs are expected to have minimal impact on macrophage activation, but this should be experimentally verified.
Caption: MyD88-dependent signaling cascade.
TRIF-Dependent Pathway: This pathway is activated by TLR3 and TLR4 and leads to the activation of both NF-κB and the transcription factor IRF3, resulting in the production of type I interferons in addition to inflammatory cytokines.
dot
Caption: TRIF-dependent signaling cascade.
Conclusion
The use of this compound as a linker in bioconjugation is a promising strategy for developing therapeutics with favorable biocompatibility profiles. The available evidence from studies on short-chain PEG conjugates suggests low cytotoxicity and minimal hemolytic activity. Furthermore, the inherent properties of PEG are likely to reduce the immunogenic potential of the conjugate. However, it is crucial for researchers to conduct thorough in vitro and in vivo biocompatibility studies for each specific conjugate, as the nature of the conjugated molecule can also significantly influence the overall biocompatibility. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for these essential assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. In vitro hemolysis assay: Significance and symbolism [wisdomlib.org]
- 12. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: m-PEG7-OH vs. Amine-Reactive Linkers in Bioconjugation
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and other bioconjugates, the choice of a chemical linker is a critical determinant of efficacy, stability, and overall performance. This guide provides an objective, data-driven comparison between two common classes of linkers: the hydrophilic m-PEG7-OH linker and the widely used amine-reactive linkers.
This comparison delves into their respective chemical properties, conjugation efficiencies, and the stability of the resulting bioconjugates. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific bioconjugation needs.
Key Performance Characteristics: A Comparative Overview
The selection of a linker technology has profound implications for the final properties of a bioconjugate. The following tables summarize the key performance indicators of m-PEG7-OH (following activation) and amine-reactive linkers, such as N-hydroxysuccinimide (NHS) esters.
| Feature | m-PEG7-OH (Activated) | Amine-Reactive Linkers (e.g., NHS Ester) |
| Reactive Group | Typically activated to form a tosylate or mesylate | N-hydroxysuccinimide (NHS) ester, isothiocyanate, etc. |
| Target Functional Group | Primary amines (e.g., lysine residues) | Primary amines (e.g., lysine residues) |
| Resulting Linkage | Stable ether bond | Amide bond (from NHS ester) |
| Reaction pH | Typically pH 8.0-9.5 for tosyl-activated PEG | Typically pH 7.2-8.5 for NHS esters[1] |
| Reaction Selectivity | Generally high for primary amines | High for primary amines |
| Linker Hydrophilicity | High (due to the PEG chain) | Variable, but generally lower than PEG linkers |
| Drug-to-Antibody Ratio (DAR) Control | Can be controlled by reaction conditions | Can be controlled by reaction conditions |
Table 1: General Properties and Reaction Conditions
| Performance Metric | m-PEG7-OH (Activated - Ether Linkage) | Amine-Reactive Linkers (Amide Linkage) |
| Conjugation Efficiency | Generally high, but may require a two-step activation and conjugation process. | High and often proceeds in a single step with the activated linker. |
| Stability of Resulting Conjugate | The resulting ether bond is highly stable and resistant to hydrolysis. | The amide bond is also stable, but potentially more susceptible to enzymatic cleavage than an ether bond. |
| Impact on Protein Solubility | Significantly improves the hydrophilicity and solubility of the conjugate, reducing the risk of aggregation.[2] | Can increase hydrophobicity depending on the linker structure, potentially leading to aggregation at high drug-to-antibody ratios (DARs).[3] |
| In Vivo Pharmacokinetics | The hydrophilic PEG chain can extend the circulation half-life and reduce immunogenicity.[2] | Pharmacokinetics are more dependent on the overall properties of the conjugate. |
| Homogeneity of Final Product | Can produce a more homogeneous product with optimized reaction conditions. | Can result in a heterogeneous mixture of species with varying DARs.[4] |
Table 2: Performance Metrics and Impact on Conjugate Properties
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. The following sections provide step-by-step protocols for conjugation using both m-PEG7-OH (via a two-step activation and conjugation) and a representative amine-reactive linker (NHS ester).
Protocol 1: Two-Step m-PEG7-OH Conjugation to an Antibody via Tosylation
This protocol describes the activation of the terminal hydroxyl group of m-PEG7-OH using tosyl chloride, followed by conjugation to the primary amines (lysine residues) of an antibody.
Materials:
-
m-PEG7-OH
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Reaction buffer (e.g., 0.1 M sodium borate buffer, pH 9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Step 1: Activation of m-PEG7-OH (Tosylation)
-
Dissolve m-PEG7-OH in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water to remove excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the tosyl-activated m-PEG7-OH (m-PEG7-OTs).
Step 2: Conjugation of m-PEG7-OTs to the Antibody
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer (0.1 M sodium borate buffer, pH 9.0).
-
Dissolve the m-PEG7-OTs in a small amount of an organic solvent (e.g., DMSO) and add it to the antibody solution. The molar ratio of m-PEG7-OTs to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), typically starting with a 10- to 20-fold molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.
-
Purify the resulting antibody-PEG conjugate using a desalting column to remove unreacted PEG linker and other small molecules.
-
Characterize the conjugate to determine the average DAR using techniques such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.[5][]
Protocol 2: One-Step Amine-Reactive Conjugation using an NHS Ester Linker
This protocol outlines the direct conjugation of an NHS ester-functionalized linker to the primary amines of an antibody.
Materials:
-
NHS ester-functionalized linker
-
Anhydrous DMSO or DMF
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer (0.1 M sodium bicarbonate buffer, pH 8.3).[2]
-
Immediately before use, dissolve the NHS ester linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[7][8]
-
Add the desired molar excess of the NHS ester stock solution to the antibody solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the linker.[9][10]
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.[7]
-
Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.[8]
-
Purify the antibody-drug conjugate using a desalting column to remove excess linker and byproducts.
-
Determine the average DAR of the conjugate using appropriate analytical methods.[5][]
Visualizing the Process: Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of these linkers, the following diagrams have been generated.
Conclusion
The choice between m-PEG7-OH and amine-reactive linkers is a critical decision in the design of bioconjugates. While amine-reactive linkers like NHS esters offer a straightforward and efficient method for conjugating molecules to proteins, they can sometimes lead to issues with hydrophobicity and heterogeneity.
On the other hand, m-PEG7-OH, after activation, provides a hydrophilic linker that can significantly improve the solubility and pharmacokinetic profile of the resulting conjugate. The stable ether linkage formed is also a key advantage. The trade-off lies in the additional activation step required for m-PEG7-OH.
Ultimately, the optimal linker choice will depend on the specific application, the properties of the molecule to be conjugated, and the desired characteristics of the final product. This guide provides the foundational information and protocols to enable researchers to make an informed decision and to empirically test and validate their chosen conjugation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. furthlab.xyz [furthlab.xyz]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
A Comparative Guide to Analytical Methods for Determining the Purity of m-PEG7-CH2-OH
For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene glycol (PEG) reagents is critical for the consistency and efficacy of their work, particularly in bioconjugation and drug delivery systems. This guide provides a comparative analysis of key analytical methods for determining the purity of m-PEG7-CH2-OH, a monodisperse methoxy-PEG alcohol. We will delve into the performance of High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The primary methods for assessing the purity of this compound and similar monofunctionalized PEGs are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for identifying and quantifying different types of impurities.
| Analytical Method | Common Detector(s) | Key Purity Parameters Measured | Advantages | Limitations |
| RP-HPLC | Charged Aerosol Detector (CAD), Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) | - Purity Percentage: Quantifies the main this compound peak area relative to impurity peaks. - Diol Impurity: Resolves and quantifies the common PEG-diol impurity.[1][2] - Other Related Impurities: Detects other non-volatile impurities. | - High sensitivity for non-volatile compounds, even those lacking a chromophore.[3] - Excellent for separating species with different polarities, such as m-PEG-OH from diol impurities.[1] - Can be coupled with MS for definitive peak identification.[4] | - Requires volatile mobile phases for CAD and MS detection.[3] - Response factors for ELSD can vary with PEG molecular weight.[5] |
| ¹H NMR Spectroscopy | - | - Structural Confirmation: Verifies the expected chemical structure of this compound.[6][7] - End-Group Analysis: Confirms the presence of both the methoxy (-OCH₃) and hydroxyl (-OH) terminal groups.[8] - Quantitative Purity: Can determine purity by comparing the integration of terminal group protons to the repeating ethylene glycol unit protons.[6][7] | - Provides detailed structural information. - Non-destructive technique. - Can be a primary method for quantification without the need for a reference standard of the impurity itself. | - Lower sensitivity compared to HPLC for trace impurities. - Complex spectra for polydisperse samples, though less of an issue for discrete PEGs like this compound. |
Quantitative Performance Data
The following table summarizes typical performance metrics for the analytical methods discussed. It is important to note that while specific data for this compound is not extensively published, the values presented are representative for PEGs of similar low molecular weight.
| Parameter | HPLC-CAD | HPLC-ELSD | ¹H NMR |
| Limit of Detection (LoD) | Low nanogram range[9] | 10 µg/mL (for free PEG in a PEGylated protein sample)[10] | Dependent on the specific impurity and magnetic field strength; generally in the range of 0.1-1% for structural impurities. |
| Limit of Quantification (LoQ) | 0.04 - 0.10 µg[11] | 25 µg/mL (for free PEG in a PEGylated protein sample)[10] | Typically around 0.5-5% for quantifiable impurities. |
| Precision (%RSD) | < 5%[11] | < 2.9%[10] | High precision, with %RSD typically <1% for repeated measurements of the same sample. |
| Accuracy (% Recovery) | 92.9 - 108.5%[11] | 78 - 120% (for spiked PEG in a PEG-conjugate sample)[10] | High accuracy, as it can be a primary ratio method. |
Experimental Protocols
RP-HPLC-CAD Method for Purity and Diol Impurity Analysis
This method is adapted from established procedures for resolving diol impurities in monofunctional PEGs.[1][2]
Instrumentation:
-
HPLC system with a gradient pump
-
Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., Poroshell C18 or similar)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient appropriate for separating the more polar diol impurity from the main this compound peak. A typical starting point would be a shallow gradient from 30% to 50% B over 20 minutes.[12]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50 °C[11]
-
Injection Volume: 10 µL
-
-
CAD Settings:
-
Nebulizer Temperature: Set according to the manufacturer's recommendations for the mobile phase composition.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound and any impurity peaks. The diol impurity is expected to elute earlier than the monofunctional PEG.[1]
-
Calculate the purity by the area percentage method.
-
¹H NMR Spectroscopy for Structural Confirmation and Purity
This protocol is based on standard methods for NMR characterization of functionalized PEGs.[6][7][13]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm.
-
Structural Confirmation:
-
Identify the singlet for the methoxy (CH₃O-) protons at approximately 3.38 ppm.
-
Identify the main backbone methylene protons (-OCH₂CH₂O-) as a complex multiplet around 3.64 ppm.
-
Identify the terminal methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
-
Purity Assessment:
-
Carefully integrate the peaks corresponding to the methoxy protons, the ethylene oxide backbone protons, and any impurity signals.
-
The ratio of the integrations should correspond to the theoretical proton count for the this compound structure. Deviations can indicate the presence of impurities. For instance, the absence of the methoxy signal and the presence of a second terminal alcohol signal would indicate a diol impurity.
-
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-CAD and ¹H NMR analytical methods.
Caption: Workflow for HPLC-CAD Purity Analysis of this compound.
Caption: Workflow for ¹H NMR Purity Analysis of this compound.
Conclusion
Both RP-HPLC and ¹H NMR spectroscopy are powerful and complementary techniques for the comprehensive purity assessment of this compound. RP-HPLC, particularly when coupled with a universal detector like CAD or MS, excels at separating and quantifying non-volatile impurities such as the common diol species with high sensitivity.[1][3] ¹H NMR provides invaluable, unambiguous structural confirmation and can be used to assess purity through the analysis of end-groups and the overall molecular structure.[6][7] For rigorous quality control in research and drug development, employing both methods is recommended to ensure the identity, purity, and consistency of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of m-PEG7-CH2-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Summary of Safety and Handling Information
For the safe management of m-PEG7-CH2-OH waste, please refer to the following summary table. This information has been compiled from safety data sheets for structurally related PEG compounds.
| Parameter | Guideline | Source Compounds |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat should be worn. | Polyethylene glycol monomethyl ether, Polyethylene glycol |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | Polyethylene glycol monomethyl ether |
| Storage of Waste | Store in a tightly closed and clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2] | Polyethylene glycol monomethyl ether |
| Spill Response | For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal.[1][2] Avoid dispersal of spilled material into waterways, drains, or soil.[3] | Polyethylene glycol monomethyl ether, Polyethylene glycol |
| Hazard Classification | Generally not classified as a hazardous waste.[4][5] However, some sources indicate that related compounds can be harmful to aquatic life. | Polyethylene glycol, m-PEG7-CH2COOH |
Experimental Protocol: Waste Collection and Disposal
This protocol outlines the standard procedure for the collection and subsequent disposal of this compound waste generated in a laboratory setting.
Materials:
-
Designated, leak-proof, and sealable waste container (e.g., high-density polyethylene bottle)
-
Hazardous waste label
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Inert absorbent material (for liquid waste)
-
Fume hood or other well-ventilated area
Procedure:
-
Container Preparation:
-
Obtain a clean, dry, and chemically compatible waste container.
-
Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound" or "Heptaethylene glycol monomethyl ether"), concentration (if in solution), and the date of accumulation start.
-
-
Waste Collection:
-
Perform all waste transfers in a well-ventilated area, such as a fume hood.
-
Carefully transfer the this compound waste into the designated container. If the waste is in a solid form, use a clean scoop or spatula. For liquid waste, pour carefully to avoid splashing.
-
If collecting dilute aqueous solutions, it is best practice to collect them as chemical waste rather than disposing of them down the drain, as PEGs can impact the chemical oxygen demand in wastewater treatment systems.[4]
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[6]
-
-
Container Sealing and Storage:
-
Securely seal the container cap.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Store the sealed waste container in a designated secondary containment area that is away from incompatible materials.
-
-
Disposal:
-
Once the container is full or the waste is no longer being generated, arrange for disposal through your institution's licensed chemical waste disposal contractor.[4]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal. Do not dispose of this material in the regular trash or pour it down the drain.[7][8]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
